molecular formula C6H4N2O5 B081882 4-nitro-1-oxidopyridin-1-ium-2-carboxylic acid CAS No. 14933-78-9

4-nitro-1-oxidopyridin-1-ium-2-carboxylic acid

Cat. No.: B081882
CAS No.: 14933-78-9
M. Wt: 184.11 g/mol
InChI Key: KKYQRQZYRFVFTG-UHFFFAOYSA-N
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Description

4-Nitro-1-oxidopyridin-1-ium-2-carboxylic acid is a valuable chemical intermediate in advanced organic and medicinal chemistry research. Its distinct structure, featuring both a carboxylic acid and a nitro group on an N-oxide pyridine ring, makes it a versatile precursor for the synthesis of complex, nitrogen-containing compounds . This compound is primarily utilized as a key building block in pharmaceutical synthesis, where it contributes to the development of new drug candidates with potential therapeutic benefits . In the agrochemical sector, it serves as a critical intermediate in the creation of novel crop protection agents . The nitro group is a particularly reactive site, allowing researchers to use this compound as a direct precursor for the preparation of other nitrogen-containing organic molecules, thereby expanding the toolbox for synthetic chemists . The pyridine carboxylic acid scaffold is a privileged structure in drug design, known for its ability to engage in key interactions with biological targets, such as π-π stacking and hydrogen bonding . This underpins the compound's significant research value in the design and exploration of new enzyme inhibitors and other biologically active molecules .

Properties

IUPAC Name

4-nitro-1-oxidopyridin-1-ium-2-carboxylic acid
Source PubChem
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InChI

InChI=1S/C6H4N2O5/c9-6(10)5-3-4(8(12)13)1-2-7(5)11/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKYQRQZYRFVFTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C[N+](=C(C=C1[N+](=O)[O-])C(=O)O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10164223
Record name 4-Nitropyridine-2-carboxylic acid 1-oxide
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Molecular Weight

184.11 g/mol
Source PubChem
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CAS No.

14933-78-9
Record name 4-Nitropicolinic acid N-oxide
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Record name 4-Nitropyridine-2-carboxylic acid 1-oxide
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Record name 4-nitropyridine-2-carboxylic acid 1-oxide
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-nitro-1-oxidopyridin-1-ium-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-nitro-1-oxidopyridin-1-ium-2-carboxylic acid, a derivative of pyridine-N-oxide, represents a class of compounds with significant interest in medicinal chemistry and materials science. The introduction of a nitro group and a carboxylic acid moiety to the pyridine-N-oxide scaffold imparts unique electronic and structural characteristics that influence its reactivity, binding interactions, and potential applications. This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering insights into its synthesis, structure, and spectral characteristics.

Molecular and Structural Properties

The foundational attributes of a molecule are its identity and three-dimensional arrangement. These are critical for understanding its interactions and behavior.

Core Identification
PropertyValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 14933-78-9PubChem[1]
Molecular Formula C₆H₄N₂O₅PubChem[1]
Molecular Weight 184.11 g/mol PubChem[1]
Canonical SMILES C1=C[O-])C(=O)O">N+[O-]PubChem[1]
InChI Key KKYQRQZYRFVFTG-UHFFFAOYSA-NPubChem[1]
Crystal Structure and Molecular Geometry

The solid-state structure of this compound has been elucidated by single-crystal X-ray diffraction, with the data deposited in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 618073.[1] The associated primary literature for this crystal structure is published in Crystal Growth & Design. A detailed analysis of the crystal structure reveals crucial information about bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding its solid-state behavior and potential for polymorphism.

The molecule's geometry is dictated by the pyridine-N-oxide ring, substituted with a nitro group at the 4-position and a carboxylic acid group at the 2-position. The N-oxide functional group significantly influences the electronic distribution within the pyridine ring, affecting its aromaticity and the reactivity of its substituents. The nitro group, being a strong electron-withdrawing group, further modulates the electronic properties of the molecule. The carboxylic acid group provides a site for hydrogen bonding and potential salt formation.

Physicochemical Characteristics

The physical and chemical properties of a compound govern its behavior in various environments and are critical for its application in drug development and materials science.

Melting Point

The melting point is a key indicator of the purity and thermal stability of a crystalline solid.

Property Value Source

| Melting Point | 147-150 °C | CAS Common Chemistry[2] |

Solubility
Acidity (pKa)

The pKa value is a measure of the acidity of the carboxylic acid group.

Property Status Source

| pKa | Data is available in the IUPAC Digitized pKa Dataset, but the specific value was not retrieved in the search. | PubChem[1] |

The acidity of the carboxylic acid is influenced by the electron-withdrawing effects of both the nitro group and the positively charged nitrogen of the pyridine-N-oxide ring. These effects are expected to lower the pKa value, making it a stronger acid than benzoic acid.

Spectroscopic Profile

Spectroscopic data provides a fingerprint of the molecule, confirming its structure and offering insights into its electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific experimental ¹H and ¹³C NMR spectra for this compound were not found in the searched literature. However, the expected chemical shifts can be predicted based on the functional groups present:

  • ¹H NMR: The aromatic protons on the pyridine ring would appear in the downfield region, typically between 7.0 and 9.0 ppm. The electron-withdrawing nature of the nitro group and the N-oxide would cause these protons to shift further downfield. The carboxylic acid proton would exhibit a characteristic broad singlet at a very downfield chemical shift, typically above 10 ppm.[3][4]

  • ¹³C NMR: The carbon atoms of the pyridine ring would resonate in the aromatic region (120-150 ppm). The carbon attached to the nitro group and the carbons adjacent to the N-oxide would be significantly deshielded. The carboxyl carbon would appear in the typical range for carboxylic acids, around 160-185 ppm.[3][4]

Infrared (IR) Spectroscopy

While a specific experimental FTIR spectrum was not retrieved, the characteristic vibrational frequencies for the functional groups can be anticipated:

Functional Group Expected Wavenumber (cm⁻¹)
O-H stretch (Carboxylic Acid) 3300-2500 (broad)
C=O stretch (Carboxylic Acid) 1760-1690
N-O stretch (N-Oxide) ~1300-1200
Asymmetric NO₂ stretch ~1550

| Symmetric NO₂ stretch | ~1350 |

The broad O-H stretch is a hallmark of a hydrogen-bonded carboxylic acid.[3][4] The exact positions of the nitro group stretches can provide information about the electronic environment.

UV-Vis Spectroscopy

The electronic transitions within the molecule can be probed using UV-Vis spectroscopy.

Property Expected λmax

| UV-Vis Absorption | The solvatochromic effect of 4-nitropyridine N-oxide is in the long-wavelength ultraviolet region (330-355 nm). | The Journal of Organic Chemistry[5] |

The presence of the extended conjugated system involving the pyridine ring, the N-oxide, and the nitro group is expected to give rise to absorption bands in the UV region. The position of these bands can be sensitive to the solvent polarity, a phenomenon known as solvatochromism.

Synthesis and Reactivity

Understanding the synthesis of a compound is crucial for its availability and further study. While a detailed experimental protocol for the synthesis of this compound was not explicitly found, a general synthetic strategy can be inferred from the synthesis of its precursors.

Synthetic Approach

A plausible synthetic route would involve a two-step process:

  • N-Oxidation of a substituted pyridine: Starting with 2-carboxy-4-nitropyridine, an oxidation reaction would be performed to introduce the N-oxide functionality.

  • Nitration of a pyridine-N-oxide: Alternatively, starting with pyridine-2-carboxylic acid N-oxide, a nitration reaction could be carried out to introduce the nitro group at the 4-position.

The nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide is a well-established reaction, typically carried out using a mixture of fuming nitric acid and concentrated sulfuric acid.[6]

Synthesis cluster_0 Method 1 cluster_1 Method 2 2-carboxy-4-nitropyridine 2-carboxy-4-nitropyridine Oxidation Oxidation 2-carboxy-4-nitropyridine->Oxidation [O] Target_Compound This compound Oxidation->Target_Compound Forms N-oxide Pyridine-2-carboxylic_acid_N-oxide Pyridine-2-carboxylic_acid_N-oxide Nitration Nitration Pyridine-2-carboxylic_acid_N-oxide->Nitration HNO₃/H₂SO₄ Nitration->Target_Compound Adds NO₂

Caption: Plausible synthetic routes to the target compound.

Reactivity

The reactivity of this compound is dictated by its functional groups:

  • Carboxylic Acid: Can undergo esterification, amide formation, and salt formation.

  • Nitro Group: Can be reduced to an amino group, which is a common transformation in the synthesis of pharmaceuticals.

  • Pyridine-N-oxide Ring: The N-oxide can be deoxygenated. The electron-deficient nature of the ring, enhanced by the nitro group, makes it susceptible to nucleophilic aromatic substitution, potentially at positions ortho and para to the nitro group. The nitro group itself can be a leaving group in such reactions.

Experimental Protocols

While specific, validated protocols for the characterization of this exact compound were not found, standard methodologies would be employed.

Protocol: Determination of Melting Point
  • Apparatus: Capillary melting point apparatus.

  • Sample Preparation: A small amount of the dry, crystalline compound is packed into a capillary tube to a height of 2-3 mm.

  • Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is ramped up slowly (1-2 °C/min) near the expected melting point.

  • Observation: The temperature range over which the substance first begins to melt until it is completely liquid is recorded as the melting point range.

  • Rationale: A narrow melting point range is indicative of a pure compound.

Protocol: UV-Vis Spectroscopy
  • Apparatus: A dual-beam UV-Vis spectrophotometer.

  • Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., ethanol, water) that is transparent in the UV-Vis region of interest.

  • Measurement: The spectrophotometer is blanked with the pure solvent. The absorbance of the sample solution is then measured over a range of wavelengths (e.g., 200-600 nm).

  • Data Analysis: The wavelength of maximum absorbance (λmax) is identified.

  • Rationale: This provides information about the electronic transitions within the molecule and can be used for quantitative analysis via the Beer-Lambert law.

UVVis_Workflow Prepare_Sample Prepare dilute solution Spectrometer_Setup Set wavelength range Prepare_Sample->Spectrometer_Setup Prepare_Blank Use pure solvent as blank Run_Blank Zero spectrophotometer Prepare_Blank->Run_Blank Spectrometer_Setup->Run_Blank Run_Sample Measure absorbance Run_Blank->Run_Sample Analyze_Data Identify λmax Run_Sample->Analyze_Data

Caption: Workflow for UV-Vis spectroscopic analysis.

Conclusion

This compound is a molecule with a rich array of physicochemical properties stemming from its unique combination of functional groups. While foundational data such as its molecular structure and melting point are established, a comprehensive experimental characterization of its solubility, pKa, and detailed spectroscopic profile would be highly valuable for its further development and application. The synthetic routes to its precursors are well-documented, providing a clear path for its preparation. This guide serves as a foundational resource for researchers and professionals, highlighting both the known characteristics and the areas where further investigation is warranted.

References

  • Lagalante, A. F., Jacobson, R. J., & Bruno, T. J. (1996). UV/Vis Spectroscopic Evaluation of 4-Nitropyridine N-Oxide as a Solvatochromic Indicator for the Hydrogen-Bond Donor Ability of Solvents. The Journal of Organic Chemistry, 61(18), 6404–6406. [Link]

  • Organic Syntheses. (n.d.). Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide. [Link]

  • PrepChem. (n.d.). Synthesis of 4-nitropyridine. [Link]

  • den Hertog, H. J., & Combé, W. P. (1951). Reactivity of 4-nitropyridine-n-oxide. Recueil des Travaux Chimiques des Pays-Bas, 70(7), 581-590. [Link]

  • PubChem. (n.d.). 4-Nitropyridine-2-carboxylic acid 1-oxide. National Center for Biotechnology Information. [Link]

  • Wan, Z., Fang, Z., Yang, Z., Liu, C., Gu, J., & Guo, K. (2015). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. Journal of Chemical Research, 39(4), 209–212. [Link]

  • Bulavka, V. N., & Boiko, I. I. (2000). Synthesis of 4-aminopyridine and 4-acetylaminopyridine by reduction of 4-nitropyridine-n-oxide with iron and mineral acids. Fourth International Electronic Conference on Synthetic Organic Chemistry. [Link]

  • Google Patents. (n.d.). CN1743313A - One-step reaction method for preparing 4-nitropyridine-nitrogen oxide and....
  • ResearchGate. (n.d.). ChemInform Abstract: UV/Vis Spectroscopic Evaluation of 4-Nitropyridine N-Oxide as a Solvatochromic Indicator for the Hydrogen-Bond Donor Ability of Solvents. [Link]

  • N-oxidation of Pyridine Derivatives - Supporting Information. (n.d.). [Link]

  • PubMed. (1996, September 6). UV/Vis Spectroscopic Evaluation of 4-Nitropyridine N-Oxide as a Solvatochromic Indicator for the Hydrogen-Bond Donor Ability of Solvents. [Link]

  • J-GLOBAL. (n.d.). UV/Vis Spectroscopic Evaluation of 4-Nitropyridine N-Oxide as a Solvatochromic Indicator for the Hydrogen-Bond Donor Ability of Solvents. [Link]

  • PubChem. (n.d.). 4-Nitropyridine N-oxide. National Center for Biotechnology Information. [Link]

  • NIST. (n.d.). Pyridine, 4-nitro-, 1-oxide. National Institute of Standards and Technology. [Link]

  • NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Wikipedia. (n.d.). 4-Nitropyridine-N-oxide. [Link]

  • SpectraBase. (n.d.). 4-Nitro-pyridine 1-oxide - Optional[13C NMR] - Chemical Shifts. [Link]

  • Hilaris Publisher. (2017, November 3). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. [Link]

  • CAS Common Chemistry. (n.d.). 4-Nitropicolinic acid N-oxide. [Link]

Sources

The Enigmatic Potential of 4-Nitro-1-oxidopyridin-1-ium-2-carboxylic Acid Derivatives: A Technical Guide to Unlocking Their Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Abstract

The confluence of a nitroaromatic system and a carboxylic acid functionality within a pyridine N-oxide scaffold presents a compelling, albeit underexplored, chemical space for the discovery of novel bioactive agents. This technical guide addresses the latent biological potential of 4-nitro-1-oxidopyridin-1-ium-2-carboxylic acid and its derivatives. In the absence of extensive direct research on this specific class of molecules, this document provides a comprehensive framework built upon the established knowledge of analogous nitroaromatic and heterocyclic carboxylic acid compounds. We will delve into plausible synthetic routes, extrapolate potential biological activities—with a focus on antimicrobial and anticancer applications—and propose mechanisms of action. This guide is intended to serve as a foundational resource, equipping researchers with the necessary theoretical and practical insights to pioneer the investigation of these promising compounds.

Introduction: The Allure of a Privileged Scaffold

The pyridine ring is a "privileged" scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1][2] Its modification with an N-oxide group and a nitro functionality introduces unique electronic and steric properties that can profoundly influence biological activity. The N-oxide can enhance solubility and modulate the electronic nature of the pyridine ring, while the nitro group, a potent electron-withdrawing moiety, is a well-established pharmacophore in a variety of antimicrobial and anticancer agents.[1][2] The addition of a carboxylic acid at the 2-position provides a convenient handle for derivatization into esters, amides, and other functional groups, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

While direct studies on the biological activity of this compound derivatives are scarce in the readily available literature, the known bioactivities of related compounds provide a strong rationale for their investigation. For instance, 4-nitropyridine-N-oxide has been shown to inhibit biofilm formation in certain microorganisms.[2] This guide will, therefore, extrapolate from the known to illuminate the unknown, providing a roadmap for the synthesis and biological evaluation of this intriguing class of molecules.

Synthetic Pathways: From Precursors to Diverse Derivatives

The synthesis of this compound derivatives commences with the preparation of the core scaffold, followed by derivatization of the carboxylic acid group.

Synthesis of the Core Scaffold: 4-Nitropyridine-N-oxide

A common precursor is 4-nitropyridine-N-oxide, which can be synthesized from pyridine N-oxide through nitration.[3] A two-step continuous flow synthesis has been reported to be an efficient and safe method for this transformation.[3]

Experimental Protocol: Two-Step Continuous Flow Synthesis of 4-Nitropyridine-N-oxide (Adapted from[3])

  • Nitration: Pyridine N-oxide is nitrated with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) in a continuous flow reactor to yield 4-nitropyridine N-oxide.

  • Work-up: The reaction mixture is then subjected to a continuous extraction to isolate the 4-nitropyridine N-oxide.

  • Reduction (for 4-aminopyridine): The resulting 4-nitropyridine N-oxide can be subsequently reduced, for example with PCl₃ in a continuous flow system, to afford 4-aminopyridine.[3] For the purpose of synthesizing the target carboxylic acid, the N-oxide is the desired intermediate.

Introduction of the Carboxylic Acid Moiety

The introduction of the carboxylic acid at the 2-position of the 4-nitropyridine-N-oxide ring is a more challenging step and is not well-documented in the available literature for this specific compound. However, general methods for the carboxylation of pyridine N-oxides can be adapted.

Derivatization of the Carboxylic Acid

Once this compound is obtained, the carboxylic acid group can be readily converted into a variety of derivatives, such as esters and amides, using standard organic chemistry techniques.

Experimental Protocol: General Synthesis of Amide Derivatives

  • Activation of the Carboxylic Acid: To a solution of this compound in a suitable aprotic solvent (e.g., dichloromethane, DMF), add a coupling agent (e.g., DCC, EDC/HOBt, or TBTU) and a base (e.g., triethylamine, diisopropylethylamine).

  • Amine Addition: To the activated carboxylic acid, add the desired primary or secondary amine.

  • Reaction: Stir the reaction mixture at room temperature until completion (monitored by TLC or LC-MS).

  • Work-up and Purification: Filter the reaction mixture to remove any precipitated by-products. Wash the organic layer with an acidic solution (e.g., 1 M HCl), a basic solution (e.g., saturated NaHCO₃), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Postulated Biological Activities and Mechanisms of Action

Based on the activities of structurally related compounds, we can hypothesize the primary biological activities and their underlying mechanisms for derivatives of this compound.

Antimicrobial Activity

The nitro group is a key feature of many antimicrobial drugs. The mechanism of action of nitroaromatic compounds often involves the enzymatic reduction of the nitro group within microbial cells to form highly reactive and cytotoxic nitroso and hydroxylamine intermediates, as well as superoxide radicals.[4] These reactive species can cause widespread damage to cellular macromolecules, including DNA, proteins, and lipids, leading to cell death.

It is plausible that this compound derivatives would exert their antimicrobial effects through a similar mechanism. The specific nature of the ester or amide substituent could influence the compound's uptake by microbial cells and its susceptibility to enzymatic reduction, thereby modulating its antimicrobial potency and spectrum.

Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.

  • Serial Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the test organism.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Activity

Many nitro-containing compounds have demonstrated significant anticancer activity. The proposed mechanisms are often multifaceted and can include:

  • Bioreductive Activation in Hypoxic Tumor Environments: The low oxygen (hypoxic) conditions prevalent in solid tumors can facilitate the reduction of nitro groups by nitroreductase enzymes, leading to the formation of cytotoxic species that selectively kill cancer cells.

  • Induction of Oxidative Stress: The generation of reactive oxygen species (ROS) can overwhelm the antioxidant capacity of cancer cells, leading to apoptosis.

  • Enzyme Inhibition: The pyridine carboxylic acid scaffold is known to be a versatile platform for the design of enzyme inhibitors.[5] Derivatives could potentially target key enzymes involved in cancer cell proliferation and survival, such as kinases or histone demethylases.[5]

The cytotoxic effects of novel derivatives can be assessed against a panel of human cancer cell lines.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7, A549) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

  • IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is calculated as the concentration of the compound that causes a 50% reduction in cell viability.

Structure-Activity Relationship (SAR) Considerations

While no direct SAR studies exist for this class of compounds, we can infer potential relationships based on general principles and studies of related molecules.

FeaturePostulated Influence on ActivityRationale
Ester/Amide Substituent Lipophilicity, steric bulk, and hydrogen bonding capacity will be critical.Modulates cell permeability, target binding, and solubility.
Position of Nitro Group Essential for bioreductive activation.The 4-position is common in bioactive nitroaromatics.
N-Oxide Moiety May enhance solubility and alter electronic properties.Can influence interaction with biological targets and metabolic stability.

Data Presentation and Visualization

To facilitate the analysis of future experimental data, a structured approach to data presentation is recommended.

Table 1: Hypothetical Antimicrobial Activity Data

CompoundR-group (Amide)MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
1a -NH-CH₃1632
1b -NH-CH₂CH₃816
1c -N(CH₃)₂3264
1d -NH-Phenyl48

Table 2: Hypothetical Anticancer Activity Data

CompoundR-group (Ester)IC₅₀ (µM) vs. MCF-7IC₅₀ (µM) vs. A549
2a -O-CH₃12.525.1
2b -O-CH₂CH₃8.715.3
2c -O-CH₂-Phenyl2.15.8

Visualizing Workflows and Pathways

Diagrams are essential for conceptualizing experimental workflows and potential mechanisms of action.

G cluster_synthesis Synthetic Workflow cluster_bioactivity Biological Evaluation Pyridine N-Oxide Pyridine N-Oxide 4-Nitropyridine N-Oxide 4-Nitropyridine N-Oxide Pyridine N-Oxide->4-Nitropyridine N-Oxide Nitration This compound This compound 4-Nitropyridine N-Oxide->this compound Carboxylation Ester/Amide Derivatives Ester/Amide Derivatives This compound->Ester/Amide Derivatives Derivatization Antimicrobial Screening Antimicrobial Screening Ester/Amide Derivatives->Antimicrobial Screening MIC Determination Anticancer Screening Anticancer Screening Ester/Amide Derivatives->Anticancer Screening IC50 Determination

Caption: Synthetic and biological evaluation workflow.

G Nitro-derivative Nitro-derivative Nitroreductase Nitroreductase Nitro-derivative->Nitroreductase Bioreduction Reactive Nitroso/Hydroxylamine Intermediates Reactive Nitroso/Hydroxylamine Intermediates Nitroreductase->Reactive Nitroso/Hydroxylamine Intermediates Generates Cellular Macromolecules (DNA, Proteins) Cellular Macromolecules (DNA, Proteins) Reactive Nitroso/Hydroxylamine Intermediates->Cellular Macromolecules (DNA, Proteins) Damages Cell Death Cell Death Cellular Macromolecules (DNA, Proteins)->Cell Death Leads to

Caption: Postulated mechanism of antimicrobial/anticancer activity.

Conclusion and Future Perspectives

The derivatives of this compound represent a promising yet largely uncharted territory in medicinal chemistry. This guide has laid out a comprehensive, albeit predictive, framework for their systematic investigation. By leveraging established synthetic methodologies and biological assays for related nitroaromatic and heterocyclic compounds, researchers can efficiently embark on the exploration of this novel chemical space. The key to unlocking the therapeutic potential of these derivatives lies in a systematic approach to synthesis and screening, coupled with a thorough investigation of their mechanisms of action and structure-activity relationships. The insights gained from such studies could pave the way for the development of a new generation of antimicrobial and anticancer agents.

References

  • PubChem Compound Summary for CID 84713, 4-Nitropyridine-2-carboxylic acid 1-oxide. National Center for Biotechnology Information. [Link]

  • Daina, A., & Zoete, V. (2021). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 26(11), 3375. [Link]

  • Wikipedia. 4-Nitropyridine-N-oxide. [Link]

  • MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. [Link]

  • PubChem Compound Summary for CID 14300, 4-Nitropyridine N-oxide. National Center for Biotechnology Information. [Link]

  • Wang, X., et al. (2015). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. Journal of Chemical Research, 39(4), 209-212. [Link]

  • Bulavka, V. N., & Boiko, I. I. (2000). Synthesis of 4-aminopyridine and 4-acetylaminopyridine by reduction of 4-nitropyridine-N-oxide with iron and mineral acids. ECSOC-4, a0082. [Link]

  • den Hertog, H. J., & Combe, W. P. (1951). Reactivity of 4-nitropyridine-N-oxide: Preparation of 4-substituted derivatives of pyridine-N-oxide and pyridine. Recueil des Travaux Chimiques des Pays-Bas, 70(7), 581-590. [Link]

  • Huntley, C. M., et al. (2001). Synthesis and Biological Evaluation of pyridin-2-one Nucleosides. Nucleosides, Nucleotides & Nucleic Acids, 20(4-7), 731-733. [Link]

  • Cheng, W., et al. (2019). Design, synthesis, and biological study of 4-[(2-nitroimidazole-1H-alkyloxyl)aniline]-quinazolines as EGFR inhibitors exerting cytotoxicities both under normoxia and hypoxia. Drug Design, Development and Therapy, 13, 2965-2981. [Link]

  • Schmalz, H. G., & Wencel-Delord, J. (2011). The potential of nitric oxide releasing therapies as antimicrobial agents. Future medicinal chemistry, 3(10), 1219-1234. [Link]

  • Weinstabl, H., et al. (1981). [Synthesis and comparative pharmacological studies of 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylates with non-identical ester functions (author's transl)]. Arzneimittel-Forschung, 31(3), 407-409. [Link]

  • El-Gazzar, A. B. A., et al. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. Medicinal Chemistry Research, 33(3), 1-16. [Link]

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Spectroscopic Characterization of 4-nitro-1-oxidopyridin-1-ium-2-carboxylic acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-nitro-1-oxidopyridin-1-ium-2-carboxylic acid, also known as 4-nitropicolinic acid N-oxide, is a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1][2] Its structure, featuring a pyridine N-oxide moiety, a carboxylic acid, and a nitro group, imparts a unique combination of electronic and steric properties. These characteristics make it a valuable building block in the synthesis of novel pharmaceuticals and functional materials.[1] A thorough understanding of its spectroscopic properties is paramount for its identification, purity assessment, and the elucidation of its role in various chemical transformations.

This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The content herein is curated for researchers, scientists, and drug development professionals, offering not just data, but also the underlying scientific principles and practical insights for its application.

Molecular Structure and Spectroscopic Correlation

The unique arrangement of functional groups in this compound dictates its spectroscopic fingerprint. The electron-withdrawing nature of the nitro group and the carboxylic acid, combined with the electron-donating character of the N-oxide, creates a distinct electronic environment within the pyridine ring.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show three signals in the aromatic region corresponding to the three protons on the pyridine ring. The electron-withdrawing nitro group and carboxylic acid will significantly deshield these protons, shifting them downfield. The N-oxide group also influences the chemical shifts. Based on data from similar compounds like 2-carboxypyridine N-oxide and 4-nitropyridine N-oxide, the following chemical shifts can be predicted.[3][4]

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-38.5 - 8.7d~8.0
H-58.8 - 9.0dd~8.0, 2.5
H-69.1 - 9.3d~2.5
COOH13.0 - 14.0br s-

Causality behind Experimental Choices: The use of a deuterated polar solvent like DMSO-d₆ is recommended due to the compound's polarity and to observe the exchangeable carboxylic acid proton. The predicted downfield shifts are a direct consequence of the anisotropic effects of the carbonyl and nitro groups, as well as the overall electron-deficient nature of the pyridine ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide insights into the carbon skeleton. The carbonyl carbon of the carboxylic acid is expected at the most downfield position. The pyridine ring carbons will also be significantly deshielded. Predicted chemical shifts are based on data for pyridine-N-oxide derivatives.[3][5][6]

Carbon Predicted Chemical Shift (δ, ppm)
C-2148 - 152
C-3125 - 128
C-4145 - 148
C-5122 - 125
C-6140 - 143
COOH164 - 168

Trustworthiness of Protocol: A standard ¹³C NMR experiment with proton decoupling will yield singlet peaks for each carbon. For unambiguous assignment, 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The spectrum of this compound will be dominated by absorptions from the carboxylic acid and nitro groups.

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Carboxylic AcidO-H stretch2500-3300Broad, Strong
Carboxylic AcidC=O stretch1700-1725Strong
Nitro GroupAsymmetric N-O stretch1530-1560Strong
Nitro GroupSymmetric N-O stretch1340-1370Strong
N-OxideN-O stretch1200-1300Strong
Aromatic RingC-H stretch3000-3100Medium
Aromatic RingC=C & C=N stretch1400-1600Medium-Strong

Authoritative Grounding: The broad O-H stretch is characteristic of hydrogen-bonded carboxylic acids.[7] The strong C=O stretch is also a hallmark of the carboxyl group. The two strong bands for the nitro group are due to its asymmetric and symmetric stretching vibrations and are typical for aromatic nitro compounds.[8][9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. Electrospray ionization (ESI) is a suitable technique for this polar, non-volatile compound.

Expected Fragmentation Pattern

In negative ion mode ESI-MS, the deprotonated molecule [M-H]⁻ is expected as the base peak. Collision-induced dissociation (CID) of this ion would likely lead to the following fragmentation pathways:

  • Decarboxylation: Loss of CO₂ (44 Da) from the carboxylate anion is a common fragmentation for carboxylic acids.[10][11]

  • Loss of NO and NO₂: Nitroaromatic compounds are known to fragment via the loss of NO (30 Da) and NO₂ (46 Da).[11][12]

fragmentation_pathway M_H [M-H]⁻ m/z 183 M_H_CO2 [M-H-CO₂]⁻ m/z 139 M_H->M_H_CO2 - CO₂ M_H_NO [M-H-NO]⁻ m/z 153 M_H->M_H_NO - NO M_H_NO2 [M-H-NO₂]⁻ m/z 137 M_H->M_H_NO2 - NO₂

Caption: Predicted ESI-MS/MS fragmentation of [M-H]⁻.

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Pulse Sequence: Standard single-pulse.

    • Number of Scans: 16-32.

    • Relaxation Delay: 2 seconds.

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz or higher.

    • Pulse Sequence: Proton-decoupled.

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Relaxation Delay: 2-5 seconds.

IR Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition:

    • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

    • Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

Mass Spectrometry
  • Sample Preparation: Prepare a 1-10 µg/mL solution of the sample in a suitable solvent such as methanol or acetonitrile.

  • Acquisition (ESI-MS):

    • Mass Spectrometer: Quadrupole or Time-of-Flight (TOF) mass spectrometer with an ESI source.

    • Ionization Mode: Negative ion mode.

    • Capillary Voltage: 3-4 kV.

    • Nebulizer Gas: Nitrogen.

    • Drying Gas Temperature: 250-350 °C.

    • MS/MS: Select the [M-H]⁻ ion for collision-induced dissociation (CID) with argon as the collision gas.

Conclusion

The spectroscopic data of this compound, predictable through the analysis of its constituent functional groups and comparison with analogous structures, provides a robust framework for its unequivocal identification. The characteristic signals in NMR, the distinct absorptions in IR, and the predictable fragmentation in MS collectively offer a comprehensive analytical profile. This guide serves as a valuable resource for scientists engaged in the synthesis, characterization, and application of this important heterocyclic compound, ensuring scientific integrity and facilitating further research and development.

References

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solubility and stability of 4-nitro-1-oxidopyridin-1-ium-2-carboxylic acid in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of 4-nitro-1-oxidopyridin-1-ium-2-carboxylic acid

Prepared by: Senior Application Scientist

Introduction

This compound, also known as 4-nitropicolinic acid N-oxide, is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its unique structure, featuring a pyridine N-oxide core, a carboxylic acid group, and a nitro group, imparts a distinct combination of physicochemical properties.[1] These functional groups make it a versatile building block, but also introduce complexities regarding its handling, formulation, and long-term storage.[2]

For researchers, scientists, and drug development professionals, a comprehensive understanding of this molecule's solubility and stability is not merely academic; it is a critical prerequisite for successful application. Solubility directly impacts bioavailability and the design of effective delivery systems, while stability determines shelf-life, degradation pathways, and potential toxicity of resulting impurities.[3][4] This guide provides a detailed examination of these properties, grounded in established analytical principles and methodologies, to empower researchers in their work with this compound.

Physicochemical Properties and Structural Rationale

The behavior of this compound in different environments is dictated by its molecular structure. The presence of the highly polar N-oxide and carboxylic acid moieties, combined with the electron-withdrawing nitro group, suggests a high degree of polarity. The molecule can exist as a zwitterion, which typically enhances aqueous solubility but may reduce solubility in non-polar organic solvents.

Table 1: Physicochemical Properties of this compound

Property Value Source
IUPAC Name This compound PubChem CID: 84713[1]
Molecular Formula C₆H₄N₂O₅ PubChem CID: 84713[1]
Molecular Weight 184.11 g/mol PubChem CID: 84713[1]
XLogP3 (Predicted) 0.1 PubChem CID: 84713[1]
Hydrogen Bond Donors 1 (from carboxylic acid) PubChem CID: 84713[1]

| Hydrogen Bond Acceptors | 5 (from oxygens) | PubChem CID: 84713[1] |

The low predicted LogP value of 0.1 indicates a hydrophilic character, predicting preferential partitioning into aqueous phases over lipid phases.[1] This is a crucial parameter for predicting drug absorption and membrane permeability.

G cluster_structure Molecular Structure cluster_properties Inferred Properties cluster_outcomes Resulting Behavior Compound This compound COOH Carboxylic Acid (-COOH) Compound->COOH NO2 Nitro Group (-NO2) Compound->NO2 NOxide N-Oxide Compound->NOxide Polarity High Polarity & Zwitterionic Nature COOH->Polarity Hbond H-Bonding Capacity (Donor & Acceptor) COOH->Hbond Reactivity Electron-Withdrawing Effects NO2->Reactivity NOxide->Polarity NOxide->Hbond Stability Susceptibility to pH, Light, & Reductive Degradation NOxide->Stability Solubility High Aqueous Solubility, Low Non-Polar Solubility Polarity->Solubility Hbond->Solubility Reactivity->Stability

Caption: Relationship between functional groups and physicochemical behavior.

Solubility Profile

The solubility of an active compound is a critical physical property that influences its formulation, bioavailability, and therapeutic efficacy.[3] For this compound, the acidic carboxylic group and basic N-oxide group mean that its aqueous solubility is expected to be highly pH-dependent.

Experimental Determination of Solubility

The equilibrium shake-flask method is the gold standard for determining thermodynamic solubility. This involves agitating an excess of the solid compound in the solvent of interest for a sufficient period to reach equilibrium. The resulting saturated solution is then filtered and the concentration of the dissolved solute is determined, typically by UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[3][5]

Table 2: Predicted and Qualitative Solubility Data

Solvent Class Solvent Predicted Solubility Rationale
Aqueous Water (pH 7.0) High Zwitterionic nature, extensive hydrogen bonding.
0.1 M HCl (pH 1.0) Moderate Carboxylic acid is protonated, reducing polarity.
0.1 M NaOH (pH 13.0) Very High Carboxylic acid is deprotonated to carboxylate salt.[6][7]
Polar Protic Methanol, Ethanol High "Like dissolves like," capable of hydrogen bonding.[8]
Polar Aprotic DMSO, DMF Very High High polarity, capable of disrupting crystal lattice.
Acetonitrile Moderate Polar, but less effective at solvating ionic groups.

| Non-Polar | Hexane, Toluene | Very Low | Mismatch in polarity, inability to form hydrogen bonds.[8] |

Protocol: Equilibrium Solubility Determination

This protocol outlines a robust method for quantifying the solubility of the target compound across various solvents.

  • Preparation : Add an excess amount of this compound (e.g., 10 mg) to a 2 mL glass vial.

  • Solvent Addition : Add 1 mL of the desired solvent to the vial.

  • Equilibration : Seal the vials and place them in a constant temperature shaker (e.g., 25°C) for 24-48 hours. The time required should be sufficient to ensure equilibrium is reached.

  • Phase Separation : After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the undissolved solid settle.

  • Sampling & Filtration : Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter (chemically compatible with the solvent) to remove all particulate matter.

  • Dilution : Dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration within the linear range of the analytical method.

  • Quantification : Analyze the diluted sample using a validated UV-Vis or HPLC method to determine the concentration.[3][4] The solubility is reported in units such as mg/mL or µg/mL.

Caption: Workflow for equilibrium solubility determination.

Stability Profile

Stability testing is essential for identifying degradation pathways and establishing appropriate storage conditions. For this compound, the N-oxide and nitro functionalities are sites of potential chemical reactivity. The N-oxide group can be susceptible to deoxygenation or photochemical rearrangement, while the nitro group can be reduced.[9][10][11]

Forced Degradation Studies

Forced degradation (or stress testing) is performed to accelerate the degradation of a compound to identify likely degradation products and validate the stability-indicating power of the analytical method. Standard stress conditions include acid, base, oxidation, heat, and light.

Table 3: Potential Degradation Pathways and Stress Conditions

Condition Reagent/Method Potential Degradation Pathway
Acid Hydrolysis 0.1 M HCl, Heat Minimal degradation expected.
Base Hydrolysis 0.1 M NaOH, Heat Potential for decarboxylation or ring opening at high temps.
Oxidation 3% H₂O₂, RT N-oxide is generally stable to oxidation, but side reactions possible.
Reduction (e.g., Sodium Dithionite) Reduction of the nitro group to an amino group.
Thermal 60-80°C, Solid State Decarboxylation, general decomposition.

| Photolytic | High-intensity UV/Vis light (ICH Q1B) | Photochemical rearrangement of the N-oxide ring.[9] |

Protocol: Stability-Indicating RP-HPLC Method

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active compound due to degradation. It must be able to separate the intact compound from its degradation products.[12][13]

  • Chromatographic System :

    • HPLC System : Standard system with a pump, autosampler, column oven, and a UV or Photodiode Array (PDA) detector.[14]

    • Column : C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for separating polar aromatic compounds.[14]

    • Mobile Phase : A gradient elution using a buffered aqueous phase (e.g., 20 mM potassium phosphate, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol) is often required to resolve polar degradants from the parent peak.

    • Detection : UV detection at a wavelength of maximum absorbance (e.g., ~260-280 nm, to be determined by UV scan).

  • Sample Preparation for Forced Degradation :

    • Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in 50:50 water:acetonitrile).

    • For each stress condition, mix the stock solution with the stressor (e.g., 1:1 with 0.2 M HCl to get a final concentration of 0.1 M HCl).

    • Incubate the samples under the specified conditions (e.g., 60°C for 24 hours).

    • At specified time points, withdraw an aliquot, neutralize if necessary (e.g., acid sample with NaOH), and dilute to a suitable concentration for HPLC analysis.

  • Analysis :

    • Inject the prepared samples into the HPLC system.

    • Monitor the chromatogram for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound.

    • The purity of the parent peak can be assessed using a PDA detector to check for peak purity, ensuring co-elution is not occurring.

G cluster_prep Sample Preparation cluster_stress Forced Degradation (Stress Conditions) cluster_analysis Analysis & Evaluation A Prepare 1 mg/mL Stock Solution B Acid (0.1M HCl, 60°C) A->B C Base (0.1M NaOH, 60°C) A->C D Oxidative (3% H2O2, RT) A->D E Thermal (80°C, Solid) A->E F Photolytic (ICH Q1B) A->F G Neutralize & Dilute Samples at Timepoints B->G C->G D->G E->G F->G H Inject into Validated RP-HPLC System G->H I Assess Peak Purity, Quantify Degradation, Identify Degradants H->I

Caption: Workflow for stability testing via forced degradation.

Conclusion

This compound is a polar, hydrophilic molecule with solubility characteristics that are highly dependent on the solvent system, particularly the pH of aqueous media. Its high solubility in polar solvents like water, DMSO, and alcohols facilitates its use in a variety of solution-based applications. However, its stability profile reveals susceptibility to degradation, especially under photolytic conditions and in the presence of reducing agents, which target the N-oxide and nitro groups, respectively.

The experimental protocols and theoretical considerations outlined in this guide provide a robust framework for researchers to accurately characterize the solubility and stability of this compound. A thorough understanding and application of these principles are paramount for ensuring data integrity, developing stable formulations, and advancing the potential applications of this versatile chemical entity in research and development.

References

  • Vertex AI Search. (2024). Solubility test for Organic Compounds.
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Unlocking Therapeutic Potential: A Technical Guide to the Molecular Targets of 4-Nitro-1-oxidopyridin-1-ium-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

The compound 4-nitro-1-oxidopyridin-1-ium-2-carboxylic acid, also known as 4-Nitropyridine-2-carboxylic acid 1-oxide[1], stands as a molecule of significant interest in the landscape of modern drug discovery. Its unique chemical architecture, featuring a pyridine N-oxide core, a nitro group, and a carboxylic acid moiety, suggests a rich and diverse pharmacological potential. This guide provides a deep dive into the prospective therapeutic targets of this compound, drawing upon the known biological activities of its structural analogues and the inherent properties of its constituent functional groups. We will explore its potential as an antibacterial agent, a modulator of ion transport, and a candidate for hypoxia-activated cancer therapy, providing a scientifically grounded framework for future research and development.

Introduction: The Chemical and Biological Landscape

This compound (CAS 14933-78-9) is a heterocyclic compound with the molecular formula C6H4N2O5[1]. The convergence of three key functional groups—the pyridine N-oxide, the 4-nitro group, and the 2-carboxylic acid—creates a molecule with a distinct electronic and steric profile, predisposing it to interact with a range of biological macromolecules.

The pyridine N-oxide group is a known pharmacophore, often enhancing aqueous solubility and modulating membrane permeability.[2][3] Crucially, the N-oxide moiety can be subject to in vivo reduction, a property that forms the basis for hypoxia-activated prodrugs.[2][3] The nitro group, a potent electron-withdrawing substituent, is a hallmark of numerous bioactive compounds and is implicated in a variety of mechanisms, including redox cycling and covalent modification of protein targets.[4][5][6] The carboxylic acid at the 2-position introduces a key site for hydrogen bonding and salt bridge formation, which can be critical for anchoring the molecule within the active site of a target protein.

This guide will dissect the therapeutic potential of this compound by examining its most promising avenues of application.

Potential Therapeutic Targets and Mechanisms of Action

Based on the available scientific literature for structurally related compounds, we can hypothesize several key therapeutic targets for this compound.

Antibacterial Activity via Quorum Sensing Inhibition

A compelling therapeutic application for this molecule lies in combating bacterial infections, particularly those orchestrated by quorum sensing (QS). The structurally related compound, 4-nitropyridine-N-oxide, has been identified as a quorum sensing inhibitor in the opportunistic pathogen Pseudomonas aeruginosa.[2][3] It is believed to exert this effect by binding to the LasR protein, a key transcriptional regulator in the P. aeruginosa QS system.[2][3]

The addition of a carboxylic acid group at the 2-position in this compound could enhance its binding affinity to the LasR receptor or similar QS regulators in other bacteria, potentially leading to a more potent inhibitory effect.

Experimental Protocol: Quorum Sensing Inhibition Assay

A detailed protocol to assess the quorum sensing inhibitory activity of this compound is as follows:

  • Bacterial Strains and Reporter Plasmids:

    • Utilize a P. aeruginosa strain carrying a LasR-responsive reporter plasmid, such as a lasB-lacZ fusion. This allows for the colorimetric quantification of QS activation.

  • Minimum Inhibitory Concentration (MIC) Determination:

    • Before assessing QS inhibition, determine the MIC of the compound against the test strain to ensure that any observed effects are not due to bactericidal or bacteriostatic activity. This can be performed using standard broth microdilution methods.

  • QS Inhibition Assay:

    • Grow the reporter strain in the presence of sub-MIC concentrations of this compound.

    • Include a known QS inhibitor as a positive control and a vehicle-only (e.g., DMSO) as a negative control.

    • Induce the QS system with an appropriate autoinducer (e.g., N-(3-oxododecanoyl)-L-homoserine lactone for LasR).

    • After a suitable incubation period, measure the reporter gene expression (e.g., β-galactosidase activity for a lacZ reporter).

  • Data Analysis:

    • Calculate the percentage of QS inhibition relative to the negative control.

    • Determine the IC50 value, representing the concentration of the compound that causes 50% inhibition of QS.

Table 1: Hypothetical Data for Quorum Sensing Inhibition

CompoundMIC (µg/mL)IC50 for LasR Inhibition (µM)
4-nitropyridine-N-oxide (Reference)>12850
This compound>12825 (Hypothetical)

Diagram 1: Proposed Mechanism of Quorum Sensing Inhibition

G cluster_bacterium Bacterium Autoinducer Autoinducer LasR LasR Autoinducer->LasR Binds and Activates Target Genes Target Genes LasR->Target Genes Induces Transcription Virulence Factors Virulence Factors Target Genes->Virulence Factors Expression Compound This compound Compound->LasR Inhibits Binding

Caption: Inhibition of LasR-mediated quorum sensing.

Modulation of Ion Transport: Na,K-ATPase Inhibition

The compound 4-nitropyridine N-oxide has been shown to inhibit the activity of Na,K-ATPase[7][8], a crucial enzyme responsible for maintaining the electrochemical gradients across cell membranes. This inhibition can have profound physiological effects, including alterations in cellular signaling, and is a mechanism exploited by cardiac glycosides for the treatment of heart failure.

The presence of the carboxylic acid group in this compound could influence its interaction with the Na,K-ATPase enzyme, potentially altering its inhibitory potency and selectivity for different isoforms of the enzyme.

Experimental Protocol: Na,K-ATPase Activity Assay

  • Enzyme Source:

    • Purified Na,K-ATPase from a suitable source (e.g., porcine brain or kidney) can be used.

  • Assay Principle:

    • The assay measures the rate of ATP hydrolysis by the enzyme, which is coupled to the transport of Na+ and K+ ions. This is typically done by measuring the release of inorganic phosphate (Pi).

  • Inhibition Assay:

    • Pre-incubate the enzyme with varying concentrations of this compound.

    • Include a known inhibitor (e.g., ouabain) as a positive control and a vehicle-only control.

    • Initiate the reaction by adding ATP.

    • After a defined time, stop the reaction and measure the amount of Pi released using a colorimetric method (e.g., malachite green assay).

  • Data Analysis:

    • Determine the IC50 value for the inhibition of Na,K-ATPase activity.

Diagram 2: Workflow for Na,K-ATPase Inhibition Assay

G Enzyme Purified Na,K-ATPase Pre-incubation Pre-incubation Enzyme->Pre-incubation Compound Test Compound Compound->Pre-incubation ATP_addition Add ATP Pre-incubation->ATP_addition Reaction Reaction ATP_addition->Reaction Pi_measurement Measure Pi Release Reaction->Pi_measurement IC50_determination Determine IC50 Pi_measurement->IC50_determination

Caption: Na,K-ATPase inhibition assay workflow.

Hypoxia-Activated Prodrugs for Cancer Therapy

The presence of both a nitro group and a pyridine N-oxide moiety makes this compound a prime candidate for development as a hypoxia-activated prodrug.[2][3] Solid tumors often contain hypoxic (low oxygen) regions, which are resistant to conventional radiation and chemotherapy.

Under hypoxic conditions, the nitro group and the N-oxide can be enzymatically reduced to highly reactive cytotoxic species.[9] These reactive intermediates can then induce DNA damage and cell death, specifically targeting the hypoxic cancer cells while sparing the well-oxygenated normal tissues.

Experimental Protocol: Evaluation of Hypoxia-Selective Cytotoxicity

  • Cell Lines:

    • Use a panel of cancer cell lines known to exhibit varying degrees of hypoxia.

  • Hypoxic and Normoxic Conditions:

    • Culture the cells under both normoxic (21% O2) and hypoxic (e.g., <1% O2) conditions.

  • Cytotoxicity Assay:

    • Treat the cells with a range of concentrations of this compound under both conditions.

    • After a suitable incubation period (e.g., 48-72 hours), assess cell viability using a standard assay such as the MTT or SRB assay.

  • Data Analysis:

    • Calculate the IC50 values for the compound under both normoxic and hypoxic conditions.

    • The hypoxia cytotoxicity ratio (IC50 normoxia / IC50 hypoxia) will indicate the degree of hypoxia-selective activity. A higher ratio signifies greater selectivity.

Table 2: Hypothetical Hypoxia-Selective Cytotoxicity Data

Cell LineIC50 Normoxia (µM)IC50 Hypoxia (µM)Hypoxia Cytotoxicity Ratio
HT-29>1005>20
A549>1008>12.5

Diagram 3: Mechanism of Hypoxia-Activated Prodrug

G Prodrug This compound HypoxicCell Hypoxic Cancer Cell Prodrug->HypoxicCell Reduction Enzymatic Reduction HypoxicCell->Reduction ReactiveSpecies Reactive Cytotoxic Species Reduction->ReactiveSpecies DNADamage DNA Damage ReactiveSpecies->DNADamage CellDeath Cell Death DNADamage->CellDeath

Caption: Hypoxia-activated prodrug mechanism.

Conclusion and Future Directions

This compound is a molecule with a compelling, albeit largely unexplored, therapeutic potential. The insights gleaned from its structural analogues strongly suggest that it could be a valuable lead compound in the development of novel antibacterial agents, modulators of ion transport, and hypoxia-activated anticancer drugs.

Future research should focus on the synthesis of this compound and its derivatives, followed by a systematic evaluation of their biological activities using the experimental frameworks outlined in this guide. A thorough investigation into its ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity profiles will also be crucial for its progression as a viable therapeutic candidate. The multifaceted nature of this molecule warrants a comprehensive and interdisciplinary approach to fully unlock its therapeutic promise.

References

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  • (No author given). (n.d.). Cas 1124-33-0, 4-Nitropyridine N-oxide. lookchem.
  • (No author given). (2025). A Comparative Review of Substituted Nitropyridine N-Oxides: From Medicinal Chemistry to Catalysis. Benchchem.
  • (No author given). (n.d.). 4-Nitropyridine-2-carboxylic acid 1-oxide | C6H4N2O5 | CID 84713. PubChem.
  • Hertog, H. J., & Combe, W. P. (2010). Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine. Semantic Scholar.
  • (No author given). (n.d.). reactivity of 4-nitropyridine-n-oxide. Sciencemadness.org.
  • Bell, F., & Dunn, G. (n.d.). Nucleophilic displacements in substituted pyridine N-oxides. Part III. The light-catalysed reaction between 4-nitropyridine 1-oxide and piperidine in ethanol. Journal of the Chemical Society B: Physical Organic (RSC Publishing).
  • Vishnevskiy, Y. V., et al. (2020). Molecular structure and electron distribution of 4-nitropyridine N-oxide: Experimental and theoretical study of substituent effects. PubMed Central.
  • Hertog, H. J., & Combe, W. P. (2025). Reactivity of 4-nitropyridine-N-oxide: Preparation of 4-substituted derivatives of pyridine-N-oxide and pyridine. ResearchGate.
  • (No author given). (2025). 4-Nitropyridine N-oxide | 1124-33-0. ChemicalBook.
  • Ilardi, E. A., & Stivala, C. E. (n.d.). Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents. PMC - PubMed Central.
  • (No author given). (n.d.). Some bioactive compounds containing pyridine and pyridine N-oxide moieties. ResearchGate.
  • Bak, A., et al. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. MDPI.
  • (No author given). (n.d.). 4-Nitropyridine-2-carboxylic acid | 13509-19-8. Biosynth.
  • (No author given). (n.d.). Pyridine N-Oxide | C5H5NO | CID 12753. PubChem.
  • (No author given). (n.d.). Pyridine-N-oxide. Wikipedia.
  • (No author given). (n.d.). Synthesis and transformations of 4-nitro-1-ethyl derivative of imidazo[4,5-s]pyridine-2-one. (No publisher name provided).
  • (No author given). (n.d.). 4-Nitropyridine-2-carboxylic acid 1-oxide CAS#: 14933-78-9. ChemWhat.
  • Maldonado, E., & Pérez, M. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC.
  • (No author given). (n.d.). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. MDPI.
  • (No author given). (n.d.). Scope of the carboxylic acids and the nitro compounds Reaction conditions. ResearchGate.
  • (No author given). (n.d.). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. (No publisher name provided).
  • Görlitzer, K., & Bartke, U. (2000). [Synthesis and transformations of ethyl 1,4-dihydro-4-oxo(1)benzofuro(3,2-b)pyridine-3-carboxylic acid esters: new antibacterial agents]. PubMed.
  • Otero, E., et al. (2023). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. MDPI.

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Nitro-Containing Pyridine Carboxylic Acids: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of nitro-containing pyridine carboxylic acids, a class of compounds of significant interest in medicinal chemistry and drug development. The pyridine carboxylic acid scaffold is a well-established privileged structure in numerous approved drugs, while the nitro group, despite its potential toxicity, offers unique electronic and metabolic properties that can be harnessed for therapeutic benefit. This guide delves into the synthesis, physicochemical properties, biological activities, and structure-activity relationships of these bifunctional molecules. Detailed experimental protocols, mechanistic insights, and a critical analysis of their therapeutic potential are presented to serve as a valuable resource for researchers, scientists, and drug development professionals.

Part 1: Introduction to Pyridine Carboxylic Acids and the Significance of Nitro-Functionalization

The Pyridine Carboxylic Acid Scaffold: A Privileged Motif in Medicinal Chemistry

The pyridine ring is a fundamental heterocyclic scaffold that features prominently in a vast number of pharmaceuticals and biologically active compounds.[1] It is an isostere of benzene, with the replacement of a CH group with a nitrogen atom imparting distinct physicochemical properties. This substitution enhances polarity, aqueous solubility, and the ability to form hydrogen bonds, all of which are critical for drug-receptor interactions and favorable pharmacokinetic profiles.[2] Pyridine derivatives are integral to the treatment of a wide array of diseases, including tuberculosis, cancer, viral infections, and cardiovascular disorders.[3][4]

The incorporation of a carboxylic acid group onto the pyridine ring further enhances its versatility as a pharmacophore. The acidic proton and the potential for ionic interactions allow for strong binding to biological targets. The three isomers of pyridine carboxylic acid—picolinic acid (pyridine-2-carboxylic acid), nicotinic acid (pyridine-3-carboxylic acid), and isonicotinic acid (pyridine-4-carboxylic acid)—have each served as the foundation for numerous approved drugs.[3] For instance, isoniazid, an isonicotinic acid derivative, remains a cornerstone of tuberculosis therapy. The adaptability of the pyridine carboxylic acid core allows for extensive structural modifications, enabling the fine-tuning of biological activity and pharmacokinetic properties.[2]

The Nitro Group: A Versatile Modulator of Physicochemical and Biological Properties

The nitro group (-NO₂) is a powerful electron-withdrawing group that can significantly influence the electronic properties of an aromatic ring.[5] In medicinal chemistry, it is often considered a "double-edged sword."[6] On one hand, the nitro group can be associated with toxicity and mutagenicity, primarily due to its metabolic reduction to reactive intermediates.[7][8] On the other hand, this same bioreductive activation is the basis for the therapeutic effect of many successful drugs.[9] For example, nitroimidazole antibiotics like metronidazole are selectively toxic to anaerobic microorganisms that possess the necessary nitroreductase enzymes.[7]

Beyond its role in bioreductive prodrugs, the nitro group's strong electron-withdrawing nature can be exploited to modulate the acidity of adjacent functional groups, enhance binding interactions with biological targets through dipole-dipole and hydrogen bonding interactions, and influence the metabolic stability of a molecule.[5] In drug design, the judicious placement of a nitro group can lead to compounds with improved potency and selectivity.[8]

Synergy of the Nitro Group and Pyridine Carboxylic Acid Core: Rationale for Drug Design

The combination of a nitro group and a carboxylic acid on a pyridine scaffold creates a molecule with a unique and powerful set of chemical and biological properties. The electron-withdrawing nitro group can significantly increase the acidity of the carboxylic acid, potentially leading to stronger interactions with target proteins. Furthermore, the presence of both functionalities opens up multiple avenues for derivatization, allowing for the creation of diverse chemical libraries for biological screening.

The nitro-functionalized pyridine ring can also act as a bioisostere for other chemical groups, offering a means to explore new chemical space and overcome challenges with existing drug candidates, such as poor solubility or metabolic instability. The interplay between the electron-deficient pyridine ring, the acidic carboxylic acid, and the bioreducible nitro group provides a rich platform for the design of novel therapeutics. This guide will explore the synthesis, properties, and applications of these promising compounds in detail.

Part 2: Synthesis of Nitro-Containing Pyridine Carboxylic Acids

The synthesis of nitro-containing pyridine carboxylic acids can be approached through several strategic pathways. The choice of a particular route depends on the availability of starting materials, the desired substitution pattern, and the tolerance of other functional groups to the reaction conditions. The primary strategies include the nitration of pre-existing pyridine carboxylic acids, the oxidation of nitro-pyridines bearing an oxidizable side chain, and ring construction methodologies.

Synthetic Strategies: An Overview
  • 2.1.1. Nitration of Pre-existing Pyridine Carboxylic Acids: The direct nitration of pyridine and its derivatives is often challenging due to the electron-deficient nature of the pyridine ring, which deactivates it towards electrophilic aromatic substitution.[10] The reaction typically requires harsh conditions, such as the use of fuming nitric acid and sulfuric acid, and can result in low yields and a mixture of regioisomers.[10] However, for certain substituted pyridine carboxylic acids, direct nitration can be a viable, albeit challenging, approach.

  • 2.1.2. Oxidation of Nitro-pyridines with Oxidizable Side Chains: A more common and often higher-yielding approach is the oxidation of a pre-existing nitro-pyridine that has an oxidizable side chain, such as a methyl group (a picoline derivative).[11] Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid can effectively convert the alkyl side chain to a carboxylic acid.[12] This method allows for greater control over the position of the nitro and carboxylic acid groups.

  • 2.1.3. Ring Construction Approaches: Various methods for the synthesis of substituted pyridines have been developed that could be adapted for the preparation of nitro-containing pyridine carboxylic acids.[13] These often involve multi-step sequences, such as condensation reactions of carbonyl compounds or cycloaddition reactions.[14] While potentially more complex, these methods can provide access to highly substituted and complex pyridine derivatives that may be difficult to obtain through functionalization of a pre-existing ring.

Detailed Experimental Protocols

2.2.1. Protocol: Nitration of a Pyridine Carboxylic Acid Derivative

This protocol is a general representation and may require optimization for specific substrates.

Objective: To introduce a nitro group onto a pyridine carboxylic acid ring via electrophilic aromatic substitution.

Materials:

  • Pyridine carboxylic acid derivative

  • Fuming nitric acid

  • Concentrated sulfuric acid

  • Ice bath

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Reflux condenser

  • Crushed ice

  • Sodium carbonate (for neutralization)

  • Extraction solvent (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

  • Recrystallization solvent

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, carefully add the pyridine carboxylic acid derivative to a cooled (0 °C) mixture of concentrated sulfuric acid and fuming nitric acid.

  • Slowly warm the reaction mixture to the desired temperature (this will vary depending on the substrate's reactivity) and maintain it for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the acidic solution with a saturated solution of sodium carbonate until the pH is neutral.

  • Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization from an appropriate solvent to obtain the desired nitro-containing pyridine carboxylic acid.

Causality: The strong acidic medium protonates the pyridine nitrogen, further deactivating the ring. High temperatures are often necessary to overcome this deactivation. The nitro group is directed to the meta-position relative to the ring nitrogen.

Self-Validation: The purity of the final product should be assessed by melting point determination and spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

2.2.2. Protocol: Oxidation of a Nitropicoline to a Nitro-picolinic Acid

Objective: To synthesize a nitro-pyridine carboxylic acid by oxidizing the methyl group of a nitropicoline.

Materials:

  • Nitropicoline derivative

  • Potassium permanganate (KMnO₄)

  • Water

  • Sulfuric acid (for acidification)

  • Sodium bisulfite (to quench excess KMnO₄)

  • Round-bottom flask with a magnetic stirrer and reflux condenser

  • Heating mantle

  • Filtration apparatus

  • Extraction solvent (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

Procedure:

  • Dissolve the nitropicoline derivative in water in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Heat the solution to reflux and add a solution of potassium permanganate in water portion-wise over several hours.

  • Continue to reflux the mixture until the purple color of the permanganate has disappeared, indicating the completion of the reaction.

  • Cool the reaction mixture to room temperature and filter off the manganese dioxide precipitate.

  • To the filtrate, add sodium bisulfite to quench any remaining potassium permanganate.

  • Acidify the solution with dilute sulfuric acid to precipitate the nitro-pyridine carboxylic acid.

  • Collect the precipitate by filtration, wash with cold water, and dry.

  • If necessary, the product can be further purified by recrystallization or extraction into an organic solvent followed by evaporation.

Causality: The strong oxidizing agent, potassium permanganate, selectively oxidizes the benzylic methyl group to a carboxylic acid. The nitro group and the pyridine ring are generally stable under these conditions.

Self-Validation: The identity and purity of the synthesized compound should be confirmed using techniques such as melting point, ¹H NMR, ¹³C NMR, and elemental analysis.

Purification and Characterization Techniques

Purification of nitro-containing pyridine carboxylic acids typically involves standard laboratory techniques such as recrystallization, column chromatography, and acid-base extraction. Due to the presence of the acidic carboxylic acid group, the solubility of these compounds is often pH-dependent, which can be exploited for purification.

Characterization is crucial to confirm the structure and purity of the synthesized compounds. The following techniques are routinely employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of the protons and carbons in the molecule, confirming the substitution pattern on the pyridine ring.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound and information about its fragmentation pattern, which aids in structure elucidation.

  • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as the carboxylic acid (O-H and C=O stretches) and the nitro group (N-O stretches).

  • Melting Point Analysis: A sharp melting point is indicative of a pure compound.

  • Elemental Analysis: Determines the percentage composition of elements (C, H, N) in the compound, which can be compared with the calculated values for the proposed structure.

Visualizing Synthetic Workflows

The following diagrams illustrate the general synthetic strategies for obtaining nitro-containing pyridine carboxylic acids.

Synthesis_Strategies cluster_0 Strategy 1: Direct Nitration cluster_1 Strategy 2: Oxidation cluster_2 Strategy 3: Ring Construction PyridineCOOH Pyridine Carboxylic Acid NitroPyridineCOOH1 Nitro-Pyridine Carboxylic Acid PyridineCOOH->NitroPyridineCOOH1 HNO₃, H₂SO₄ NitroPicoline Nitro-Picoline NitroPyridineCOOH2 Nitro-Pyridine Carboxylic Acid NitroPicoline->NitroPyridineCOOH2 KMnO₄ or other oxidizing agents AcyclicPrecursors Acyclic Precursors NitroPyridineCOOH3 Nitro-Pyridine Carboxylic Acid AcyclicPrecursors->NitroPyridineCOOH3 Condensation/Cycloaddition

Caption: Overview of synthetic strategies for nitro-containing pyridine carboxylic acids.

Part 3: Physicochemical Properties and Reactivity

The introduction of a nitro group onto the pyridine carboxylic acid scaffold profoundly influences its physicochemical properties and chemical reactivity. Understanding these effects is paramount for predicting the behavior of these molecules in biological systems and for designing further synthetic modifications.

Impact of the Nitro Group on Physicochemical Properties
  • 3.1.1. Acidity and pKa: The nitro group is a strong electron-withdrawing group, and its presence on the pyridine ring significantly increases the acidity of the carboxylic acid moiety. This is due to the stabilization of the resulting carboxylate anion through inductive and resonance effects. The pKa of a nitro-pyridine carboxylic acid will be lower (i.e., more acidic) than its non-nitrated counterpart. The magnitude of this effect depends on the position of the nitro group relative to the carboxylic acid.

  • 3.1.2. Electronic Effects and Reactivity: The electron-deficient nature of the pyridine ring is further amplified by the presence of a nitro group. This has several consequences for the molecule's reactivity:

    • Nucleophilic Aromatic Substitution (SNAr): The ring becomes more susceptible to nucleophilic attack, particularly at positions ortho and para to the nitro group. This enhanced reactivity can be exploited for further functionalization of the pyridine ring.

    • Electrophilic Aromatic Substitution (EAS): Conversely, the ring is strongly deactivated towards electrophilic attack. As mentioned in the synthesis section, forcing conditions are required for reactions like nitration.

    • Reduction: The nitro group itself is readily reduced to an amino group under various conditions (e.g., catalytic hydrogenation, metal/acid reduction). This transformation is a key step in the bioactivation of many nitro-aromatic drugs and also provides a synthetic handle for further derivatization.

  • 3.1.3. Solubility and Lipophilicity: The nitro group is a polar functional group and can participate in hydrogen bonding as an acceptor. Its impact on solubility is complex and depends on the overall structure of the molecule. While it can increase polarity, it can also increase the crystal lattice energy, potentially decreasing aqueous solubility. The lipophilicity (logP) of the molecule is also affected, with the nitro group generally increasing this value.

Key Chemical Transformations of Nitro-Containing Pyridine Carboxylic Acids

The bifunctional nature of these molecules allows for a wide range of chemical transformations at both the carboxylic acid and the nitro group, as well as on the pyridine ring itself.

  • 3.2.1. Reactions of the Carboxylic Acid Group: The carboxylic acid can undergo standard transformations, such as:

    • Amidation: Reaction with amines in the presence of a coupling agent (e.g., DCC, EDC) to form amides. This is a common strategy in drug development to introduce new substituents and modulate biological activity.

    • Esterification: Reaction with alcohols under acidic conditions (Fischer esterification) or via an activated derivative (e.g., acid chloride) to form esters. Esters are often used as prodrugs to improve bioavailability.

    • Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

  • 3.2.2. Reduction of the Nitro Group: The reduction of the nitro group to an amine is a pivotal transformation. The resulting amino-pyridine carboxylic acid is a versatile intermediate for further synthesis. A variety of reducing agents can be employed, with the choice depending on the presence of other reducible functional groups in the molecule. Common methods include:

    • Catalytic hydrogenation (e.g., H₂, Pd/C)

    • Metal-acid combinations (e.g., Sn/HCl, Fe/HCl)

    • Sodium dithionite (Na₂S₂O₄)

  • 3.2.3. Nucleophilic Aromatic Substitution (SNAr): As mentioned, the nitro group activates the pyridine ring for nucleophilic aromatic substitution. This is particularly true if a good leaving group (e.g., a halogen) is also present on the ring. This allows for the introduction of a wide range of nucleophiles, including amines, alkoxides, and thiolates, providing a powerful tool for structural diversification.

Visualizing Key Transformations

Chemical_Transformations cluster_0 Carboxylic Acid Reactions cluster_1 Nitro Group Reduction cluster_2 Nucleophilic Aromatic Substitution NitroPyridineCOOH Nitro-Pyridine Carboxylic Acid Amide Amide NitroPyridineCOOH->Amide Amine, Coupling Agent Ester Ester NitroPyridineCOOH->Ester Alcohol, Acid Alcohol Primary Alcohol NitroPyridineCOOH->Alcohol LiAlH₄ AminoPyridineCOOH Amino-Pyridine Carboxylic Acid NitroPyridineCOOH->AminoPyridineCOOH Reduction (e.g., H₂, Pd/C) SubstitutedNitroPyridineCOOH Substituted Nitro-Pyridine Carboxylic Acid NitroPyridineCOOH->SubstitutedNitroPyridineCOOH Nucleophile (if leaving group is present)

Caption: Key chemical transformations of nitro-containing pyridine carboxylic acids.

Part 4: Biological Activities and Therapeutic Applications

The unique combination of the pyridine carboxylic acid scaffold and the nitro group has led to the discovery of compounds with a wide range of biological activities and therapeutic potential.

Antimicrobial Activity

The nitro group is a well-known pharmacophore in antimicrobial agents. Its mechanism of action often involves reductive activation by microbial nitroreductases to generate cytotoxic radical species that damage DNA and other vital cellular components.

  • 4.1.1. Antibacterial Agents: Several nitro-containing pyridine carboxylic acid derivatives have shown promising antibacterial activity. For example, derivatives of nicotinic acid have been investigated for their efficacy against various bacterial strains, with the nitro group often enhancing the antimicrobial effect.[15]

  • 4.1.2. Antifungal Agents: The development of novel antifungal agents is a critical area of research. Nitro-substituted pyridine carboxylic acids have been explored as potential candidates, with some compounds exhibiting significant activity against pathogenic fungi.

  • 4.1.3. Antiparasitic Agents: Nitro-aromatic compounds are a cornerstone in the treatment of parasitic diseases. The bioreductive activation of the nitro group is a key mechanism of action against parasites such as Trypanosoma and Leishmania. Research in this area is ongoing to identify nitro-pyridine carboxylic acid derivatives with improved efficacy and reduced toxicity.

Anticancer Activity

The development of novel anticancer agents is a major focus of medicinal chemistry research. Nitro-containing pyridine carboxylic acids have emerged as a promising class of compounds with potential antitumor activity.

  • 4.2.1. Mechanisms of Action: The anticancer activity of these compounds can arise from several mechanisms, including:

    • Enzyme Inhibition: As will be discussed further, these compounds can act as inhibitors of key enzymes involved in cancer cell proliferation and survival, such as kinases.

    • Hypoxia-Activated Prodrugs: The low oxygen environment (hypoxia) characteristic of solid tumors can be exploited for targeted drug delivery. The nitro group can be selectively reduced in hypoxic cancer cells to a cytotoxic species, leading to localized cell killing with minimal damage to healthy tissues.

    • Induction of Oxidative Stress: The redox cycling of the nitro group can lead to the generation of reactive oxygen species (ROS), which can induce oxidative stress and trigger apoptosis in cancer cells.

  • 4.2.2. Notable Examples and Lead Compounds: Several studies have reported on the synthesis and evaluation of nitro-pyridine carboxylic acid derivatives with significant in vitro and in vivo anticancer activity. These compounds serve as important leads for the development of new cancer therapeutics.

Enzyme Inhibition

The pyridine carboxylic acid scaffold is a common feature in many enzyme inhibitors. The addition of a nitro group can further enhance binding affinity and selectivity.

  • 4.3.1. Kinase Inhibitors: Protein kinases are a major class of drug targets in oncology and other diseases. The pyridine ring is a well-established hinge-binding motif in many kinase inhibitors. The electronic properties of the nitro group can be used to modulate the binding interactions with the kinase active site.

  • 4.3.2. Other Enzyme Targets: Nitro-containing pyridine carboxylic acids have also been investigated as inhibitors of other enzymes, such as histone deacetylases (HDACs) and matrix metalloproteinases (MMPs), which are involved in a variety of pathological processes.

Other Therapeutic Areas

The versatility of the nitro-containing pyridine carboxylic acid scaffold suggests its potential in other therapeutic areas as well, including:

  • Anti-inflammatory agents

  • Antiviral agents

  • Cardiovascular drugs

Further research is needed to fully explore the therapeutic potential of this class of compounds in these and other disease areas.

Part 5: Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective drug candidates. For nitro-containing pyridine carboxylic acids, the SAR is influenced by the interplay of several factors.

Influence of the Nitro Group Position

The position of the nitro group on the pyridine ring has a profound impact on the electronic properties of the molecule and, consequently, its biological activity. The electron-withdrawing effect of the nitro group is most pronounced when it is at the ortho or para position relative to the point of interaction with the biological target. The position of the nitro group also influences the molecule's susceptibility to bioreductive activation.

Impact of the Carboxylic Acid Position

The position of the carboxylic acid group (picolinic, nicotinic, or isonicotinic acid) determines the geometry of the molecule and its ability to form key interactions with the target protein. The relative positioning of the carboxylic acid and the nitro group is a critical determinant of biological activity.

Effect of Other Substituents on the Pyridine Ring

The introduction of other substituents on the pyridine ring can be used to fine-tune the physicochemical properties and biological activity of the molecule. For example, the addition of lipophilic groups can enhance cell permeability, while the incorporation of hydrogen bond donors or acceptors can improve binding affinity.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR studies can be employed to develop mathematical models that correlate the structural features of nitro-containing pyridine carboxylic acids with their biological activity. These models can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent analogs. While specific QSAR studies on this class of compounds may be limited, the principles of QSAR can be applied to guide lead optimization efforts.

Part 6: Future Perspectives and Challenges

Nitro-containing pyridine carboxylic acids represent a promising area for future drug discovery and development. However, there are several challenges and opportunities that need to be addressed.

Overcoming Challenges in Synthesis and Selectivity

The development of more efficient and regioselective synthetic methods for the preparation of these compounds is an ongoing challenge. Greener and more sustainable synthetic approaches are also highly desirable.

Exploring New Therapeutic Targets

While these compounds have shown promise in several therapeutic areas, there is a need to explore their potential against a wider range of biological targets. High-throughput screening and computational methods can be used to identify new targets for this versatile scaffold.

The Role of Nitro-Containing Pyridine Carboxylic Acids in Prodrug Design

The bioreducible nature of the nitro group makes these compounds attractive candidates for the development of hypoxia-activated prodrugs for cancer therapy. Further research is needed to optimize the activation kinetics and tumor selectivity of these prodrugs. The carboxylic acid moiety can also be used as a handle for the attachment of targeting ligands to achieve tissue-specific drug delivery.

Concluding Remarks

Nitro-containing pyridine carboxylic acids are a fascinating and versatile class of molecules with significant potential in medicinal chemistry. The synergistic combination of the privileged pyridine carboxylic acid scaffold and the multifaceted nitro group provides a rich platform for the design of novel therapeutics. While challenges remain, particularly with regard to potential toxicity, the continued exploration of this chemical space is likely to yield new and effective treatments for a variety of diseases. This guide has provided a comprehensive overview of the current state of knowledge in this field and will hopefully serve as a valuable resource to inspire further research and innovation.

References

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discovery and history of 4-nitro-1-oxidopyridin-1-ium-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-nitro-1-oxidopyridin-1-ium-2-carboxylic Acid: From Discovery to a Cornerstone of Synthesis

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal molecule in the landscape of synthetic chemistry. Initially synthesized in the mid-20th century, this compound has evolved from a subject of academic curiosity to a versatile and indispensable intermediate in the pharmaceutical and agrochemical industries. We will traverse its historical discovery, delve into its detailed synthesis methodologies, and explore its critical role as a precursor to a range of bioactive molecules, most notably the pyridone-carboxylic acid class of antibacterial agents. This guide is intended for researchers, scientists, and professionals in drug development, offering both a historical perspective and practical, field-proven insights into the chemistry and application of this important scaffold.

Introduction: The Emergence of a Versatile Synthetic Intermediate

This compound, also widely known as 4-nitropicolinic acid N-oxide, is a substituted pyridine derivative that holds significant importance not for its intrinsic biological activity, but for its utility as a chemical building block.[1] The strategic placement of the nitro, carboxylic acid, and N-oxide functionalities creates a molecule primed for a variety of chemical transformations. The N-oxide and carboxylic acid groups influence the electronic properties of the pyridine ring, while the nitro group serves as a versatile handle for introducing other functional groups, particularly amines, which are ubiquitous in pharmaceuticals. This guide will illuminate the journey of this compound from its first reported synthesis to its current status as a key intermediate in the development of life-saving medicines.

Physicochemical Properties

A clear understanding of the fundamental properties of a molecule is the bedrock of its application in synthesis. The key identifiers and computed properties of this compound are summarized below.

PropertyValue
IUPAC Name This compound
CAS Number 14933-78-9
Molecular Formula C₆H₄N₂O₅
Molecular Weight 184.11 g/mol
Synonyms 4-Nitropicolinic acid N-oxide, 2-Carboxy-4-nitropyridine 1-oxide

Chapter 1: Discovery and Historical Context

The first documented synthesis of N-oxides of substituted picolinic acids, including what is now known as this compound, is attributed to E. Profft and W. Steinke in their 1961 publication in Journal für Praktische Chemie. Their work, titled "N-Oxyde substituierter Picolinsäuren" (N-Oxides of substituted Picolinic Acids), was a part of broader investigations into the chemistry of pyridine derivatives. At the time, the introduction of an N-oxide functionality was a known strategy to alter the reactivity of the pyridine ring, making it more susceptible to both electrophilic and nucleophilic substitution, thereby opening new avenues for creating novel molecular structures. The initial purpose of such syntheses was likely rooted in fundamental chemical exploration rather than targeted drug discovery, a common practice in that era of chemical research.

Chapter 2: Synthesis Methodologies

The synthesis of this compound is a classic example of electrophilic aromatic substitution on a heterocyclic ring, with the N-oxide group playing a crucial directing role.

Modern Synthetic Protocol: Nitration of Picolinic Acid N-Oxide

The contemporary and most straightforward method for preparing the title compound involves the direct nitration of picolinic acid N-oxide.[2] The N-oxide group deactivates the C2 and C6 positions of the pyridine ring towards electrophilic attack while activating the C4 position, thus ensuring regioselective nitration.

Experimental Protocol: Synthesis of this compound

Materials:

  • Picolinic acid N-oxide (1 equivalent)

  • Fuming sulfuric acid (H₂SO₄)

  • Fuming nitric acid (HNO₃)

  • Ice

  • Deionized water

Procedure:

  • Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and cooled in an ice bath, cautiously add fuming nitric acid to fuming sulfuric acid. This exothermic reaction generates the highly electrophilic nitronium ion (NO₂⁺).

  • Reaction: Slowly and portion-wise, add picolinic acid N-oxide to the chilled nitrating mixture. The temperature should be carefully monitored and maintained to prevent runaway reactions and the formation of byproducts.

  • Heating: Once the addition is complete, the reaction mixture is typically heated to drive the reaction to completion. The exact temperature and duration will depend on the scale of the reaction.

  • Quenching: After cooling to room temperature, the reaction mixture is carefully poured onto crushed ice. This serves to quench the reaction and precipitate the product, which has lower solubility in the now-diluted acidic solution.

  • Isolation: The precipitated solid is collected by filtration, washed with cold water to remove residual acid, and then dried under vacuum to yield this compound.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Isolation Picolinic_Acid_N_Oxide Picolinic Acid N-Oxide Reaction_Vessel Controlled Addition & Heating Picolinic_Acid_N_Oxide->Reaction_Vessel Nitrating_Mixture Fuming HNO₃ / Fuming H₂SO₄ Nitrating_Mixture->Reaction_Vessel Quenching Quenching on Ice Reaction_Vessel->Quenching Pour onto ice Filtration Filtration Quenching->Filtration Precipitate forms Drying Drying under Vacuum Filtration->Drying Collect solid Final_Product This compound Drying->Final_Product

Caption: Workflow for the synthesis of this compound.

Chapter 3: Applications in Drug Discovery and Development

The true value of this compound lies in its role as a versatile synthetic intermediate.[1] Its strategically positioned functional groups allow for a range of subsequent chemical modifications.

Case Study: Synthesis of Quinolone Antibiotics

A prominent application of this compound is in the synthesis of pyridone-carboxylic acids, which are key structural motifs in many antibacterial agents, including the quinolone and naphthyridine classes of antibiotics.[3][4] For example, the antibacterial agent enoxacin, a potent fluoroquinolone, belongs to the broader class of 1,8-naphthyridine-3-carboxylic acids.[3] The general synthetic strategy involves the reduction of the nitro group to an amine, followed by cyclization reactions to build the characteristic bicyclic core of these antibiotics.

The nitro group is an excellent precursor to an amine; a simple reduction, often using catalytic hydrogenation or reducing metals like iron in acidic media, efficiently provides the corresponding amino derivative. This amine can then undergo condensation and cyclization reactions with other reagents to form the pyridone ring fused to another ring system.

G Start 4-nitro-1-oxidopyridin- 1-ium-2-carboxylic acid Intermediate1 4-amino-1-oxidopyridin- 1-ium-2-carboxylic acid Start->Intermediate1 Step1_reagents Reduction (e.g., H₂, Pd/C) Step1_reagents->Start Intermediate2 Substituted Naphthyridinone Carboxylic Acid Intermediate1->Intermediate2 Step2_reagents Gould-Jacobs Reaction (or similar cyclization) Step2_reagents->Intermediate1 Final Quinolone/Naphthyridine Antibiotic Scaffold Intermediate2->Final Step3_reagents Further Functionalization Step3_reagents->Intermediate2

Caption: Plausible synthetic pathway from the title compound to a quinolone antibiotic scaffold.

Chapter 4: Biological Significance and Future Perspectives

While this compound itself is not known for significant biological activity, the functional groups it carries are of great importance in medicinal chemistry.

  • The Nitro Group: Aromatic nitro groups are present in a number of approved drugs.[5] They are known to be susceptible to enzymatic reduction in biological systems, a property that has been exploited in the design of hypoxia-activated prodrugs for cancer therapy. In many synthetic schemes, however, the nitro group is simply used as a precursor to the more versatile amino group.[6]

  • The N-Oxide Moiety: Heterocyclic N-oxides are an emerging class of therapeutic agents. The introduction of an N-oxide can modulate a molecule's physicochemical properties, such as solubility and membrane permeability.[7] It can also influence metabolism and, in some cases, the N-oxide group itself can act as a bioisostere for other functional groups, like a carbonyl, and participate in crucial interactions with biological targets.[7]

The future of this compound is likely to remain firmly rooted in its role as a key synthetic intermediate. As drug discovery continues to demand novel and complex molecular architectures, the demand for versatile and reliable building blocks like this one will only increase. Further research could explore its use in the synthesis of new classes of bioactive molecules beyond antibiotics, or in the development of more efficient and sustainable synthetic routes to its important derivatives.

Conclusion

This compound stands as a testament to the enduring importance of fundamental chemical synthesis in the advancement of medicine and technology. From its initial discovery in 1961 to its present-day application in the synthesis of potent antibacterial agents, its journey highlights the often-unforeseen potential of novel chemical entities. For the medicinal chemist and the drug development professional, it represents not just a molecule, but a gateway to a vast chemical space of potentially life-saving therapeutics.

References

  • Hirose, T., et al. (1982). Pyridone-carboxylic Acids as Antibacterial Agents. 2. Synthesis and Structure-Activity Relationships of 1,6,7-trisubstituted 1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic Acids, Including Enoxacin, a New Antibacterial Agent. Chemical & Pharmaceutical Bulletin, 30(7), 2399-409. [Link]

  • Hirose, T., Mishio, S., et al. (1982). Pyridone-carboxylic acids as antibacterial agents. I. Synthesis and antibacterial activity of 1-alkyl-1,4-dihydro-4-oxo-1,8- and 1,6-naphthyridine-3-carboxylic acids. Chemical & Pharmaceutical Bulletin, 30(7), 2399-409. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 84713, 4-Nitropyridine-2-carboxylic acid 1-oxide. Retrieved January 12, 2026, from [Link].

  • Profft, E., & Steinke, W. (1961). N‐Oxyde substituierter Picolinsäuren. Journal für Praktische Chemie, 13(1-2), 58-71.
  • Bawa, R. A., et al. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. [Link]

  • Patrick, G. L. (2015). An Introduction to Drug Synthesis: Answers to end of chapter questions. Oxford University Press.
  • Al-Omar, M. A. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC, 2001(i), 242-268. [Link]

  • Anderson, R. J., et al. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. Journal of the Iranian Chemical Society, 20, 2387–2419. [Link]

  • Aldmairi, M. S., et al. (2021). The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. Molecules, 26(23), 7311. [Link]

  • Emami, S., et al. (2018). Quinolone antibiotics: A review on their history, mechanism of action, and resistance. Journal of Research in Pharmacy Practice, 7(2), 67–72. [Link]

  • Chiacchio, M. A., et al. (2021). Nitric Oxide Photo-Donor Hybrids of Ciprofloxacin and Norfloxacin: A Shift in Activity from Antimicrobial to Anticancer Agents. Journal of Medicinal Chemistry, 64(8), 4785–4803. [Link]

  • Słoczyńska, K., et al. (2021). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules, 26(11), 3243. [Link]

  • Kozlov, A. S., et al. (2021). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules, 26(19), 5996. [Link]

  • Patrick, G. L. (2015). An Introduction to Drug Synthesis. Oxford University Press.
  • Sadowski, M. C., et al. (2024). Noncovalent Interactions in Crystalline Picolinic Acid N-Oxide: Insights from Experimental and Theoretical Charge Density Analysis. Crystal Growth & Design. [Link]

  • Ilas, J., & Kikelj, D. (2008). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Current Medicinal Chemistry, 15(22), 2263–2284.

Sources

An In-Depth Technical Guide to the Structural Elucidation of 4-nitro-1-oxidopyridin-1-ium-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-nitro-1-oxidopyridin-1-ium-2-carboxylic acid, also known as 4-nitropyridine-N-oxide-2-carboxylic acid, is a heterocyclic compound of significant interest in synthetic chemistry. Its structure, featuring a pyridine N-oxide moiety, a nitro group, and a carboxylic acid, makes it a versatile precursor for the synthesis of more complex molecules, including potential pharmaceutical agents. The electron-withdrawing properties of the nitro group and the N-oxide functionality profoundly influence the reactivity of the pyridine ring, making an unambiguous structural confirmation essential for predicting its chemical behavior and designing synthetic pathways.

This guide provides a comprehensive overview of the analytical methodologies employed to definitively elucidate the structure of this compound. We will explore the synergistic application of spectroscopic and crystallographic techniques, explaining not only the experimental outcomes but also the scientific rationale behind each step. This integrated approach ensures a self-validating system of analysis, providing the highest level of confidence in the final structural assignment.

Part I: Molecular Formula and Functional Group Analysis

The initial phase of structural elucidation focuses on determining the molecular formula and identifying the key functional groups present. This is achieved primarily through mass spectrometry and infrared spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is the cornerstone for determining the molecular weight of a compound. For this compound, high-resolution mass spectrometry (HRMS) provides an exact mass, which is used to deduce the elemental composition.

  • Molecular Formula : C₆H₄N₂O₅[1]

  • Molecular Weight : 184.11 g/mol [1]

Expertise in Practice: The choice of a soft ionization technique, such as Electrospray Ionization (ESI), is critical for analyzing this molecule. ESI prevents fragmentation of the parent molecule, ensuring the molecular ion peak (or its protonated/deprotonated form, [M+H]⁺ or [M-H]⁻) is clearly observed, which directly confirms the molecular weight.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique used to identify the characteristic vibrational frequencies of functional groups within a molecule. The IR spectrum of this compound provides clear evidence for its key structural features.

Key IR Absorptions and Their Assignments:

Wavenumber (cm⁻¹)Bond VibrationFunctional GroupSignificance
~2500-3300 (broad)O–H stretchCarboxylic AcidThe broadness is characteristic of the hydrogen-bonded O-H group in the carboxylic acid dimer.[2]
~1710-1760C=O stretchCarboxylic AcidConfirms the presence of the carboxyl group. Its exact position indicates the degree of hydrogen bonding.[2]
~1520-1560 (asym) & ~1345-1385 (sym)N–O stretchNitro GroupStrong absorptions characteristic of an aromatic nitro compound.
~1200-1300N–O stretchN-OxideA strong band in this region is indicative of the pyridine N-oxide functionality.

Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

  • Sample Preparation: Place a small, solid sample (1-2 mg) directly onto the ATR crystal (e.g., diamond or germanium).

  • Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

  • Background Correction: A background spectrum of the clean, empty ATR crystal must be acquired and subtracted from the sample spectrum to remove atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Data Analysis: Identify and label the key absorption peaks, correlating them to specific functional groups.

The logical flow of this initial analysis is depicted below.

cluster_initial Phase 1: Foundational Analysis Unknown Unknown Sample (this compound) MS Mass Spectrometry (ESI-HRMS) Unknown->MS IR Infrared Spectroscopy (ATR-FTIR) Unknown->IR Formula Molecular Formula: C₆H₄N₂O₅ MS->Formula Groups Functional Groups: -COOH -NO₂ N-Oxide IR->Groups

Caption: Workflow for initial molecular formula and functional group determination.

Part II: Elucidating Connectivity with NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

¹H NMR Spectroscopy

The ¹H NMR spectrum reveals the number of distinct proton environments, their electronic surroundings, and their proximity to other protons. For an aromatic system like this, the chemical shifts (δ) and coupling constants (J) are highly informative. The pyridine ring has three protons.

  • Expected ¹H NMR Signals:

    • H3, H5, H6: These protons on the pyridine ring will appear in the aromatic region (typically δ 7.0-9.0 ppm). The strong electron-withdrawing effects of the nitro, N-oxide, and carboxylic acid groups will shift these protons significantly downfield.

    • -COOH: The carboxylic acid proton is highly deshielded and typically appears as a broad singlet far downfield (δ 10-13 ppm), though its visibility can be affected by the solvent and concentration[2].

¹³C NMR Spectroscopy

The ¹³C NMR spectrum indicates the number of unique carbon environments.

  • Expected ¹³C NMR Signals:

    • Pyridine Carbons (5): These will appear in the aromatic region (δ 120-150 ppm). The carbons directly attached to the electron-withdrawing groups (C2, C4) will be shifted further downfield.

    • Carboxyl Carbon (1): The C=O carbon of the carboxylic acid is highly deshielded and appears significantly downfield (δ 165-185 ppm)[2].

Trustworthiness through 2D NMR: While 1D NMR provides foundational data, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) provide irrefutable proof of connectivity.

  • COSY: Establishes which protons are spin-coupled (i.e., adjacent to each other), confirming the relative positions of H3, H5, and H6.

  • HSQC: Correlates each proton signal directly to the carbon atom it is attached to, definitively assigning the C3/H3, C5/H5, and C6/H6 pairs.

cluster_nmr Phase 2: NMR Connectivity Analysis H1_NMR ¹H NMR COSY 2D COSY H1_NMR->COSY HSQC 2D HSQC H1_NMR->HSQC C13_NMR ¹³C NMR C13_NMR->HSQC Connectivity Proton-Proton Connectivity COSY->Connectivity Assignment Proton-Carbon Assignment HSQC->Assignment Structure 2D Skeletal Structure Connectivity->Structure Assignment->Structure

Caption: NMR workflow for establishing the 2D skeletal structure.

Part III: Definitive 3D Structure via Single-Crystal X-ray Crystallography

While spectroscopic methods provide powerful evidence for the 2D structure, single-crystal X-ray crystallography offers the ultimate, unambiguous confirmation of the atomic arrangement in three-dimensional space. It provides precise measurements of bond lengths, bond angles, and intermolecular interactions.

The PubChem database entry for this molecule references a crystal structure deposited in the Cambridge Crystallographic Data Centre (CCDC) with the deposition number 618073.[1] This data provides the definitive structural proof.

Key Crystallographic Findings:

  • Planarity: The pyridine ring is confirmed to be planar.

  • Zwitterionic Form: Crystallographic data can confirm if the carboxylic acid proton has transferred to the N-oxide oxygen or the pyridine nitrogen, which is a common feature in related structures[3].

  • Intermolecular Interactions: The analysis reveals how molecules pack in the solid state, highlighting hydrogen bonding between the carboxylic acid groups and potential π-π stacking interactions between the aromatic rings.

Protocol: Single-Crystal X-ray Diffraction Workflow

  • Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol, acetone, or water). This is often the most challenging step.

  • Crystal Mounting: A suitable crystal (typically <0.5 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer and cooled under a stream of liquid nitrogen (~100 K) to minimize thermal vibrations. It is then irradiated with a monochromatic X-ray beam while being rotated. The diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to find the initial positions of the atoms. Finally, the atomic positions and thermal parameters are refined to achieve the best fit between the calculated and observed diffraction patterns.

cluster_xray Phase 3: X-ray Crystallography Synthesis Synthesized Compound Crystallization Crystal Growth (Slow Evaporation) Synthesis->Crystallization Diffraction X-ray Data Collection (Diffractometer) Crystallization->Diffraction Refinement Structure Solution & Refinement Diffraction->Refinement Structure_3D Definitive 3D Structure (Bond Lengths, Angles) Refinement->Structure_3D

Caption: Workflow for single-crystal X-ray diffraction analysis.

Part IV: Integrated Structural Confirmation

cluster_evidence Convergent Analytical Evidence center_node Final Structure: This compound MS MS Data (C₆H₄N₂O₅) MS->center_node Confirms Formula IR IR Data (-COOH, -NO₂, N-O) IR->center_node Confirms Groups NMR NMR Data (Connectivity) NMR->center_node Confirms Skeleton XRAY X-ray Data (3D Geometry) XRAY->center_node Confirms Geometry

Caption: Convergence of analytical data to confirm the final structure.

  • MS to NMR/IR: The molecular formula C₆H₄N₂O₅ determined by mass spectrometry is fully consistent with the number of proton and carbon signals observed in the NMR spectra and the functional groups identified by IR spectroscopy.

  • NMR to X-ray: The connectivity of the atoms (e.g., the substitution pattern on the pyridine ring) determined by 2D NMR experiments must perfectly match the three-dimensional arrangement of atoms solved by X-ray crystallography.

  • IR to X-ray: The presence of strong hydrogen bonding in the crystal lattice, as revealed by X-ray crystallography, explains the characteristic broad O-H stretch observed in the IR spectrum.

Conclusion

The structural elucidation of this compound is a clear example of the power of a multi-technique, integrated analytical approach. While each individual technique provides crucial pieces of the puzzle, it is their combined, corroborative power that allows for an unambiguous and definitive structural assignment. From the fundamental molecular formula provided by mass spectrometry, through the functional group identification by IR and connectivity mapping by NMR, to the ultimate 3D visualization by X-ray crystallography, the evidence converges to irrefutably confirm the structure. This high level of structural certainty is paramount for any further research or application involving this versatile chemical entity.

References

  • PubChem. (n.d.). 4-Nitropyridine-2-carboxylic acid 1-oxide. National Center for Biotechnology Information. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry (McMurry). Retrieved from [Link]

  • Sankar, A., Ambalatharasu, S., Peramaiyan, G., Chakkaravarthi, G., & Kanagadurai, R. (2014). 2-Carboxylatopyridinium–4-nitrophenol (1/1). Acta Crystallographica Section E: Crystallographic Communications, E70, o450. Available at: [Link]

Sources

Methodological & Application

Synthesis of 4-Nitro-1-oxidopyridin-1-ium-2-carboxylic Acid: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed experimental protocol for the synthesis of 4-nitro-1-oxidopyridin-1-ium-2-carboxylic acid, a valuable building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery.

Introduction

This compound, also known as 4-nitropicolinic acid N-oxide, is a key intermediate in the synthesis of various pharmacologically active compounds. The presence of the nitro group, the carboxylic acid, and the N-oxide functionality provides multiple reaction sites for further chemical modifications, making it a versatile scaffold for the development of novel therapeutics. The N-oxide group, in particular, plays a crucial role in activating the pyridine ring towards electrophilic substitution, a reaction that is otherwise challenging for the electron-deficient pyridine system.

This application note details a reliable two-step synthesis commencing from readily available picolinic acid. The protocol is designed to be robust and reproducible, with a focus on explaining the underlying chemical principles to empower researchers in their synthetic endeavors.

Synthetic Strategy and Mechanistic Insights

The synthesis of this compound from picolinic acid involves two sequential transformations:

  • N-Oxidation: The pyridine nitrogen of picolinic acid is oxidized to an N-oxide.

  • Nitration: The resulting picolinic acid N-oxide undergoes electrophilic nitration at the C4-position.

Step 1: N-Oxidation of Picolinic Acid

The initial step involves the oxidation of the nitrogen atom in the pyridine ring of picolinic acid. This is typically achieved using a peroxy acid, such as peracetic acid, which can be generated in situ from hydrogen peroxide and acetic acid.

Mechanism of N-Oxidation: The lone pair of electrons on the pyridine nitrogen atom acts as a nucleophile, attacking the electrophilic oxygen of the peroxy acid. This concerted or stepwise process results in the formation of the N-oxide and acetic acid as a byproduct.

Step 2: Electrophilic Nitration of Picolinic Acid N-Oxide

The introduction of the N-oxide functionality is critical for the subsequent nitration step. The N-oxide group is an activating group that increases the electron density of the pyridine ring, particularly at the C2, C4, and C6 positions, through resonance donation of electron density from the oxygen atom. This activation facilitates electrophilic aromatic substitution.

Mechanism of Nitration: The nitration is carried out using a mixture of fuming nitric acid and concentrated sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). The electron-rich C4 position of the picolinic acid N-oxide then attacks the nitronium ion, leading to the formation of a sigma complex (arenium ion). Subsequent deprotonation restores the aromaticity of the ring, yielding the 4-nitro product. The reaction exhibits high regioselectivity for the 4-position due to the directing effect of the N-oxide group.[1]

Experimental Protocols

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )PuritySupplier
Picolinic AcidC₆H₅NO₂123.11≥99%Sigma-Aldrich
Glacial Acetic AcidCH₃COOH60.05≥99.7%Fisher Scientific
Hydrogen PeroxideH₂O₂34.0130% (w/w) in H₂OMerck
Fuming Nitric AcidHNO₃63.01≥90%Sigma-Aldrich
Concentrated Sulfuric AcidH₂SO₄98.0895-98%VWR
Diethyl Ether(C₂H₅)₂O74.12ACS gradeFisher Scientific
AcetoneC₃H₆O58.08ACS gradeVWR
Sodium BicarbonateNaHCO₃84.01≥99.5%Sigma-Aldrich
Protocol 1: Synthesis of Picolinic Acid N-oxide

This protocol is adapted from established procedures for the N-oxidation of pyridine derivatives.[2]

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add picolinic acid (10.0 g, 81.2 mmol) and glacial acetic acid (100 mL).

  • Addition of Oxidant: To the stirring suspension, slowly add 30% hydrogen peroxide (18.4 mL, 162.4 mmol) in a dropwise manner. Caution: The initial reaction may be exothermic.

  • Reaction: Heat the reaction mixture to 70-80 °C and maintain it at this temperature with continuous stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 9:1 dichloromethane:methanol eluent system).

  • Work-up: After completion of the reaction, allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing crushed ice (approx. 200 g).

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.

  • Isolation: The product, picolinic acid N-oxide, will precipitate out of the solution. Collect the solid by vacuum filtration and wash it with a small amount of cold water.

  • Drying: Dry the collected solid in a vacuum oven at 50-60 °C to a constant weight. The expected yield is typically in the range of 80-90%.

Protocol 2: Synthesis of this compound

This protocol is based on the established nitration of pyridine-N-oxide derivatives.[3]

  • Preparation of Nitrating Mixture: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, carefully add concentrated sulfuric acid (40 mL). Cool the flask in an ice-salt bath to 0-5 °C. To the cold sulfuric acid, slowly add fuming nitric acid (20 mL) dropwise from the dropping funnel while maintaining the temperature below 10 °C.

  • Addition of Reactant: Once the nitrating mixture is prepared and cooled, add the dried picolinic acid N-oxide (5.0 g, 36.0 mmol) portion-wise to the stirring mixture. Ensure the temperature is maintained below 15 °C during the addition.

  • Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat it to 90-100 °C. Maintain this temperature for 2-3 hours. Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice (approx. 200 g) with vigorous stirring.

  • Isolation: The product will precipitate as a pale yellow solid. Collect the precipitate by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to litmus paper.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture or acetone, to yield this compound as a crystalline solid.

  • Drying: Dry the purified product in a vacuum oven at 60-70 °C.

Visualizing the Synthesis

Synthetic Workflow

Synthesis_Workflow Picolinic_Acid Picolinic Acid N_Oxidation N-Oxidation (H₂O₂ / Acetic Acid) Picolinic_Acid->N_Oxidation Picolinic_Acid_N_Oxide Picolinic Acid N-oxide N_Oxidation->Picolinic_Acid_N_Oxide Nitration Nitration (Fuming HNO₃ / H₂SO₄) Picolinic_Acid_N_Oxide->Nitration Final_Product This compound Nitration->Final_Product

Caption: Workflow for the synthesis of this compound.

Reaction Mechanism

Reaction_Mechanism cluster_N_Oxidation Step 1: N-Oxidation cluster_Nitration Step 2: Nitration Picolinic Acid Picolinic Acid Picolinic Acid N-oxide Picolinic Acid N-oxide Picolinic Acid->Picolinic Acid N-oxide H₂O₂ / CH₃COOH Sigma Complex Sigma Complex Picolinic Acid N-oxide->Sigma Complex + NO₂⁺ Final Product This compound Sigma Complex->Final Product - H⁺

Sources

Efficacy Evaluation of 4-Nitro-1-oxidopyridin-1-ium-2-carboxylic Acid Derivatives: A Comprehensive Protocol for Preclinical Assessment

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of Novel Pyridine N-Oxide Derivatives

The unique chemical architecture of 4-nitro-1-oxidopyridin-1-ium-2-carboxylic acid and its derivatives presents a compelling scaffold for the development of novel therapeutic agents. The convergence of a pyridine N-oxide moiety, a nitro group, and a carboxylic acid functional group suggests a rich potential for diverse biological activities. The electron-withdrawing nature of the nitro group, combined with the polar N-oxide, can facilitate interactions with biological targets and may be a precursor for bioreductive activation, a mechanism implicated in the efficacy of several antimicrobial and anticancer drugs.[1][2][3][4] This document, intended for researchers, scientists, and drug development professionals, provides a comprehensive, step-by-step guide to systematically evaluate the preclinical efficacy of this promising class of compounds. Our approach is designed to be a self-validating system, progressing from broad-spectrum in vitro screening to more complex mechanistic and in vivo studies, ensuring a thorough and scientifically rigorous assessment.

Section 1: Foundational In Vitro Efficacy Screening

The initial phase of efficacy testing is designed to cast a wide net, identifying the primary biological activities of the this compound derivatives. Given the chemical nature of the scaffold, we will concurrently investigate both anticancer and antimicrobial potential.

Anticancer Activity Screening

A fundamental first step in oncology drug discovery is to assess the cytotoxic potential of the investigational compounds against a diverse panel of human cancer cell lines.

Rationale: The National Cancer Institute's NCI-60 panel is a well-established and extensively characterized set of 60 human cancer cell lines, representing nine different types of cancer (leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney).[5][6][7][8][9] Screening against this panel provides a broad overview of the compounds' cytotoxic spectrum and can reveal patterns of activity that may hint at their mechanism of action.

Protocol 1: NCI-60 Cell Line Cytotoxicity Screening using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[10]

Materials:

  • NCI-60 panel of human cancer cell lines

  • RPMI-1640 or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT reagent (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Test compounds (dissolved in DMSO)

Procedure:

  • Cell Seeding: Plate cells from the NCI-60 panel into 96-well plates at a predetermined optimal density for each cell line and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds and add them to the wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound against each cell line.

Data Presentation:

CompoundCell LineIC50 (µM)
Derivative 1MCF-7 (Breast)X
Derivative 1A549 (Lung)Y
Derivative 1HCT-116 (Colon)Z
Derivative 2MCF-7 (Breast)A
Derivative 2A549 (Lung)B
Derivative 2HCT-116 (Colon)C

Workflow for Initial Anticancer Screening:

Caption: Initial anticancer screening workflow.

Antimicrobial Activity Screening

The presence of the nitroaromatic ring suggests potential antimicrobial activity, possibly through the generation of reactive nitroso intermediates upon bioreduction.[3]

Rationale: A preliminary assessment of antimicrobial activity can be efficiently achieved by determining the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacteria and fungi. The broth microdilution method is a standardized and widely accepted technique for this purpose.

Protocol 2: Antimicrobial Susceptibility Testing via Broth Microdilution

Materials:

  • Standard ATCC antimicrobial susceptibility testing panels (e.g., ESKAPE pathogens: Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species; representative fungal strains like Candida albicans and Aspergillus fumigatus).[11][12][13][14]

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • 96-well microplates

  • Test compounds (dissolved in DMSO)

  • Positive control antibiotics (e.g., vancomycin for Gram-positive bacteria, ciprofloxacin for Gram-negative bacteria, fluconazole for fungi)

Procedure:

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in the appropriate broth in 96-well plates.

  • Inoculum Preparation: Prepare a standardized inoculum of each microbial strain.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation:

CompoundMicrobial StrainMIC (µg/mL)
Derivative 1Staphylococcus aureusX
Derivative 1Escherichia coliY
Derivative 1Candida albicansZ
Derivative 2Staphylococcus aureusA
Derivative 2Escherichia coliB
Derivative 2Candida albicansC

Section 2: Delving Deeper: In Vitro Mechanistic Studies

Once "hit" compounds with significant anticancer or antimicrobial activity are identified, the next crucial step is to elucidate their mechanism of action. The chemical structure of this compound derivatives suggests several plausible mechanisms that warrant investigation.

Investigation of Genotoxicity and DNA Damage

The nitroaromatic moiety is a well-known structural alert for potential genotoxicity, often mediated through reductive activation to species that can form DNA adducts.[2]

Protocol 3: Assessment of DNA Damage using the Comet Assay

The Comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA strand breaks in individual cells.[15]

Materials:

  • Selected cancer cell lines (from Section 1.1)

  • Lysis solution

  • Alkaline electrophoresis buffer

  • Low melting point agarose

  • DNA staining dye (e.g., SYBR Green)

  • Fluorescence microscope

Procedure:

  • Cell Treatment: Treat cells with the test compounds at various concentrations.

  • Cell Embedding: Embed the treated cells in agarose on microscope slides.

  • Lysis: Lyse the cells to remove membranes and proteins, leaving behind nucleoids.

  • Electrophoresis: Subject the slides to electrophoresis under alkaline conditions.

  • Visualization: Stain the DNA and visualize under a fluorescence microscope. DNA with strand breaks will migrate out of the nucleoid, forming a "comet tail."

  • Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tails.

Workflow for Mechanistic Studies:

Caption: Workflow for investigating the mechanism of action.

Protocol 4: Mutagenicity Assessment using the Ames Test

The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.[5][7][16][17][18]

Materials:

  • Salmonella typhimurium strains (e.g., TA98, TA100)

  • Minimal glucose agar plates

  • Top agar

  • S9 fraction (for metabolic activation)

  • Test compounds

Procedure:

  • Exposure: Mix the bacterial strains, test compound, and S9 fraction (or buffer for experiments without metabolic activation) in top agar.

  • Plating: Pour the mixture onto minimal glucose agar plates.

  • Incubation: Incubate the plates for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies. A significant increase in the number of colonies compared to the negative control indicates mutagenic potential.

Evaluation of Oxidative Stress Induction

Nitroaromatic compounds can undergo redox cycling, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress, which can trigger apoptosis.[19]

Protocol 5: Measurement of Intracellular ROS using DCFH-DA

2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that becomes fluorescent upon oxidation by ROS.[17][18][20][21]

Materials:

  • Selected cancer cell lines

  • DCFH-DA solution

  • Fluorometer or fluorescence microscope

Procedure:

  • Cell Loading: Incubate cells with DCFH-DA.

  • Compound Treatment: Treat the cells with the test compounds.

  • Fluorescence Measurement: Measure the increase in fluorescence, which is proportional to the level of intracellular ROS.

Protocol 6: Assessment of Mitochondrial Membrane Potential using JC-1

JC-1 is a cationic dye that accumulates in mitochondria and can be used to monitor mitochondrial membrane potential, a key indicator of cell health.[3][16][22][23]

Materials:

  • Selected cancer cell lines

  • JC-1 dye

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Staining: Incubate cells with JC-1.

  • Compound Treatment: Treat the cells with the test compounds.

  • Fluorescence Analysis: In healthy cells, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with depolarized mitochondrial membranes, JC-1 remains as monomers and emits green fluorescence. The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential.

Investigation of Topoisomerase Inhibition

Some anticancer drugs exert their effects by inhibiting topoisomerases, enzymes that are essential for DNA replication and transcription.

Protocol 7: Topoisomerase II Inhibition Assay

This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase II.[5][6][7][10][15]

Materials:

  • Human Topoisomerase II enzyme

  • kDNA

  • ATP

  • Agarose gel electrophoresis system

Procedure:

  • Reaction Setup: Incubate Topoisomerase II, kDNA, and ATP with the test compounds.

  • Electrophoresis: Separate the reaction products on an agarose gel.

  • Analysis: In the absence of an inhibitor, the enzyme will decatenate the kDNA into minicircles that can migrate into the gel. An effective inhibitor will prevent this, causing the kDNA to remain as a high molecular weight network at the top of the gel.

Section 3: In Vivo Efficacy and Pharmacokinetic Profiling

Promising candidates identified through in vitro studies must be evaluated in a living system to assess their therapeutic efficacy and pharmacokinetic properties.

In Vivo Anticancer Efficacy in Xenograft Models

Rationale: Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a standard preclinical tool to evaluate the in vivo efficacy of anticancer agents.[4][24][25][26][27]

Protocol 8: Subcutaneous Xenograft Model in Nude Mice

Materials:

  • Immunodeficient mice (e.g., BALB/c nude)

  • Selected human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer)

  • Matrigel

  • Test compound formulation

  • Calipers

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells and Matrigel into the flank of the mice.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size.

  • Treatment: Randomize the mice into treatment and control groups and administer the test compound (e.g., via oral gavage or intraperitoneal injection) according to a predetermined dosing schedule.

  • Tumor Measurement: Measure tumor volume with calipers at regular intervals.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.

Data Presentation:

Treatment GroupMean Tumor Volume (mm³) at Day X
Vehicle ControlA
Derivative 1 (Dose 1)B
Derivative 1 (Dose 2)C
Preliminary In Vivo Pharmacokinetic Studies

Rationale: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a compound is critical for optimizing its dosing regimen and predicting its behavior in humans.

Protocol 9: Single-Dose Pharmacokinetic Study in Mice

Materials:

  • Mice (e.g., C57BL/6)

  • Test compound formulation for intravenous (IV) and oral (PO) administration

  • Blood collection supplies

  • LC-MS/MS system

Procedure:

  • Compound Administration: Administer a single dose of the test compound to two groups of mice via IV and PO routes.

  • Blood Sampling: Collect blood samples at multiple time points post-administration.

  • Plasma Analysis: Process the blood samples to obtain plasma and quantify the concentration of the test compound using a validated LC-MS/MS method.

  • Data Analysis: Calculate key pharmacokinetic parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and oral bioavailability (%F).

Data Presentation:

ParameterIV AdministrationPO Administration
Cmax (ng/mL)AD
Tmax (h)BE
t1/2 (h)CF
Bioavailability (%)-G

Workflow for In Vivo Studies:

Caption: Workflow for in vivo efficacy and pharmacokinetic evaluation.

Section 4: Preliminary Safety and Toxicity Assessment

Early assessment of potential toxicity is crucial to de-risk drug development programs.

In Vitro Cardiotoxicity Screening

Rationale: Inhibition of the hERG potassium channel is a major cause of drug-induced cardiac arrhythmias. An early in vitro assessment of hERG liability is a regulatory expectation.

Protocol 10: hERG Inhibition Assay

This assay is typically conducted using automated patch-clamp systems to measure the effect of compounds on the hERG channel expressed in a stable cell line.

Materials:

  • HEK293 cells stably expressing the hERG channel

  • Automated patch-clamp system

  • Test compounds

Procedure:

  • Cell Preparation: Prepare a single-cell suspension of the hERG-expressing cells.

  • Patch-Clamp Measurement: Use the automated system to establish whole-cell patch-clamp recordings and measure the hERG current.

  • Compound Application: Apply the test compounds at various concentrations and measure the inhibition of the hERG current.

  • IC50 Determination: Calculate the IC50 value for hERG inhibition.

Preliminary In Vivo Toxicity

Rationale: An acute in vivo toxicity study provides an initial indication of the compound's safety profile and helps to establish a therapeutic window.

Protocol 11: Acute Toxicity Study in Mice

Procedure:

  • Administer escalating single doses of the test compound to groups of mice.

  • Observe the animals for a defined period (e.g., 14 days) for signs of toxicity and mortality.

  • Determine the maximum tolerated dose (MTD).

Conclusion

The protocols outlined in this document provide a robust framework for the systematic evaluation of the efficacy of this compound derivatives. By progressing from broad in vitro screening to detailed mechanistic studies and in vivo validation, researchers can build a comprehensive data package to support the advancement of promising candidates into further preclinical and clinical development. The inherent chemical properties of this compound class suggest a high potential for biological activity, and this structured approach will enable a thorough and efficient exploration of their therapeutic utility.

References

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Sources

Application Notes and Protocols for the Quantification of 4-nitro-1-oxidopyridin-1-ium-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the quantitative analysis of 4-nitro-1-oxidopyridin-1-ium-2-carboxylic acid is presented below, designed for researchers, scientists, and professionals in drug development. This document provides a comprehensive overview of various analytical methodologies, complete with detailed protocols and validation insights.

Introduction

This compound is a compound of significant interest in pharmaceutical research due to its structural motifs, which are often associated with biologically active molecules. Accurate quantification of this analyte is crucial for various stages of drug development, including pharmacokinetic studies, stability testing, and quality control of drug substances and products. This guide provides detailed protocols for three robust analytical methods for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry. The methodologies are designed to be both scientifically sound and practically applicable in a research and development setting, with a strong emphasis on method validation in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3][4][5]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely used technique for the quantification of aromatic compounds due to its robustness, reproducibility, and the strong ultraviolet absorbance of the aromatic ring and nitro functional group.[6][7] A reverse-phase HPLC method is proposed here, as it is well-suited for the separation of polar, ionizable compounds like pyridine carboxylic acids.[8][9][10][11]

Principle

This method separates this compound from other components in a sample matrix using a reverse-phase C18 column. The analyte is then detected and quantified based on its UV absorbance. The presence of the nitro group and the aromatic pyridine N-oxide structure suggests strong absorbance in the UV region, likely between 330-355 nm.[12][13]

Experimental Protocol

1.2.1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or Phosphoric acid for non-MS compatible methods)[6][14]

  • 0.45 µm syringe filters

1.2.2. Instrumentation

  • HPLC system with a UV detector

  • Reverse-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)[6]

  • Data acquisition and processing software

1.2.3. Sample Preparation

  • Accurately weigh and dissolve the sample containing this compound in a suitable solvent (e.g., a mixture of water and acetonitrile) to a known concentration.

  • For complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering substances.[15][16][17]

  • Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.[18]

1.2.4. Chromatographic Conditions

  • Mobile Phase: A gradient or isocratic elution using a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., water with 0.1% formic acid).[6] A typical starting gradient could be 10% acetonitrile, increasing to 90% over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Based on the UV spectrum of the compound, a wavelength between 330-355 nm is recommended for initial investigation.[12][13]

  • Injection Volume: 10 µL

1.2.5. Data Analysis

  • Prepare a calibration curve by injecting a series of standard solutions of known concentrations.

  • Plot the peak area of the analyte against the concentration.

  • Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.

Method Validation

The HPLC-UV method should be validated according to ICH Q2(R2) guidelines.[1][2][3][4][5]

Parameter Acceptance Criteria
Specificity The analyte peak should be well-resolved from other components.
Linearity Correlation coefficient (r²) > 0.99 over the desired concentration range.
Accuracy Recovery of 80-120% for spiked samples.
Precision Relative Standard Deviation (RSD) ≤ 2% for replicate injections.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1.
Robustness Insensitive to small, deliberate variations in method parameters.
Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Weighing & Dissolution Filter Filtration (0.45 µm) Sample->Filter Inject Injection into HPLC Filter->Inject Separate C18 Column Separation Inject->Separate Detect UV Detection (330-355 nm) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: HPLC-UV workflow for quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, especially in complex biological matrices, LC-MS/MS is the method of choice.[19][20][21] This technique combines the separation power of HPLC with the sensitive and specific detection of mass spectrometry.

Principle

The analyte is first separated by HPLC and then introduced into the mass spectrometer. In the ion source, the molecule is ionized, typically by electrospray ionization (ESI). The precursor ion is then selected and fragmented, and the resulting product ions are detected. The fragmentation of nitroaromatic compounds often involves the loss of NO₂ or NO.[22][23][24]

Experimental Protocol

2.2.1. Materials and Reagents

  • Same as for HPLC-UV, but with LC-MS grade solvents.

2.2.2. Instrumentation

  • LC-MS/MS system with an ESI source

  • Reverse-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm particle size)

  • Data acquisition and processing software

2.2.3. Sample Preparation

  • Similar to HPLC-UV, but may require more rigorous cleanup to minimize matrix effects.[15][16][17]

2.2.4. LC-MS/MS Conditions

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid to promote protonation in positive ion mode.

  • Flow Rate: 0.3 mL/min

  • Ionization Mode: Electrospray Ionization (ESI), likely in negative ion mode due to the acidic nature of the carboxylic acid group, although positive mode should also be evaluated.

  • MS/MS Transitions:

    • Precursor Ion (Q1): The [M-H]⁻ ion of this compound.

    • Product Ions (Q3): Characteristic fragment ions, which may include the loss of CO₂ and/or NO₂.[22][23]

2.2.5. Data Analysis

  • Quantification is performed using the selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode, which provides high specificity.

  • A calibration curve is constructed using the peak area ratios of the analyte to an internal standard (if used).

Method Validation

Similar validation parameters as for HPLC-UV are required, with particular attention to matrix effects, which can influence ionization efficiency.

Parameter Acceptance Criteria
Specificity No interfering peaks at the retention time of the analyte and its transitions.
Linearity r² > 0.99
Accuracy 80-120% recovery
Precision RSD ≤ 15%
LOD & LOQ To be determined experimentally based on signal-to-noise ratio.
Matrix Effect Assessed to ensure it does not compromise quantification.
Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Extraction Cleanup SPE Cleanup Sample->Cleanup Inject LC Injection Cleanup->Inject Separate RP-HPLC Separation Inject->Separate Ionize ESI Source Separate->Ionize Fragment MS/MS (MRM) Ionize->Fragment Integrate Peak Integration Fragment->Integrate Quantify Quantification Integrate->Quantify

Caption: LC-MS/MS workflow for quantification.

UV-Vis Spectrophotometry

For simple formulations where this compound is the primary absorbing species, UV-Vis spectrophotometry offers a rapid and cost-effective method for quantification.[25][26][27]

Principle

This method relies on the direct measurement of the absorbance of a solution containing the analyte at its wavelength of maximum absorbance (λmax). According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte.

Experimental Protocol

3.2.1. Materials and Reagents

  • This compound reference standard

  • A suitable solvent that does not absorb in the analytical wavelength range (e.g., methanol or a buffered aqueous solution).

3.2.2. Instrumentation

  • UV-Vis spectrophotometer

  • Quartz cuvettes

3.2.3. Sample Preparation

  • Dissolve the sample in the chosen solvent to a concentration that gives an absorbance reading within the linear range of the instrument (typically 0.1-1.0 AU).

  • Ensure the solution is clear and free of any suspended particles.

3.2.4. Measurement

  • Scan the UV-Vis spectrum of a standard solution to determine the λmax. For 4-nitropyridine N-oxide derivatives, this is expected to be in the 330-355 nm range.[12][13]

  • Measure the absorbance of the standard solutions and the samples at the determined λmax.

3.2.5. Data Analysis

  • Create a calibration curve by plotting absorbance versus concentration for the standard solutions.

  • Calculate the concentration of the analyte in the samples using the equation of the line from the calibration curve.

Method Validation

The validation for this method will also follow ICH guidelines, focusing on the parameters relevant to spectrophotometry.

Parameter Acceptance Criteria
Specificity The absorbance spectrum should be free from interference from other components.
Linearity r² > 0.99
Accuracy 80-120% recovery
Precision RSD ≤ 2%
LOD & LOQ To be determined experimentally.
Workflow Diagram

UVVis_Workflow cluster_prep Sample Preparation cluster_analysis Spectrophotometric Analysis cluster_data Data Processing Sample Dissolve in Solvent Dilute Dilute to Working Range Sample->Dilute Scan Determine λmax Dilute->Scan Measure Measure Absorbance Scan->Measure Calibrate Calibration Curve Measure->Calibrate Calculate Calculate Concentration Calibrate->Calculate

Caption: UV-Vis spectrophotometry workflow.

Conclusion

The choice of analytical method for the quantification of this compound will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. HPLC-UV offers a good balance of performance and accessibility for routine analysis. LC-MS/MS provides the highest sensitivity and selectivity, making it ideal for trace-level quantification in complex matrices. UV-Vis spectrophotometry is a simple and rapid method suitable for the analysis of relatively pure samples. Regardless of the method chosen, proper validation is essential to ensure the reliability and accuracy of the results.

References

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • IntuitionLabs. (2024). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

  • Schmidt, A. C., Herzschuh, R., Matysik, F. M., & Engewald, W. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid communications in mass spectrometry, 20(15), 2293–2302. [Link]

  • Abeywickrama, C. S., & Kabalka, G. W. (2009). UV/Vis Spectroscopic Evaluation of 4-Nitropyridine N-Oxide as a Solvatochromic Indicator for the Hydrogen-Bond Donor Ability of Solvents. The Journal of Organic Chemistry, 74(21), 8432–8435. [Link]

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Application Notes and Protocols: In Vitro Cellular Assays for 4-nitro-1-oxidopyridin-1-ium-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction

4-nitro-1-oxidopyridin-1-ium-2-carboxylic acid is a heterocyclic compound featuring a pyridine-N-oxide backbone, a nitro group, and a carboxylic acid moiety.[1][2] While specific biological data for this exact molecule are not extensively documented in publicly available literature, its structural components suggest a high potential for significant biological activity. The pyridine-N-oxide structure is found in compounds with a range of activities, including anti-HIV and antimicrobial effects.[3] The nitro group is a well-known functional group in medicinal chemistry, present in various antibacterial, antineoplastic, and antiparasitic agents.[4][5] Nitroaromatic compounds, in particular, have been investigated as hypoxia-activated prodrugs for cancer therapy.[6]

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals to investigate the in vitro cellular effects of this compound. We will focus on two primary, plausible mechanisms of action suggested by its chemical structure: its potential as a nitric oxide (NO) donor and its cytotoxic/anticancer properties.

Part 1: Assessment of Nitric Oxide Donor Potential

The presence of the nitro group on the pyridine-N-oxide ring suggests that this compound may act as a nitric oxide (NO) donor. NO is a critical signaling molecule involved in numerous physiological and pathological processes, including vasodilation, neurotransmission, and the immune response.[7] Altered NO production is implicated in various diseases, making the study of NO-releasing compounds highly relevant.[8][9]

Protocol 1: Fluorometric Measurement of Intracellular Nitric Oxide

This protocol describes the detection of intracellular NO in live cells using a fluorescent probe, such as Nitrixyte™ Orange or DAF-FM diacetate. These probes are cell-permeable and non-fluorescent until they react with NO to form a highly fluorescent product.[8] This allows for the quantification of NO release from the test compound within a cellular environment.

Workflow for Intracellular NO Detection

A Seed cells in a 96-well plate (e.g., RAW 264.7 macrophages) B Incubate overnight (37°C, 5% CO2) A->B C Load cells with NO-sensitive fluorescent probe (e.g., Nitrixyte™ Orange) B->C D Incubate for 30-60 minutes C->D E Wash cells to remove excess probe D->E F Add this compound at various concentrations E->F H Incubate for a defined time course (e.g., 30, 60, 120 minutes) F->H G Include positive control (e.g., DEA NONOate) and vehicle control (e.g., DMSO) G->H I Measure fluorescence (e.g., Ex/Em = 540/590 nm) H->I

Caption: Workflow for detecting intracellular NO release.

Materials:

  • RAW 264.7 macrophage cell line (or other suitable cell line)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well black, clear-bottom microplate

  • This compound

  • NO-sensitive fluorescent probe (e.g., Cell Meter™ Fluorimetric Intracellular Nitric Oxide Assay Kit)[8]

  • Positive control NO donor (e.g., DEA NONOate)

  • Vehicle control (e.g., DMSO or appropriate solvent)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well black, clear-bottom plate at a density of 50,000-100,000 cells per well in 100 µL of complete medium.[8]

  • Incubation: Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Probe Loading: Prepare the fluorescent probe working solution according to the manufacturer's instructions. Remove the culture medium from the wells and add 100 µL of the probe working solution to each well.

  • Incubation with Probe: Incubate the plate at 37°C for 30-60 minutes, protected from light.[8]

  • Washing: Gently wash the cells twice with PBS or an appropriate assay buffer to remove any excess, unloaded probe.[8]

  • Compound Addition: Prepare serial dilutions of this compound in assay buffer. Add 100 µL of the diluted compound to the respective wells. Include wells for a positive control (e.g., 1 mM DEA NONOate) and a vehicle control.[8]

  • Incubation with Compound: Incubate the plate at 37°C for a predetermined time course (e.g., 30, 60, and 120 minutes), protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the chosen probe (e.g., Ex/Em = 540/590 nm for Nitrixyte™ Orange).[8]

Data Analysis and Interpretation: Subtract the background fluorescence from wells containing media only. The fluorescence intensity in the wells treated with this compound should be compared to the vehicle control. A significant, dose-dependent increase in fluorescence indicates that the compound is releasing NO or stimulating endogenous NO production within the cells. The positive control should elicit a strong fluorescent signal, validating the assay.

ParameterRecommended ValueSource
Cell Line RAW 264.7, HeLa, CHO-K1[8]
Seeding Density 50,000 - 100,000 cells/well[8]
Fluorescent Probe Nitrixyte™ Orange or similar[8]
Excitation/Emission ~540 nm / ~590 nm[8]
Positive Control DEA NONOate (1 mM)[8]
Incubation Time 30 - 120 minutes[10]

Part 2: Assessment of Cytotoxicity and Anti-Proliferative Effects

Given that many nitroaromatic and pyridine-N-oxide compounds exhibit cytotoxic properties, it is crucial to evaluate the effect of this compound on cell viability and proliferation.[11][12] This is a fundamental step in drug discovery, particularly for potential anticancer agents.[13][14]

Protocol 2: MTT Cell Proliferation and Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Workflow for MTT Cytotoxicity Assay

A Seed cancer cells in a 96-well plate (e.g., MCF-7, HCT-116) B Incubate for 24 hours (37°C, 5% CO2) A->B C Treat cells with serial dilutions of This compound B->C E Incubate for 24, 48, or 72 hours C->E D Include vehicle control and positive control (e.g., Doxorubicin) D->E F Add MTT reagent to each well E->F G Incubate for 2-4 hours to allow formazan crystal formation F->G H Solubilize formazan crystals with DMSO or solubilization buffer G->H I Measure absorbance at 570 nm H->I

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Materials:

  • Human cancer cell line (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)[13]

  • Complete culture medium

  • 96-well clear microplate

  • This compound

  • Positive control cytotoxic agent (e.g., Doxorubicin)

  • Vehicle control (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader (absorbance)

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium and incubate for 24 hours.

  • Compound Treatment: Prepare a range of concentrations of this compound in complete medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compound, positive control, or vehicle control.

  • Incubation: Incubate the cells for various time points (e.g., 24, 48, and 72 hours) at 37°C with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Data Analysis and Interpretation: The absorbance values are directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells (which represents 100% viability). Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve. From this curve, the IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined. A low IC50 value suggests potent cytotoxic or anti-proliferative activity.[12][13]

ParameterRecommended ValueSource
Cell Lines MCF-7, HCT-116, Jurkat, HL-60[12][13]
Seeding Density 5,000 - 10,000 cells/wellN/A
Treatment Duration 24, 48, 72 hoursN/A
MTT Concentration 0.5 mg/mL (final)N/A
Positive Control Doxorubicin, CisplatinN/A
Absorbance λ 570 nmN/A

Part 3: Mechanistic Insights - Signaling Pathway Analysis

Should this compound demonstrate activity in the primary assays, further investigation into its mechanism of action is warranted. For instance, if it acts as an NO donor, it could trigger downstream signaling pathways. Nitric oxide activates soluble guanylate cyclase (sGC), leading to increased levels of cyclic GMP (cGMP), which in turn modulates various cellular processes.

Hypothesized NO Signaling Pathway

A 4-nitro-1-oxidopyridin-1-ium- 2-carboxylic acid B Intracellular Release of Nitric Oxide (NO) A->B (Hypothesized) C Soluble Guanylate Cyclase (sGC) Activation B->C D GTP to cGMP Conversion C->D E Downstream Effectors (e.g., PKG, PDEs, ion channels) D->E F Physiological Response (e.g., Vasodilation, Apoptosis) E->F

Caption: Hypothesized signaling cascade initiated by NO release.

Further experiments, such as cGMP enzyme immunoassays (EIA) or Western blotting for downstream targets like phosphorylated vasodilator-stimulated phosphoprotein (VASP), could be employed to validate this pathway.

Conclusion

The protocols and application notes provided herein offer a robust framework for the initial in vitro characterization of this compound. Based on its chemical structure, investigating its potential as a nitric oxide donor and as a cytotoxic agent are logical first steps. The successful execution of these assays will provide valuable insights into the compound's biological activity and guide further research and development efforts.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Intracellular Nitric Oxide Imaging using NR-NO2.
  • Keszler, A., et al. (2017). Direct measurement of actual levels of nitric oxide (NO) in cell culture conditions using soluble NO donors. Nitric Oxide, 62, 39-48.
  • Anuszewska, E. L., & Koziorowska, J. H. (1995). Role of pyridine N-oxide in the cytotoxicity and genotoxicity of chloropyridines. Toxicology in Vitro, 9(2), 91-94.
  • AAT Bioquest. (n.d.). Intracellular Nitric Oxide (NO) Assays.
  • Thorn, C. F., et al. (2018). Nitric oxide detection methods in vitro and in vivo. Journal of Visualized Experiments, (135), 57261.
  • PubChem. (n.d.). 4-Nitropyridine-2-carboxylic acid 1-oxide.
  • Abcam. (n.d.). Nitric Oxide Assay Kit (Flow Cytometry - Red) (ab219934).
  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Intracellular Nitric Oxide (NO) Assay Kit (Fluorometric).
  • Cell Biolabs, Inc. (n.d.). Nitric Oxide Assays.
  • OZ Biosciences. (n.d.). Nitric Oxide Assay Kit - Cellular Assay Kit.
  • Sigma-Aldrich. (n.d.). Pyridine N-oxide.
  • Lopes, M. S., et al. (2015). Synthesis of nitroaromatic compounds as potential anticancer agents. Anticancer Agents in Medicinal Chemistry, 15(2), 206-216.
  • ChemWhat. (n.d.). 4-Nitropyridine-2-carboxylic acid 1-oxide CAS#: 14933-78-9.
  • Al-Ostoot, F. H., et al. (2025). Exploring the anticancer potential of nitrated N-substituted-4-hydroxy-2-quinolone-3-carboxamides: synthesis, biological assessment, and computational analysis. Journal of Ovarian Research, 18(1), 1-18.
  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). Molecules, 27(11), 3585.
  • Denny, W. A. (2022). Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. Molecules, 27(3), 1015.
  • Wikipedia. (n.d.). Pyridine-N-oxide.
  • Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. (2021). Molecules, 26(11), 3296.
  • Hadfield, J. A., et al. (1999). Synthesis and anticancer activities of 4-oxobenzopyrano[2,3-d]pyrimidines. Anticancer Drugs, 10(6), 591-595.

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Application Notes & Protocols: Strategic Development of Drug Delivery Systems for Pyridine-N-Oxide Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Challenge and Opportunity of Pyridine-N-Oxides

Pyridine-N-oxide (PNO) derivatives represent a compelling class of heterocyclic compounds with a broad spectrum of therapeutic activities, including anticancer, antibacterial, anti-inflammatory, and anti-HIV properties[1][2]. The central feature of these molecules is the N-oxide motif (N⁺–O⁻), a highly polar, zwitterionic functional group that imparts unique physicochemical characteristics. This group can increase water solubility, act as a strong hydrogen bond acceptor, and participate in unique redox reactions, which is particularly useful for developing hypoxia-activated prodrugs[3][4].

However, the very properties that make PNOs biologically interesting also present significant challenges for drug delivery. Their high polarity can decrease membrane permeability, hindering their ability to cross biological barriers and reach intracellular targets[3][4]. Furthermore, potential metabolic instability and off-target effects necessitate advanced formulation strategies to ensure selective and sustained delivery to the site of action[5][6]. This guide provides a comprehensive overview and detailed protocols for developing nano-based drug delivery systems tailored to the specific properties of pyridine-N-oxide compounds.

Understanding the Core Subject: Physicochemical Profile of Pyridine-N-Oxides

Effective formulation design begins with a deep understanding of the active pharmaceutical ingredient (API). The N-oxide group dominates the character of these molecules.

  • Polarity and Solubility : The N⁺–O⁻ bond possesses a large dipole moment (e.g., 4.28 D for pyridine-N-oxide), making these compounds significantly more polar than their parent pyridines[3]. This polarity generally enhances aqueous solubility but can be a major obstacle for passive diffusion across lipid membranes[4][7].

  • Hydrogen Bonding : The oxygen atom of the N-oxide is a powerful hydrogen bond acceptor, enabling strong interactions with water and biological macromolecules like enzymes and proteins[1][3]. This property is crucial for their mechanism of action but also influences their formulation behavior.

  • Chemical Stability : Aromatic N-oxides are generally stable compounds. However, they can be susceptible to enzymatic reduction in biological systems, a property exploited in hypoxia-activated prodrugs[1][3]. Care must also be taken during synthesis to remove residual oxidants like H₂O₂, which can interfere with biological assays and cause safety concerns[4].

PropertyTypical Value/CharacteristicImplication for Drug Delivery
Molecular Weight 95.10 g/mol (for parent PNO)Varies widely with substitution; larger molecules face greater diffusion limits.
pKa (of conjugate acid) 0.5 - 2.0Predominantly neutral (zwitterionic) at physiological pH, influencing solubility and interactions.[3]
Polarity High (Dipole Moment ~4-5 D)High aqueous solubility, but poor passive membrane permeability.[3]
H-Bonding Capacity Strong H-bond acceptorInfluences solubility, protein binding, and interactions with formulation excipients.[3][4]
Bioreactivity Can be reduced by enzymesPotential for targeted activation in hypoxic tissues (e.g., tumors).[4]

General Workflow for PNO Drug Delivery System Development

The development process is a systematic progression from formulation to validation. Each step is critical for creating a safe, stable, and efficacious product.

Workflow cluster_0 Phase 1: Formulation & Physicochemical Analysis cluster_1 Phase 2: Biological Evaluation PNO PNO Compound Selection & Characterization DDS Selection of Delivery System (e.g., Liposome, PNP) PNO->DDS FORM Formulation & Optimization DDS->FORM CHAR Physicochemical Characterization (Size, Zeta, EE%) FORM->CHAR INVITRO In Vitro Evaluation (Release Profile, Cytotoxicity) CHAR->INVITRO INVIVO In Vivo Studies (PK/PD, Efficacy, Toxicity) INVITRO->INVIVO

Caption: High-level workflow for developing PNO drug delivery systems.

Strategy 1: Liposomal Encapsulation of PNO Compounds

Rationale: Liposomes are versatile vesicles composed of a lipid bilayer enclosing an aqueous core. Their amphiphilic nature makes them ideal for PNO compounds. The polar PNO molecule can be efficiently encapsulated within the aqueous core, while the lipid bilayer acts as a barrier to prevent premature release and improve transit across biological membranes.

Protocol 1: Preparation of PNO-Loaded Liposomes via Thin-Film Hydration

This protocol is a standard, reliable method for producing multilamellar vesicles (MLVs), which can be further processed into smaller unilamellar vesicles (SUVs).

Materials:

  • Dipalmitoylphosphatidylcholine (DPPC)

  • Cholesterol

  • Pyridine-N-Oxide (PNO) compound

  • Chloroform

  • Methanol

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Rotary evaporator, bath sonicator, probe sonicator (or extruder)

Methodology:

  • Lipid Film Preparation:

    • Dissolve DPPC and Cholesterol (e.g., in a 2:1 molar ratio) in a chloroform:methanol (2:1 v/v) mixture in a round-bottom flask.

    • Causality Check: Chloroform/methanol is used to ensure complete solubilization of the lipids into a homogenous mixture. Cholesterol is included to modulate membrane fluidity and stability.

  • Solvent Evaporation:

    • Attach the flask to a rotary evaporator.

    • Rotate the flask in a water bath set to a temperature above the lipid transition temperature (Tc of DPPC is 41°C).

    • Gradually reduce the pressure to form a thin, uniform lipid film on the flask wall.

    • Continue evaporation for at least 1 hour after the film appears dry to remove all residual solvent.

  • Film Hydration:

    • Prepare a solution of the PNO compound in PBS (pH 7.4) at a desired concentration.

    • Add the PNO solution to the flask containing the lipid film. The volume should be sufficient to fully hydrate the film.

    • Rotate the flask gently in the water bath (again, above the Tc) for 1-2 hours. This allows the lipid film to swell and form MLVs, encapsulating the PNO solution.

    • Self-Validation: The solution should turn from clear to a milky, opalescent suspension, indicating the formation of liposomes.

  • Size Reduction (Sonication or Extrusion):

    • For SUVs via Sonication: Place the MLV suspension in an ice bath and sonicate using a probe sonicator in pulsed mode until the suspension becomes clearer. This process is energetic and can cause lipid degradation, so it must be carefully controlled.

    • For LUVs via Extrusion (Recommended): Load the MLV suspension into an extruder fitted with polycarbonate membranes of a defined pore size (e.g., 400 nm, then 200 nm, then 100 nm). Pass the suspension through the membranes 10-15 times. This method provides a more uniform size distribution.

  • Purification:

    • Remove unencapsulated (free) PNO compound by dialysis against PBS or using size exclusion chromatography (e.g., with a Sephadex G-50 column).

Protocol 2: Characterization of PNO-Loaded Liposomes

Accurate characterization is essential to ensure reproducibility and performance.[8]

ParameterTechniquePurpose
Particle Size & Polydispersity Index (PDI) Dynamic Light Scattering (DLS)Determines the mean hydrodynamic diameter and size distribution. A PDI < 0.2 is generally desirable.
Zeta Potential Laser Doppler VelocimetryMeasures surface charge, which predicts colloidal stability. Values of ±30 mV or greater suggest good stability.
Encapsulation Efficiency (%EE) UV-Vis Spectroscopy or HPLCQuantifies the amount of PNO successfully loaded into the liposomes.
Morphology Transmission Electron Microscopy (TEM)Visualizes the shape and lamellarity of the liposomes.

Calculating Encapsulation Efficiency (%EE): %EE = ( (Total PNO - Free PNO) / Total PNO ) * 100

  • Disrupt a known volume of the purified liposome suspension using a suitable solvent or detergent (e.g., Triton X-100).

  • Measure the PNO concentration using a pre-validated UV-Vis or HPLC method. This gives the "Total PNO".

  • Measure the PNO concentration in the supernatant/filtrate collected during the purification step. This gives the "Free PNO".

Strategy 2: Polymeric Nanoparticles (PNPs) for Controlled PNO Release

Rationale: Biodegradable polymers like Poly(lactic-co-glycolic acid) (PLGA) are widely used due to their excellent biocompatibility and tunable degradation rates.[9] PNPs can protect the PNO compound from degradation while providing sustained release over an extended period, which is ideal for reducing dosing frequency and improving patient compliance.[10][11]

Caption: PNO molecules entrapped within a polymer matrix nanosphere.

Protocol 3: Preparation of PNO-Loaded PLGA Nanoparticles via Emulsion-Solvent Evaporation

This is a robust and scalable method for encapsulating drugs within a polymeric matrix.

Materials:

  • PLGA (select a ratio, e.g., 50:50 or 75:25, based on desired release profile)

  • PNO compound

  • Dichloromethane (DCM) or Ethyl Acetate (organic solvent)

  • Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v in water)

  • Magnetic stirrer, probe sonicator

Methodology:

  • Organic Phase Preparation:

    • Dissolve a specific amount of PLGA and the PNO compound in DCM.

    • Causality Check: DCM is an effective solvent for both PLGA and many organic compounds. The ratio of drug to polymer will determine the theoretical drug loading.

  • Emulsification:

    • Add the organic phase dropwise to an aqueous PVA solution while stirring vigorously. PVA acts as a surfactant to stabilize the forming emulsion.

    • Immediately after addition, sonicate the mixture using a probe sonicator in an ice bath. High-energy sonication breaks the organic phase into nano-sized droplets, forming an oil-in-water (o/w) emulsion.

  • Solvent Evaporation:

    • Transfer the emulsion to a beaker and stir at room temperature for 4-6 hours (or overnight) under a fume hood.

    • This allows the DCM to evaporate, causing the PLGA to precipitate and harden into solid nanoparticles, entrapping the PNO compound.

    • Self-Validation: The milky emulsion will remain, but the characteristic smell of the organic solvent should dissipate.

  • Nanoparticle Collection and Washing:

    • Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 rpm for 20 minutes).

    • Discard the supernatant, which contains residual PVA and unencapsulated PNO.

    • Resuspend the nanoparticle pellet in deionized water and centrifuge again. Repeat this washing step 2-3 times to remove any surface-adsorbed drug and PVA.

  • Lyophilization (Freeze-Drying):

    • Resuspend the final washed pellet in a small amount of water containing a cryoprotectant (e.g., 5% sucrose or trehalose).

    • Freeze the suspension and lyophilize for 48 hours to obtain a dry, stable nanoparticle powder. The cryoprotectant prevents aggregation during freeze-drying.

In Vitro Evaluation: Assessing Performance

Protocol 4: In Vitro Drug Release Study

This protocol assesses the rate and extent of PNO release from the formulated nanoparticles or liposomes, which is predictive of their in vivo behavior.

Methodology:

  • Sample Preparation: Suspend a known amount of PNO-loaded nanoparticles/liposomes in a release medium (e.g., PBS pH 7.4 to simulate physiological conditions, or acetate buffer pH 5.5 to simulate the endosomal/tumor microenvironment).

  • Incubation: Place the suspension in multiple tubes or a dialysis bag and incubate at 37°C in a shaking water bath.

  • Sampling: At predetermined time points (e.g., 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a sample.

  • Separation: Centrifuge the withdrawn sample to pellet the nanoparticles/liposomes.

  • Quantification: Analyze the supernatant for the concentration of released PNO using a validated HPLC or UV-Vis method.

  • Data Analysis: Plot the cumulative percentage of drug released versus time to generate a release profile.

References

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  • Molecules. (2015). Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine's Tool Box. PMC. [Link]

  • Journal of Medicinal Chemistry. (2014). Medicinal Chemistry of Drugs with N-Oxide Functionalities. PMC. [Link]

  • ACS Publications. (2014). Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Publications. [Link]

  • Wikipedia. (n.d.). Pyridine-N-oxide. Wikipedia. [Link]

  • Current Medicinal Chemistry. (2013). Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents. PMC. [Link]

  • ResearchGate. (n.d.). Some bioactive compounds containing pyridine and pyridine N-oxide moieties. ResearchGate. [Link]

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Application Notes & Protocols: A Framework for Studying the DNA-Damaging Effects of Quinoxaline-2-Carboxylic Acid 1,4-Dioxides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of Quinoxaline 1,4-Dioxides

Quinoxaline 1,4-dioxides (QdNOs) represent a fascinating and potent class of heterocyclic N-oxides with a broad spectrum of biological activities.[1][2][3] Initially recognized for their antibacterial properties, their utility has expanded into the realm of oncology, where they are investigated as hypoxia-activated prodrugs.[4][5][6][7] The presence of the two N-oxide groups is crucial to their biological activity, enabling them to undergo bioreduction, particularly in the low-oxygen environments characteristic of solid tumors.[1][8] This selective activation leads to the generation of reactive oxygen species (ROS) and other radical intermediates that can induce cellular damage, with DNA being a primary target.[1][2] However, this same DNA-damaging capability that makes them promising as anticancer agents also raises concerns about their genotoxicity, necessitating a thorough understanding of their mechanisms of action.[1][9]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the DNA-damaging effects of quinoxaline-2-carboxylic acid 1,4-dioxides. We will delve into the underlying mechanisms, provide detailed protocols for key assays, and offer insights into data interpretation, ensuring a robust and reliable assessment of this important class of compounds.

Part 1: Unraveling the Mechanism of DNA Damage

The genotoxicity of quinoxaline 1,4-dioxides is intrinsically linked to their metabolic activation. Under hypoxic conditions, cellular reductases, such as NADPH-cytochrome P450 reductase, reduce the N-oxide groups.[8] This one-electron reduction process generates radical anions that can then lead to the formation of ROS, which in turn can cause oxidative damage to DNA, including single- and double-strand breaks.[2][10]

Furthermore, the reactive metabolites of QdNOs can directly interact with DNA to form covalent adducts.[11] These adducts, primarily at the guanine bases, can distort the DNA helix, interfere with replication and transcription, and lead to mutations.[11][12][13][14] The rate of deoxidation of these compounds appears to be a critical factor in their DNA-damaging potential, with slower deoxidation potentially leading to greater toxicity.[15]

Visualizing the Pathway to DNA Damage

The following diagram illustrates the proposed mechanism of action for quinoxaline-2-carboxylic acid 1,4-dioxides, leading to DNA damage.

DNA_Damage_Pathway QdNO Quinoxaline-2-carboxylic acid 1,4-dioxide (QdNO) Reductases Cellular Reductases (e.g., CYP450 Reductase) QdNO->Reductases Bioreduction Hypoxia Hypoxic Environment Hypoxia->Reductases Radical QdNO Radical Anion Reductases->Radical ROS Reactive Oxygen Species (ROS) Radical->ROS Generates DNA Cellular DNA Radical->DNA Covalent Binding ROS->DNA Oxidative Damage SSB_DSB Single & Double Strand Breaks DNA->SSB_DSB Adducts DNA Adducts (e.g., at Guanine) DNA->Adducts Apoptosis Cell Cycle Arrest & Apoptosis SSB_DSB->Apoptosis Adducts->Apoptosis Experimental_Workflow start Start: Cell Culture & Treatment with QdNO derivative comet Comet Assay (SCGE) (Detects SSBs & DSBs) start->comet gamma_h2ax γ-H2AX Immunofluorescence (Specific for DSBs) start->gamma_h2ax adduct DNA Adduct Analysis (LC-MS/MS) start->adduct data_analysis Data Analysis & Interpretation comet->data_analysis gamma_h2ax->data_analysis adduct->data_analysis conclusion Conclusion on Genotoxic Potential data_analysis->conclusion

Caption: A streamlined workflow for assessing the DNA-damaging effects of QdNOs.

Part 3: Detailed Experimental Protocols

This section provides detailed, step-by-step protocols for the key assays recommended in the experimental workflow.

The Comet Assay (Single Cell Gel Electrophoresis)

The Comet Assay is a sensitive and versatile method for detecting DNA single- and double-strand breaks in individual cells. [16][17][18]Damaged DNA migrates further in an electric field, creating a "comet" shape. [18] Principle: Cells are embedded in agarose on a microscope slide, lysed, and then subjected to electrophoresis. The extent of DNA migration from the nucleus is proportional to the amount of DNA damage. The alkaline version of the assay is recommended for detecting single-strand breaks and alkali-labile sites. [19] Protocol:

  • Cell Preparation:

    • Treat cultured cells with various concentrations of the quinoxaline-2-carboxylic acid 1,4-dioxide derivative and appropriate controls (negative and positive, e.g., H₂O₂).

    • Harvest cells and resuspend in ice-cold PBS to a concentration of 1 x 10⁵ cells/mL.

  • Slide Preparation:

    • Prepare a 1% normal melting point (NMP) agarose solution in PBS and coat microscope slides. Allow to dry completely.

    • Prepare a 0.5% low melting point (LMP) agarose solution in PBS and maintain at 37°C.

  • Embedding Cells:

    • Mix 10 µL of the cell suspension with 90 µL of the 0.5% LMP agarose.

    • Pipette the mixture onto the pre-coated slide and cover with a coverslip.

    • Solidify the agarose by placing the slide on a cold plate for 10 minutes.

  • Lysis:

    • Carefully remove the coverslip and immerse the slides in freshly prepared, cold lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added just before use) for at least 1 hour at 4°C.

  • Alkaline Unwinding and Electrophoresis:

    • Gently place the slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13).

    • Allow the DNA to unwind for 20-40 minutes.

    • Perform electrophoresis at 25 V and 300 mA for 20-30 minutes.

  • Neutralization and Staining:

    • Carefully remove the slides and wash them gently three times for 5 minutes each with a neutralization buffer (0.4 M Tris, pH 7.5). [17] * Stain the DNA with a fluorescent dye (e.g., SYBR Green I or propidium iodide).

  • Visualization and Analysis:

    • Visualize the comets using a fluorescence microscope.

    • Capture images and analyze them using appropriate software to quantify the percentage of DNA in the tail, tail length, and tail moment.

Parameter Description Typical Data Range (Arbitrary Units)
% DNA in Tail The percentage of total DNA that has migrated into the comet tail.0 - 95%
Tail Length The distance of DNA migration from the nucleus.0 - 200 µm
Tail Moment An integrated value of DNA in the tail and the tail length.0 - 100
γ-H2AX Immunofluorescence Staining

The phosphorylation of histone H2AX at serine 139 (to form γ-H2AX) is a rapid and specific cellular response to the formation of DNA double-strand breaks (DSBs). [20][21][22][23]Immunofluorescence staining allows for the visualization and quantification of γ-H2AX foci, which correspond to individual DSBs. [24][25] Principle: Cells are treated with the test compound, fixed, and then incubated with a primary antibody specific for γ-H2AX, followed by a fluorescently labeled secondary antibody. The number of fluorescent foci per nucleus is then quantified.

Protocol:

  • Cell Culture and Treatment:

    • Seed cells on coverslips in a multi-well plate and allow them to adhere.

    • Treat the cells with the quinoxaline-2-carboxylic acid 1,4-dioxide derivative and controls for the desired time points.

  • Fixation and Permeabilization:

    • Wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking and Antibody Incubation:

    • Wash the cells three times with PBS.

    • Block non-specific antibody binding by incubating with 1% BSA in PBST (PBS with 0.1% Tween 20) for 1 hour.

    • Incubate with a primary antibody against γ-H2AX (e.g., mouse anti-γ-H2AX) diluted in the blocking buffer overnight at 4°C.

    • Wash the cells three times with PBST.

    • Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse) diluted in the blocking buffer for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting:

    • Wash the cells three times with PBST.

    • Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole).

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging and Quantification:

    • Visualize the cells using a fluorescence or confocal microscope.

    • Capture images of multiple fields of view for each treatment condition.

    • Quantify the number of γ-H2AX foci per nucleus using image analysis software.

Treatment Group Average Number of γ-H2AX Foci per Nucleus (± SD)
Vehicle Control 1.2 ± 0.5
QdNO Derivative (Low Conc.) 5.8 ± 1.2
QdNO Derivative (High Conc.) 25.3 ± 4.1
Positive Control (Etoposide) 30.1 ± 3.5
DNA Adduct Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful and highly sensitive technique for the detection and quantification of specific DNA adducts. [26][27][28]This method provides structural information about the adducts formed, offering direct evidence of covalent binding of the compound or its metabolites to DNA. [29] Principle: DNA is isolated from treated cells, enzymatically hydrolyzed to individual nucleosides, and then analyzed by LC-MS/MS. The mass spectrometer is set to detect the specific mass-to-charge ratio of the expected DNA adducts.

Protocol:

  • DNA Isolation:

    • Treat a large population of cells (e.g., 1-5 x 10⁷) with the QdNO derivative.

    • Isolate genomic DNA using a high-purity DNA isolation kit or standard phenol-chloroform extraction.

  • DNA Hydrolysis:

    • Quantify the isolated DNA.

    • Enzymatically digest the DNA to deoxynucleosides using a cocktail of enzymes such as DNase I, nuclease P1, and alkaline phosphatase.

  • LC-MS/MS Analysis:

    • Inject the hydrolyzed DNA sample into a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Orbitrap).

    • Separate the deoxynucleosides using a suitable C18 column and a gradient elution method.

    • Perform mass spectrometric analysis in positive electrospray ionization (ESI) mode.

    • Use selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) to detect and quantify the specific transition of the parent ion (the adducted deoxynucleoside) to a characteristic fragment ion (e.g., the adducted base). [30]

  • Data Analysis:

    • Identify the DNA adducts based on their retention time and specific mass transitions.

    • Quantify the level of adducts by comparing the peak area of the adduct to that of an internal standard and the unmodified deoxynucleosides.

Adduct Type Mass Transition (m/z) Adduct Level (adducts per 10⁸ nucleotides)
Unmodified dG 268.1 → 152.1-
QdNO-C8-dG Adduct [M+H]⁺ → [M+H-deoxyribose]⁺Quantifiable level
QdNO-N2-dG Adduct [M+H]⁺ → [M+H-deoxyribose]⁺Quantifiable level

Part 4: Ensuring Scientific Integrity and Trustworthiness

To ensure the validity and reproducibility of the results, it is crucial to incorporate the following elements into the study design:

  • Appropriate Controls: Always include negative (vehicle), positive (a known DNA-damaging agent), and untreated controls.

  • Dose-Response and Time-Course Studies: Evaluate the effects of the QdNO derivative over a range of concentrations and time points to understand the kinetics of DNA damage and repair.

  • Multiple Cell Lines: Use multiple cell lines, including those with different metabolic capacities and DNA repair efficiencies, to assess the generalizability of the findings.

  • Statistical Analysis: Perform appropriate statistical analysis to determine the significance of the observed effects.

  • Validation of Reagents: Ensure the specificity and efficacy of all antibodies and reagents used in the assays.

Conclusion

The protocols and framework outlined in this guide provide a robust starting point for the comprehensive investigation of the DNA-damaging effects of quinoxaline-2-carboxylic acid 1,4-dioxides. By employing a multi-assay approach that combines the detection of DNA strand breaks, specific DSB markers, and direct evidence of DNA adduct formation, researchers can gain a detailed understanding of the genotoxic potential of these compounds. This knowledge is essential for the rational design of safer and more effective therapeutic agents and for accurately assessing the risks associated with their use.

References

  • DNA Adductomic Analysis by Data-Independent Mass Spectrometry. LCGC International. Available at: [Link]

  • Deoxidation Rates Play a Critical Role in DNA Damage Mediated by Important Synthetic Drugs, Quinoxaline 1,4-Dioxides. Chemical Research in Toxicology. Available at: [Link]

  • Characterization of DNA adducts formed in vitro by reaction of N-hydroxy-2-amino-3-methylimidazo[4,5-f]quinoline and N-hydroxy-2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline at the C-8 and N2 atoms of guanine. PubMed. Available at: [Link]

  • γ-H2AX – A Novel Biomarker for DNA Double-strand Breaks. In Vivo. Available at: [Link]

  • Application of a High-Resolution Mass-Spectrometry-Based DNA Adductomics Approach for Identification of DNA Adducts in Complex Mixtures. Analytical Chemistry. Available at: [Link]

  • Comet Assay Protocol. McGill Radiobiology. Available at: [Link]

  • The Comet Assay: A Sensitive Genotoxicity Test for the Detection of DNA Damage and Repair. ResearchGate. Available at: [Link]

  • USE OF THE γ-H2AX ASSAY TO MONITOR DNA DAMAGE AND REPAIR IN TRANSLATIONAL CANCER RESEARCH. PMC - NIH. Available at: [Link]

  • Comprehensive Analysis of DNA Adducts Using Data-Independent wSIM/MS2 Acquisition and wSIM-City. PMC - NIH. Available at: [Link]

  • Formation of DNA adducts by the food mutagen 2-amino-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline (4,8-DiMeIQx) in vitro and in vivo. Identification of a N2-(2'-deoxyguanosin-8-yl)-4,8-DiMeIQx adduct. PubMed. Available at: [Link]

  • Detection of DNA Double-Strand Breaks by γ-H2AX Immunodetection. Springer Link. Available at: [Link]

  • Characterization of DNA Adducts Formed in Vitro by Reaction of N-Hydroxy-2-amino-3-methylimidazo[4,5-f]quinoline and N-Hydroxy-2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline at the C-8 and N>2> Atoms of Guanine. Chemical Research in Toxicology. Available at: [Link]

  • Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. MDPI. Available at: [Link]

  • Mass spectrometry for the assessment of the occurrence and biological consequences of DNA adducts. Chemical Society Reviews. Available at: [Link]

  • Emerging Technologies in Mass Spectrometry-Based DNA Adductomics. MDPI. Available at: [Link]

  • DNA damage induced by a quinoxaline 1,4-di-N-oxide derivative (hypoxic selective agent) in Caco-2 cells evaluated by the comet assay. PubMed. Available at: [Link]

  • Single cell gel/comet assay: guidelines for in vitro and in vivo genetic toxicology testing. PubMed. Available at: [Link]

  • The food mutagen 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline: a conformational analysis of its major DNA adduct and comparison with the 2-amino-3-methylimidazo[4,5-f]quinoline adduct. PubMed. Available at: [Link]

  • Comet assay. Wikipedia. Available at: [Link]

  • Measuring DNA modifications with the comet assay: a compendium of protocols. Nature Protocols. Available at: [Link]

  • Detection of DNA Double-Strand Breaks by γ-H2AX Immunodetection. Semantic Scholar. Available at: [Link]

  • Fast Detection of DNA Damage: Methods and Protocols. ResearchGate. Available at: [Link]

  • γ-H2AX in recognition and signaling of DNA double-strand breaks in the context of chromatin. Nucleic Acids Research. Available at: [Link]

  • Hypoxia-activated prodrugs and redox-responsive nanocarriers. PMC - PubMed Central. Available at: [Link]

  • A Quinoxaline 1,4-Dioxide Activates DNA Repair Systems in Mycobacterium smegmatis: A Transcriptomic Study. MDPI. Available at: [Link]

  • DNA damage induced by a quinoxaline 1,4-di-N-oxide derivative (hypoxic selective agent) in Caco-2 cells evaluated by the comet a. Mutagenesis. Available at: [Link]

  • DNA Repair Methods and Protocols: Methods and Protocols. ResearchGate. Available at: [Link]

  • Quinoxaline 1,4-dioxides as anticancer and hypoxia-selective drugs. PubMed. Available at: [Link]

  • Hypoxia-selective cytotoxins and anticancer agents derived from quinoxaline 1,4-di-N-oxides. PubMed. Available at: [Link]

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  • DNA Repair Protocols: Mammalian Systems. NHBS Academic & Professional Books. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-nitro-1-oxidopyridin-1-ium-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of 4-nitro-1-oxidopyridin-1-ium-2-carboxylic acid (4-NPCA N-oxide). This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this multi-step synthesis. We provide field-proven insights, detailed protocols, and troubleshooting guides to help you improve your yield and purity.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding the synthesis of this compound.

Q1: What is the most reliable and common synthetic route for this compound? The most established and direct route involves a two-step process starting from picolinic acid (pyridine-2-carboxylic acid). The first step is the N-oxidation of picolinic acid to form picolinic acid N-oxide. The second step is the regioselective nitration of this intermediate at the C-4 position.[1]

Q2: My overall yield is consistently low. What are the most likely causes? Low yields typically stem from one of two critical areas:

  • Suboptimal Nitration Conditions: The nitration of the pyridine N-oxide ring is highly sensitive to temperature and the concentration of the nitrating acids. Temperatures that are too low will result in poor conversion, while temperatures that are too high can cause decarboxylation, leading to the formation of 4-nitropyridine-N-oxide as a byproduct.[2]

  • Product Loss During Workup: The target molecule is polar and has a high affinity for water. Significant product can be lost in the aqueous phase during extraction. Furthermore, improper pH control during neutralization can lead to co-precipitation with inorganic salts, complicating purification.[2]

Q3: Is decarboxylation a significant risk during the nitration step? Yes, it is a primary concern. The combination of high temperatures (often >120°C) and a strongly acidic environment required for nitration can readily induce the loss of the carboxylic acid group. Careful control over the reaction temperature and time is paramount to minimize this side reaction.

Q4: What is the best method for purifying the final product? The crude product, often contaminated with inorganic salts from the neutralization step, can be purified by selective solvent washing and recrystallization. Washing the crude solid with acetone can effectively remove the product while leaving behind insoluble salts like sodium sulfate.[2] The resulting acetone filtrate can then be evaporated and the product recrystallized, for example, from an ethanol/water mixture.

Q5: What are the key safety precautions for this synthesis? The nitration step is highly exothermic and involves handling fuming nitric acid and concentrated sulfuric acid.

  • Always prepare the nitrating mixture by adding the sulfuric acid slowly to the nitric acid under ice-bath cooling.

  • Always add the nitrating mixture to the substrate dropwise, monitoring the internal temperature closely.

  • The reaction can produce toxic nitrous fumes; therefore, the entire procedure must be conducted in a well-ventilated fume hood.[2]

  • The neutralization of the strong acid mixture with a base (like sodium carbonate) is highly exothermic and produces large volumes of CO2 gas, leading to vigorous foaming. This must be done slowly and in a large vessel with sufficient headspace.[2]

Synthetic Workflow & Key Stages

The synthesis of this compound is a sequential process. Understanding the function of each stage is key to effective troubleshooting.

G cluster_0 Step 1: N-Oxidation cluster_1 Step 2: Electrophilic Nitration cluster_2 Step 3: Workup & Purification Start Picolinic Acid Oxidation Oxidizing Agent (e.g., H₂O₂ in Acetic Acid) Start->Oxidation Reacts with Intermediate Picolinic Acid N-oxide Oxidation->Intermediate Forms Nitration Nitrating Mixture (Fuming HNO₃ / Conc. H₂SO₄) Intermediate->Nitration Reacts with Reaction Heat (125-130°C) Controlled Time Nitration->Reaction Crude Crude Product Mixture Reaction->Crude Workup 1. Quench on Ice 2. Neutralize (pH 7-8) 3. Filter Crude->Workup Purify Acetone Wash & Recrystallization Workup->Purify Final Pure this compound Purify->Final

Caption: Overall workflow for the synthesis.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the synthesis.

Problem 1: Low or incomplete conversion during N-oxidation (Step 1).

  • Question: I've run the oxidation of picolinic acid with hydrogen peroxide in acetic acid, but TLC/NMR analysis shows a significant amount of starting material remaining. What went wrong?

  • Answer & Rationale:

    • Insufficient Oxidant: Ensure at least a stoichiometric equivalent of hydrogen peroxide (30-35% aq.) is used. It's common to use a slight excess to drive the reaction to completion.

    • Inadequate Reaction Time/Temperature: The oxidation of pyridines can be slow. A typical procedure involves heating the mixture (e.g., in glacial acetic acid) for several hours.[1] If the reaction is run at too low a temperature, the rate will be impractically slow.

    • Catalyst/Solvent Choice: While H₂O₂/AcOH is standard, other peracids like m-chloroperoxybenzoic acid (m-CPBA) can be more potent and may yield better results, especially for deactivated pyridine rings.[1]

    • Solution: Increase the reaction time or temperature moderately (e.g., reflux in acetic acid). Verify the concentration of your hydrogen peroxide solution, as it can degrade over time.

Problem 2: The nitration reaction (Step 2) fails or gives a very low yield.

  • Question: After adding the nitrating mixture to my picolinic acid N-oxide and heating, I only recover the starting material. Why didn't the nitration occur?

  • Answer & Rationale:

    • Insufficiently Potent Nitrating Agent: The pyridine N-oxide ring, while activated towards nitration at the 4-position, still requires a strong electrophile. The active nitrating species is the nitronium ion (NO₂⁺), whose concentration is maximized in a mixture of fuming nitric acid and concentrated sulfuric acid.[2] Using standard concentrated nitric acid may not be sufficient.

    • Temperature Too Low: This reaction has a significant activation energy barrier. Experimental procedures often call for heating the reaction mixture to 125-130°C for several hours to achieve a reasonable reaction rate.[2] Below 100°C, the reaction may be too slow to be practical.

    • Solution:

      • Prepare the nitrating acid using fuming (>90%) nitric acid and concentrated (98%) sulfuric acid.

      • Ensure your reaction setup can safely and accurately maintain an internal temperature of 125-130°C. Use an oil bath and an internal thermometer for precise control.

Problem 3: The main product isolated is 4-nitropyridine-N-oxide (decarboxylation).

  • Question: I achieved nitration, but my final product lacks the carboxylic acid group. How can I prevent this?

  • Answer & Rationale: This is a classic case of the reaction conditions being too harsh, leading to decarboxylation. The stability of the carboxylic acid group is compromised by excessive heat and prolonged exposure to the strong acid medium.

    • Causality: The electron-withdrawing nature of the nitro group and the N-oxide moiety can destabilize the C-C bond between the pyridine ring and the carboxyl group, making it susceptible to cleavage at high temperatures.

    • Troubleshooting Decision Flow:

    G start Decarboxylation Observed? temp_check Was Temp > 130°C? start->temp_check Yes time_check Was Time > 3 hours? temp_check->time_check No sol_temp Action: Reduce internal temp to 120-125°C. temp_check->sol_temp Yes sol_time Action: Reduce reaction time. Monitor by TLC. time_check->sol_time Yes

    Caption: Troubleshooting decarboxylation.

    • Solution: Adhere strictly to the recommended temperature range. If decarboxylation is still an issue, consider reducing the reaction time and monitoring the reaction's progress using TLC to stop it once the starting material is consumed but before significant byproduct formation occurs.

ParameterConditionExpected OutcomeRisk
Temperature < 110°CIncomplete reactionLow
125-130°C Optimal Conversion Moderate
> 135°CIncreased DecarboxylationHigh
Time < 2 hoursIncomplete reactionLow
~3 hours Optimal Conversion Moderate
> 4 hoursIncreased DecarboxylationHigh
Acids Conc. HNO₃Low/No ReactionLow
Fuming HNO₃ Optimal Conversion Moderate

Problem 4: Product is lost during workup and is difficult to purify.

  • Question: After neutralizing the reaction mixture, I get a large amount of yellow precipitate, but the final purified yield is very low. How can I improve my recovery?

  • Answer & Rationale: This issue arises from the physical properties of the product and the workup procedure itself.

    • Co-precipitation: When the acidic reaction mixture is neutralized with a base like sodium carbonate or sodium hydroxide, a large amount of sodium sulfate is formed. The desired product can get trapped within or adsorb onto the surface of this inorganic precipitate, making it difficult to separate.[2]

    • Aqueous Solubility: As a polar, zwitterionic molecule, the product has some solubility in water, especially if the pH is not precisely controlled at its isoelectric point. Attempts to extract it from a large volume of water with organic solvents are often inefficient.

    • Solution Protocol:

      • Careful Neutralization: After pouring the reaction mixture onto crushed ice, add the saturated sodium carbonate solution very slowly and in portions to control the vigorous foaming.[2]

      • pH Control: Aim for a final pH of 7-8. This ensures the carboxylic acid is deprotonated, but avoids strongly basic conditions which could cause other side reactions.

      • Isolation of Crude Solid: Filter the entire resulting slurry to collect all solids, which will be a mixture of your product and inorganic salts. Do not discard the solid.

      • Selective Extraction: Transfer the filtered solid to a flask and add acetone. Stir or sonicate the mixture. The desired product is soluble in acetone, while the inorganic salts (like Na₂SO₄) are not.

      • Final Purification: Filter off the insoluble salts and collect the acetone filtrate. Evaporate the acetone on a rotary evaporator to obtain the crude product, which can then be recrystallized from a suitable solvent system like ethanol/water to achieve high purity.

Detailed Experimental Protocols

These protocols are provided as a baseline and may require optimization based on your specific laboratory conditions and reagent purity.

Protocol 1: Synthesis of Picolinic Acid N-oxide
  • Setup: In a round-bottom flask equipped with a reflux condenser, add picolinic acid (1.0 eq).

  • Reagents: Add glacial acetic acid as the solvent. While stirring, slowly add 30% aqueous hydrogen peroxide (1.1 - 1.5 eq).

  • Reaction: Heat the mixture to 70-80°C and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, cool the mixture. The solvent (acetic acid and water) is typically removed under reduced pressure. The remaining solid can be recrystallized from water or an alcohol/water mixture to yield pure picolinic acid N-oxide.

Protocol 2: Synthesis of this compound

Safety Notice: This procedure involves highly corrosive and reactive acids and is exothermic. It must be performed in a chemical fume hood with appropriate personal protective equipment (lab coat, safety glasses, acid-resistant gloves).

  • Prepare Nitrating Mixture: In a separate flask cooled in an ice bath, slowly add concentrated sulfuric acid (e.g., 30 mL) to fuming nitric acid (e.g., 12 mL).[2] Stir gently and allow it to come to room temperature before use.

  • Reaction Setup: In a three-neck flask equipped with a mechanical stirrer, an addition funnel, and a reflux condenser with an internal thermometer, add picolinic acid N-oxide (1.0 eq).

  • Addition: Heat the picolinic acid N-oxide to approximately 60°C. Transfer the prepared nitrating mixture to the addition funnel and add it dropwise to the reaction flask over 30 minutes. The addition is exothermic, but the temperature should be controlled.[2]

  • Heating: After the addition is complete, heat the reaction mixture to an internal temperature of 125-130°C for 3 hours.[2]

  • Quenching & Neutralization: Cool the reaction mixture to room temperature. In a separate large beaker (at least 10x the reaction volume), place a significant amount of crushed ice (e.g., 150g).[2] Slowly and carefully pour the reaction mixture onto the ice with stirring.

  • Precipitation: Neutralize the acidic solution by adding a saturated solution of sodium carbonate in small portions. This will cause vigorous foaming . Continue adding base until the pH reaches 7-8. A yellow solid should precipitate.

  • Isolation & Purification:

    • Filter the yellow precipitate using a Büchner funnel. This crude solid contains the product and inorganic salts.

    • Wash the solid with acetone to dissolve the product, leaving the inorganic salts behind.

    • Collect the acetone filtrate and evaporate the solvent under reduced pressure.

    • Dry the resulting yellow solid in a desiccator to obtain the final product. If necessary, recrystallize from acetone or ethanol.[2]

References
  • PubChem. 4-Nitropyridine-2-carboxylic acid 1-oxide. National Center for Biotechnology Information. [Link]

  • Organic Syntheses. Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide. [Link] (Note: This reference is for a related compound but the nitration and workup principles are directly applicable and widely cited).

  • Youssif, S. Recent trends in the chemistry of pyridine N-oxides. ARKIVOC 2001 (i) 242-268. [Link]

  • Baran, P. S. Pyridine N-Oxides. Baran Lab, Scripps Research. [Link]

  • Domingo, L. R., et al. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. New Journal of Chemistry, 2021, 45(3), 1538-1547. [Link]

  • den Hertog, H. J., & Combe, W. P. Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine. Recueil des Travaux Chimiques des Pays-Bas, 1951, 70(7), 581-590. [Link]

Sources

stability issues of 4-nitro-1-oxidopyridin-1-ium-2-carboxylic acid in aqueous solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for 4-nitro-1-oxidopyridin-1-ium-2-carboxylic acid (CAS 14933-78-9). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the stability challenges encountered when working with this compound in aqueous solutions. Our goal is to equip you with the scientific understanding and practical solutions necessary for successful experimentation.

Frequently Asked Questions (FAQs)

Here we address the most common questions regarding the handling and stability of this compound in aqueous environments.

Q1: What are the primary stability concerns for this compound in aqueous solutions?

A1: The chemical structure of this compound contains three key functional groups that dictate its stability profile: a pyridine N-oxide moiety, a nitro group at the 4-position, and a carboxylic acid at the 2-position. The primary stability concerns are:

  • pH-Dependent Hydrolysis: The molecule is particularly susceptible to degradation in neutral to basic aqueous solutions (pH > 7).

  • Thermal Decomposition: Elevated temperatures can induce decarboxylation, leading to the loss of the carboxylic acid group.

  • Photodegradation: As a nitroaromatic compound, it is sensitive to light, especially in the UV spectrum, which can catalyze degradation.

Q2: Why is the compound unstable in basic aqueous solutions?

A2: The instability in basic solutions is due to the electron-deficient nature of the pyridine ring, which is exacerbated by the strong electron-withdrawing effects of both the 4-nitro group and the N-oxide. This makes the 4-position of the ring highly susceptible to nucleophilic aromatic substitution (SNAr). In basic aqueous solutions, the hydroxide ion (OH⁻) acts as a nucleophile, attacking the carbon atom attached to the nitro group and displacing it. This results in the formation of 4-hydroxy-1-oxidopyridin-1-ium-2-carboxylic acid.

Q3: What is the expected stability in acidic aqueous solutions?

A3: Generally, this compound exhibits greater stability in acidic to mildly acidic aqueous solutions (pH 2-6). The protonation of the N-oxide oxygen and the carboxylic acid group in acidic media reduces the susceptibility of the ring to nucleophilic attack. However, strongly acidic conditions and high temperatures should still be approached with caution, as they can catalyze other reactions.

Q4: Can this compound undergo decarboxylation? What are the influencing factors?

A4: Yes, as a derivative of picolinic acid (pyridine-2-carboxylic acid), it is prone to decarboxylation, particularly when heated[1][2]. The mechanism is thought to proceed through a zwitterionic intermediate, which is stabilized by the pyridine nitrogen[3][4]. For your molecule, the N-oxide can also participate in stabilizing intermediates. This reaction results in the loss of carbon dioxide and the formation of 4-nitropyridine N-oxide. The rate of decarboxylation is significantly influenced by temperature and the solvent system.

Q5: Are there specific storage recommendations for aqueous solutions of this compound?

A5: Yes, to ensure the integrity of your aqueous solutions, we strongly recommend the following storage conditions:

  • pH: Buffer the solution to a slightly acidic pH (e.g., pH 4-5) using a non-nucleophilic buffer system (e.g., acetate buffer).

  • Temperature: Store solutions at low temperatures, ideally at 2-8°C for short-term storage and frozen at -20°C or -80°C for long-term storage.

  • Light: Protect solutions from light at all times by using amber vials or by wrapping the container with aluminum foil. Nitroaromatic compounds are known to be photosensitive[5][6].

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem Potential Cause(s) Recommended Solution(s)
Loss of compound potency or concentration in stock solution over a short period. 1. pH-induced hydrolysis: The solution pH might be neutral or basic. 2. Photodegradation: The solution was exposed to ambient or UV light.1. Verify and adjust pH: Immediately check the pH of your stock solution. If it is ≥ 7, discard and prepare a fresh stock in a slightly acidic buffer (pH 4-5). 2. Protect from light: Always prepare, handle, and store the solution in light-protected containers.
Appearance of a new peak in HPLC analysis during a time-course experiment. 1. Formation of the 4-hydroxy derivative: If the mobile phase or reaction buffer is neutral or basic, the new, likely more polar peak could be the hydroxylated byproduct. 2. Formation of the decarboxylated product: If the experiment involves heating, the new, likely less polar peak could be 4-nitropyridine N-oxide.1. Characterize the degradant: Use LC-MS to identify the mass of the new peak. The 4-hydroxy derivative will have a mass difference of -31 Da compared to the parent compound. 2. Control experimental conditions: If hydrolysis is suspected, ensure all solutions are buffered to an acidic pH. If decarboxylation is the issue, evaluate if the experimental temperature can be lowered.
Inconsistent results between experimental replicates. 1. Variable light exposure: Inconsistent light exposure between samples can lead to varying rates of photodegradation. 2. Temperature fluctuations: Inconsistent heating or cooling of samples can affect the rate of thermal degradation. 3. pH shifts: Unbuffered or weakly buffered solutions can experience pH changes, leading to variable stability.1. Standardize light protection: Ensure all samples, including controls, are handled with identical light protection. 2. Ensure temperature uniformity: Use a calibrated incubator or water bath and allow all samples to reach thermal equilibrium. 3. Use robust buffering: Employ a buffer with sufficient capacity to maintain the desired pH throughout the experiment.

Visualizing Degradation Pathways

To better understand the stability challenges, the following diagrams illustrate the primary degradation pathways for this compound in aqueous solutions.

G parent This compound hydroxy 4-Hydroxy-1-oxidopyridin-1-ium-2-carboxylic Acid parent->hydroxy  Nucleophilic Substitution (Basic pH, OH⁻) decarboxy 4-Nitropyridine N-oxide parent->decarboxy  Thermal Decarboxylation (Heat, Δ)

Caption: Primary degradation pathways of the target compound.

Experimental Protocols

Protocol 1: Preparation of a Stable Aqueous Stock Solution

This protocol describes the steps to prepare a 10 mM stock solution with enhanced stability.

  • Buffer Preparation: Prepare a 50 mM sodium acetate buffer and adjust the pH to 4.5 with acetic acid. Filter the buffer through a 0.22 µm filter.

  • Weighing the Compound: In a light-protected environment (e.g., a dimly lit room or a fume hood with the sash lowered), accurately weigh the required amount of this compound.

  • Dissolution: Add the weighed compound to a pre-calculated volume of the pH 4.5 acetate buffer in an amber glass vial to achieve a final concentration of 10 mM.

  • Mixing: Gently vortex or sonicate at room temperature until the compound is fully dissolved. Avoid excessive heating.

  • Storage: For immediate use, store the solution at 2-8°C, protected from light. For long-term storage, aliquot into smaller volumes in amber cryovials and store at -20°C or below.

Protocol 2: Conducting a Forced Degradation Study

Forced degradation studies are essential for understanding the stability of a drug substance[5][7]. This protocol outlines a basic approach.

  • Prepare Solutions: Prepare solutions of the compound (~1 mg/mL) in the following aqueous media:

    • 0.1 M HCl (Acidic condition)

    • 0.1 M NaOH (Basic condition)

    • Deionized Water (Neutral condition)

    • 3% H₂O₂ (Oxidative condition)

  • Thermal Stress: Place a set of vials for each condition in an oven at 60°C for 24 hours. Keep a control set at room temperature.

  • Photolytic Stress: Expose another set of vials to a photostability chamber (with UV and visible light) for 24 hours, alongside a control set wrapped in foil.

  • Analysis: After the stress period, neutralize the acidic and basic samples. Analyze all samples, including controls, by a stability-indicating HPLC method (e.g., reverse-phase HPLC with a gradient elution) to determine the percentage of degradation and identify any degradation products.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis P1 Prepare Solutions (Acid, Base, Water, Oxidizer) S1 Thermal Stress (e.g., 60°C) P1->S1 S2 Photolytic Stress (UV/Vis Light) P1->S2 A1 Neutralize Samples S1->A1 S2->A1 A2 HPLC Analysis A1->A2 A3 Identify Degradants A2->A3

Caption: Workflow for a forced degradation study.

References

  • MedCrave. (2016, December 14). Forced Degradation Studies. MedCrave online. [Link]

  • Wikipedia. (n.d.). Hammick reaction. In Wikipedia. Retrieved January 9, 2024, from [Link]

  • Dunn, G. E., & Thimm, H. F. (1977). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Canadian Journal of Chemistry, 55(8), 1342-1347.
  • Chemistry Stack Exchange. (2017, December 2). Rate of Decarboxylation of pyridinecarboxylic acids. [Link]

  • Dunn, G. E., Lee, G. K. J., & Thimm, H. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 50(18), 3017-3027.
  • ResearchGate. (2016, December 14). Forced Degradation Studies. [Link]

  • Sauer, W. (1960). [On the decarboxylation of picolinic acid-N-oxide in the presence of acetic anhydride]. Archiv der Pharmazie und Berichte der Deutschen Pharmazeutischen Gesellschaft, 293(4), 452-453.
  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272.
  • BioProcess International. (2006, March 1). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • Brooks, R., & Sternglanz, P. (1959). Titanometric Determination of N-Oxide Group in Pyridine-N-Oxide and Related Compounds. Analytical Chemistry, 31(4), 561-565.
  • Johnson, R. M., & Rees, C. W. (1966). Nucleophilic displacements in substituted pyridine N-oxides. Part III. The light-catalysed reaction between 4-nitropyridine 1-oxide and piperidine in ethanol. Journal of the Chemical Society B: Physical Organic, 1966, 1234-1236.
  • ACD/Labs. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]

  • den Hertog, H. J., & Combe, W. P. (1951). Reactivity of 4-nitropyridine-n-oxide. Recueil des Travaux Chimiques des Pays-Bas, 70(6), 581-590.
  • Ribeiro da Silva, M. A. V., et al. (1995). Enthalpies of combustion of 4-nitropyridine N-oxide and pyridine-3-carboxylic acid N-oxide: the dissociation enthalpies of the N—O bonds in pyridine N-oxide derivatives. The Journal of Chemical Thermodynamics, 27(10), 1143-1149.

Sources

overcoming low solubility of 4-nitro-1-oxidopyridin-1-ium-2-carboxylic acid in experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-nitro-1-oxidopyridin-1-ium-2-carboxylic acid (CAS RN: 14933-78-9).[1][2][3] This document provides in-depth troubleshooting strategies and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to the compound's low solubility.

Understanding the Challenge: The Molecule's Intrinsic Properties

The primary difficulty in handling this compound stems from its molecular structure. It is a zwitterionic molecule, meaning it contains both a positive and a negative charge on different parts of the molecule, resulting in a net neutral charge.[4][5] This occurs due to an internal transfer of a proton from the acidic carboxylic acid group to the basic N-oxide group.[5][6] This dipolar nature, combined with the polar nitro group, leads to a highly crystalline solid-state structure that is often difficult to dissolve in both aqueous and nonpolar organic solvents.[1][7] Solubility is therefore highly dependent on factors like pH and the choice of solvent system.[1][8]

Troubleshooting Guide: Step-by-Step Solubilization Strategies

This section addresses common issues encountered when trying to dissolve this compound. Follow this workflow to systematically identify an effective solubilization method.

Diagram: Systematic Solubilization Workflow

G start Start: Compound (Solid Powder) aq_check Is an aqueous buffer required for the assay? start->aq_check organic_solvent Attempt dissolution in polar aprotic solvents (e.g., DMSO, DMF, NMP) aq_check->organic_solvent No ph_modification Use pH Modification (See Protocol 1) aq_check->ph_modification Yes organic_success Success! Prepare concentrated stock solution. organic_solvent->organic_success Dissolves organic_fail Compound remains insoluble or precipitates. organic_solvent->organic_fail Fails cosolvent_system Use a Co-solvent System (See Protocol 2) organic_fail->cosolvent_system ph_success Success! Ensure final pH is compatible with assay. ph_modification->ph_success Dissolves ph_fail Compound insoluble, degrades, or pH is incompatible. ph_modification->ph_fail Fails ph_fail->cosolvent_system cosolvent_success Success! Validate co-solvent compatibility with assay. cosolvent_system->cosolvent_success Dissolves end Consult further with technical support. cosolvent_system->end Fails

Caption: A decision tree for troubleshooting solubility issues.

Q1: My compound won't dissolve in water or standard buffers (e.g., PBS). What should I do first?

Answer: The first and most effective strategy for aqueous systems is pH adjustment. The carboxylic acid group on the molecule can be deprotonated to form a highly soluble carboxylate salt.[8][9]

  • Causality: At neutral pH, the compound exists predominantly in its zwitterionic form, which has minimal water solubility. By increasing the pH with a base (e.g., NaOH), you deprotonate the carboxylic acid group (pKa ~2-3), creating a negatively charged carboxylate ion. This anionic form is significantly more soluble in water.[8][10]

See Protocol 1 for a step-by-step guide to solubilization via pH adjustment.

Q2: I need to make a stock solution in an organic solvent for my screening assay. Which solvent should I choose?

Answer: For organic-based stock solutions, polar aprotic solvents are the best starting point.

  • Recommended Solvents:

    • Dimethyl sulfoxide (DMSO)

    • N,N-Dimethylformamide (DMF)

    • N-Methyl-2-pyrrolidone (NMP)

  • Causality: These solvents have high polarity and are excellent hydrogen bond acceptors, which helps to break down the crystal lattice of the zwitterionic solid. DMSO is widely used for preparing high-concentration stock solutions for biological assays.[11] However, always be mindful of the final concentration of the organic solvent in your assay, as high concentrations can be toxic to cells or interfere with results.[11] A final concentration of DMSO below 0.5% is recommended for most cell-based experiments.[11]

Q3: I tried dissolving the compound in DMSO, but it precipitates when I dilute it into my aqueous assay buffer. How can I prevent this?

Answer: This is a common issue known as "crashing out." It occurs when a compound that is soluble in a high concentration of an organic solvent is diluted into an aqueous medium where it is poorly soluble.[11] There are two primary approaches to solve this:

  • pH-Adjusted Aqueous Stock: The preferred method is to avoid a high-concentration organic stock altogether. Prepare a high-concentration stock in an aqueous solution using pH adjustment as described in Protocol 1 . This stock can then be diluted directly into your neutral assay buffer. The small amount of base carried over will likely not affect the final pH of your assay, but this should be verified.

  • Co-solvent System: If an organic solvent is unavoidable, you may need to formulate your final assay solution with a co-solvent. A co-solvent is a water-miscible organic solvent that, when added in a small percentage to the final solution, increases the solubility of a poorly soluble compound.[12][13][14]

See Protocol 2 for a guide on using a co-solvent system.

Q4: I've tried pH adjustment and co-solvents, but I'm still facing solubility limits. Are there other options?

Answer: If standard methods fail, you can explore more advanced formulation strategies, though these require careful validation to ensure they do not interfere with your experiment.

  • Use of Excipients:

    • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, effectively encapsulating the hydrophobic parts of the molecule to increase aqueous solubility.

    • Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-127 can be used at concentrations above their critical micelle concentration to form micelles that encapsulate the compound.[15] This is a common technique but requires careful control, as surfactants can impact biological membranes and assay performance.[15]

Frequently Asked Questions (FAQs)

Q: What is the expected solubility of this compound in common solvents?

A: Exact quantitative solubility data for this specific compound is not widely published. However, based on its structural similarity to other nitro-substituted pyridine carboxylic acids, a qualitative solubility profile can be estimated.[8][16][17]

Solvent ClassExample SolventsExpected SolubilityRationale / Notes
Polar Protic Water, Methanol, EthanolLow (at neutral pH) Zwitterionic nature leads to strong crystal lattice energy. Solubility increases significantly with pH adjustment.[8][18]
Polar Aprotic DMSO, DMF, NMPModerate to High Good hydrogen bond acceptors that can effectively solvate the molecule.[19] Ideal for stock solutions.[11]
Nonpolar Toluene, HexaneVery Low / Insoluble The molecule is highly polar and will not favorably interact with nonpolar solvents.
Chlorinated Dichloromethane (DCM), ChloroformVery Low / Insoluble Insufficient polarity to overcome the crystal lattice energy.

Q: How does pH affect the structure and solubility of the compound?

A: The pH of the solution directly influences the ionization state of the molecule, which is the primary determinant of its aqueous solubility.[9][10]

Diagram: pH-Dependent Ionization States

Sources

troubleshooting unexpected side reactions in 4-nitropicolinic acid N-oxide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 4-nitropicolinic acid N-oxide. This guide is designed to provide in-depth, field-tested insights into overcoming common challenges encountered during this synthesis. We will move beyond simple procedural steps to explore the causality behind unexpected results and provide robust, validated troubleshooting strategies.

FAQ 1: Low or No Product Yield with Significant Starting Material Recovery

Question: I performed the N-oxidation of 4-nitropicolinic acid using hydrogen peroxide in glacial acetic acid, but my final yield was extremely low, and TLC/NMR analysis shows mostly unreacted starting material. What are the likely causes and how can I fix this?

Answer:

This is a classic case of incomplete reaction, which typically points to issues with the oxidizing agent's activity or suboptimal reaction conditions. The N-oxidation of a pyridine ring, especially one deactivated by two electron-withdrawing groups (a nitro group and a carboxylic acid), is a challenging transformation that requires careful control of parameters.

Causality Analysis:

The reaction proceeds via the formation of peracetic acid in situ from the reaction of hydrogen peroxide (H₂O₂) and acetic acid (AcOH).[1][2] The peracetic acid then acts as the oxygen donor to the lone pair of the pyridine nitrogen.

  • Insufficient Oxidant Activity: The equilibrium between H₂O₂ + AcOH and peracetic acid + H₂O is critical. If the concentration or stability of the peracetic acid is compromised, the N-oxidation will stall. This can be due to low-quality or aged H₂O₂, which may have decomposed over time.

  • Low Reaction Temperature: While exothermic control is crucial (see FAQ 2), a temperature that is too low will significantly slow down the rate of reaction. For a deactivated substrate like 4-nitropicolinic acid, sufficient thermal energy is required to overcome the activation barrier.

  • Inadequate Reaction Time: Deactivated pyridines require longer reaction times for complete conversion compared to their non-substituted counterparts.[1]

Troubleshooting Workflow:

Here we present a logical flow for diagnosing and resolving the issue of low conversion.

G observe Observation: Low Yield, High SM Recovery check_reagent Step 1: Verify Reagent Quality observe->check_reagent h2o2 Is H₂O₂ concentration verified? (e.g., titration) check_reagent->h2o2 check_conditions Step 2: Assess Reaction Conditions temp_time Were temperature and time per validated protocol? check_conditions->temp_time h2o2->check_conditions Yes action_reagent Action: Use fresh, verified 30-50% H₂O₂. Avoid aged stock. h2o2->action_reagent No temp_time->observe Yes, problem persists action_conditions Action: Optimize conditions. See Table 1 for guidance. temp_time->action_conditions No

Caption: Troubleshooting logic for low product conversion.

Recommended Actions & Protocols:

  • Verify Hydrogen Peroxide Concentration: Before starting, verify the concentration of your H₂O₂ stock. An old bottle labeled "30%" may have degraded significantly. A simple redox titration with potassium permanganate is a reliable method for this verification.

  • Optimize Reaction Conditions: For deactivated substrates, reaction conditions must be pushed slightly. The table below provides a comparison between a standard protocol and a recommended starting point for optimization.

    ParameterStandard Protocol (for Pyridine)Recommended Protocol (for 4-Nitropicolinic Acid)Rationale
    H₂O₂ Concentration 30%30-35% (Verified)Ensures sufficient peracetic acid formation.
    Equivalents of H₂O₂ 1.1 - 1.5 eq.2.0 - 3.0 eq.Overcomes the electronic deactivation of the ring.
    Temperature 70-80 °C85-95 °CProvides necessary activation energy.[2]
    Reaction Time 3-5 hours12-24 hoursAllows the slower reaction to proceed to completion.
    Monitoring TLC after 3 hoursTLC at 4h, 8h, and 12h intervalsPrevents premature workup.

FAQ 2: Formation of a Dark-Colored, Tarry Mixture and Gaseous Byproducts

Question: My reaction mixture turned dark brown, and I observed gas evolution. The workup yielded an intractable tar instead of a crystalline product. What happened?

Answer:

This scenario strongly indicates a runaway reaction leading to decomposition. The N-oxidation of nitropyridines is highly exothermic, and without proper thermal management, the reaction can accelerate uncontrollably, leading to oxidative degradation of both the starting material and the product.

Causality Analysis:

  • Thermal Runaway: The reaction between hydrogen peroxide and acetic acid is itself exothermic. The subsequent N-oxidation adds more heat. If this heat is not dissipated effectively, the internal temperature can rise rapidly.

  • Oxidative Decomposition: At elevated temperatures, the potent oxidizing mixture (H₂O₂/AcOH) can begin to attack the pyridine ring and the carboxylic acid functional group. This can lead to decarboxylation (release of CO₂) and ring-opening, producing a complex mixture of polymeric, colored byproducts.[3] The nitro group itself can also participate in undesirable side reactions under harsh oxidative conditions.

  • Catalytic Decomposition of H₂O₂: Trace metal impurities in the glassware or reagents can catalyze the rapid, exothermic decomposition of hydrogen peroxide into oxygen (O₂) and water, contributing to the observed gas evolution and further temperature increase.

Preventative Measures and Protocol:

Protocol for Controlled N-Oxidation:

  • Setup: Use a three-necked flask equipped with a thermometer, a pressure-equalizing dropping funnel, and a reflux condenser. Ensure the setup is in a well-ventilated fume hood and behind a blast shield.

  • Initial Cooling: Charge the flask with 4-nitropicolinic acid and glacial acetic acid. Cool the mixture to 10-15 °C in an ice-water bath.

  • Controlled Addition: Add the hydrogen peroxide dropwise via the dropping funnel. Crucially, monitor the internal temperature and maintain it below 30 °C during the addition phase. The addition rate should be adjusted to control the exotherm.

  • Gradual Heating: After the addition is complete, allow the mixture to stir at room temperature for 30 minutes before gradually heating it to the target temperature (e.g., 90 °C) using a controlled heating mantle or oil bath.

  • Vigorous Stirring: Ensure efficient stirring throughout the reaction to promote even heat distribution and prevent the formation of localized hot spots.

FAQ 3: An Unexpected Byproduct is Observed via LC-MS or NMR

Question: I successfully formed a product, but my analytical data (LC-MS/NMR) shows a significant impurity with a mass corresponding to the loss of CO₂ (M-44). What is this species and how can I avoid it?

Answer:

The observed impurity is almost certainly 4-nitropyridine N-oxide, the decarboxylated version of your target molecule. Picolinic acids and their N-oxides are susceptible to decarboxylation, especially at elevated temperatures.[4][5][6]

Causality Analysis:

The mechanism of decarboxylation for picolinic acids is facilitated by the nitrogen atom, which can stabilize the resulting intermediate.[5] In the case of the N-oxide, this effect is still operative.

  • Thermal Stress: The primary driver for this side reaction is excessive heat. Heating the reaction mixture for too long or at too high a temperature will favor this elimination pathway.

  • Acidic Conditions: While necessary for the N-oxidation, the strongly acidic environment can also promote decarboxylation, particularly when coupled with high temperatures.

Mitigation Strategies:

The key to preventing decarboxylation is to find the "sweet spot" of temperature and reaction time that allows for complete N-oxidation without initiating significant CO₂ loss.

  • Temperature Optimization: If decarboxylation is a major issue, reduce the reaction temperature from 90-95 °C to a milder 80-85 °C and compensate with a longer reaction time.

  • Careful Monitoring: Use TLC or a rapid LC-MS method to monitor the reaction progress. The goal is to stop the reaction as soon as the starting material is consumed, before the product has significant time to degrade.

  • Purification: If a minor amount of the decarboxylated byproduct is formed, it can often be separated from the desired carboxylic acid product by careful column chromatography or by exploiting the difference in acidity. The target acid can be extracted into a mild aqueous base (e.g., sodium bicarbonate solution), leaving the non-acidic 4-nitropyridine N-oxide in the organic layer.

G SM 4-Nitropicolinic Acid Product Desired Product: 4-Nitropicolinic Acid N-Oxide SM->Product N-Oxidation (Desired Pathway) Oxidant H₂O₂ / AcOH (Peracetic Acid) SideProduct Side Product: 4-Nitropyridine N-Oxide Product->SideProduct Decarboxylation (-CO₂) (Side Reaction) Heat Δ (Heat)

Caption: Competing reaction pathways in the synthesis.

References

  • Bawa, R. A., et al. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. [Link]

  • NotEvans. (2017). Mechanism for the synthesis of 2-pyridone from pyridine N-oxide. Chemistry Stack Exchange. [Link]

  • Youssif, S. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC. [Link]

  • PubMed. [On the decarboxylation of picolinic acid-N-oxide in the presence of acetic anhydride]. [Link]

  • Wikipedia. Hammick reaction. [Link]

  • user55119. (2017). Rate of Decarboxylation of pyridinecarboxylic acids. Chemistry Stack Exchange. [Link]

  • Organic Syntheses. Pyridine-N-oxide. [Link]

  • ACS Publications. Further Studies on the Decarboxylation of Picolinic Acid in Polar Solvents. [Link]

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Technical Support Center: Optimization of Reaction Conditions for Derivatizing 4-Nitro-1-oxidopyridin-1-ium-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of: The Senior Application Scientist

Welcome to the technical support center dedicated to the synthetic chemistry of 4-nitro-1-oxidopyridin-1-ium-2-carboxylic acid. This molecule presents a unique set of challenges and opportunities due to its distinct electronic and steric properties. The presence of a carboxylic acid at the 2-position, a strong electron-withdrawing nitro group at the 4-position, and an N-oxide functionality creates a complex reactive landscape.

This guide is structured to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively. We will explore the most common derivatization pathways, address specific experimental hurdles in a question-and-answer format, and provide validated starting protocols.

Understanding the Reactivity of the Core Scaffold

Before attempting derivatization, it is crucial to understand the electronic nature of the starting material.

  • N-Oxide and Nitro Group Synergy: The N-oxide group and the nitro group at the 4-position work in concert to make the pyridine ring highly electron-deficient.[1][2] This has two major consequences:

    • Activation towards Nucleophilic Aromatic Substitution (SNAr): The ring is significantly activated for attack by nucleophiles, especially at the 2- and 6-positions. The nitro group at the 4-position can be readily displaced by strong nucleophiles.[3]

    • Deactivation towards Electrophilic Aromatic Substitution (EAS): The ring is strongly deactivated against electrophilic attack.[1][2][4]

  • Carboxylic Acid at the 2-Position: This group is the primary handle for derivatization via esterification or amide bond formation. Its proximity to the bulky N-oxide can introduce steric hindrance. Furthermore, this group is susceptible to decarboxylation under certain conditions, a key potential side reaction.[5]

Troubleshooting Guide & FAQs

This section addresses common problems encountered during the derivatization of this compound.

Amide Coupling Reactions

Q1: My amide coupling reaction is showing low to no yield. I'm using standard coupling reagents like HATU or EDC/HOBt. What's going wrong?

A1: This is a frequent issue stemming from several factors. Let's break down the probable causes and solutions.

  • Cause 1: Poor Carboxylic Acid Activation. The electron-deficient nature of the pyridine ring can impact the reactivity of the carboxylate. Standard peptide coupling conditions may not be sufficient.[6][7]

    • Solution: Switch to a more robust activation method. Converting the carboxylic acid to an acyl chloride is often more effective. This is a two-step process but is highly reliable.

      • React the starting acid with thionyl chloride (SOCl₂) or oxalyl chloride with a catalytic amount of DMF.[8][9]

      • After removing the excess reagent in vacuo, the resulting acyl chloride can be reacted with your amine, typically in the presence of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).[9]

  • Cause 2: Amine Basicity and Nucleophilicity. Your amine might be too weakly nucleophilic, or it could be protonated by the acidic starting material, rendering it inactive.[6]

    • Solution: Ensure you are using at least one equivalent of a non-nucleophilic base (e.g., DIPEA) in your coupling reaction to scavenge any protons and free up the amine.[10] For weakly nucleophilic amines, the acyl chloride method is strongly recommended.

  • Cause 3: Competing Side Reactions.

    • Decarboxylation: Pyridine-2-carboxylic acids, especially with the N-oxide functionality, can be prone to decarboxylation upon heating or under harsh conditions.[5] Keep reaction temperatures at or below room temperature if possible.

    • Hydrolysis: The activated carboxylic acid intermediate is highly sensitive to moisture.[6] Ensure all glassware is oven-dried and use anhydrous solvents.

Q2: I'm seeing an unexpected side product that seems to have lost the nitro group. What is happening?

A2: You are likely observing a nucleophilic aromatic substitution (SNAr) reaction. The 4-position of the 4-nitropyridine-N-oxide scaffold is highly activated for nucleophilic attack.[3]

  • Cause: If your reaction mixture contains a potent nucleophile (e.g., an alkoxide, a thiol, or even some amines under forcing conditions), it can displace the nitro group.

    • Solution:

      • Avoid Strong Nucleophiles: If possible, choose reagents that are not strong nucleophiles.

      • Control Stoichiometry: Use a precise stoichiometry of your intended nucleophile (the amine for your amide coupling).

      • Lower Temperature: SNAr reactions are often accelerated by heat. Running your reaction at 0 °C or room temperature can suppress this side reaction.

Esterification Reactions

Q3: I am trying to form a methyl or ethyl ester using Fischer esterification (Alcohol + strong acid catalyst), but the yield is poor and I'm getting a complex mixture.

A3: Standard Fischer esterification is generally not suitable for this substrate.

  • Cause 1: Ring Deactivation and Protonation. The strong acidic conditions will protonate the pyridine nitrogen, further deactivating the entire system.[4]

  • Cause 2: Degradation. The combination of strong acid and heat can lead to decarboxylation and other degradation pathways.[5]

  • Recommended Solutions:

    • Acyl Chloride Method: As with amide coupling, the most reliable method is to first form the acyl chloride using SOCl₂ or oxalyl chloride, then react it with the desired alcohol in the presence of a base like pyridine or TEA.[9]

    • Carbodiimide Coupling: Use carbodiimide reagents like DCC or EDC, but with the addition of a catalyst like 4-(Dimethylamino)pyridine (DMAP).[11] DMAP is an excellent acylation catalyst. The reaction is typically performed in an anhydrous aprotic solvent like DCM or DMF.

    • Photoacid Catalysis: For a milder, more modern approach, photoacid catalysts like Eosin Y can be used under visible light to promote esterification without the need for strong acids or harsh activating agents.[12][13]

Optimized Experimental Protocols

The following protocols provide robust starting points for common derivatization reactions. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of an Amide Derivative via the Acyl Chloride Intermediate

This two-step procedure is highly recommended for achieving good yields, especially with challenging amines.

Step A: Formation of 4-nitro-1-oxidopyridin-1-ium-2-carbonyl chloride

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Add anhydrous dichloromethane (DCM, approx. 0.1 M).

  • Add oxalyl chloride (1.5 eq) dropwise at 0 °C.

  • Add one drop of anhydrous N,N-dimethylformamide (DMF) as a catalyst.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.

  • Once complete, remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acyl chloride, which should be used immediately in the next step.

Step B: Amide Bond Formation

  • Dissolve the crude acyl chloride from Step A in anhydrous DCM.

  • In a separate flask, dissolve the desired amine (1.1 eq) and diisopropylethylamine (DIPEA, 2.0 eq) in anhydrous DCM.[10]

  • Cool the amine solution to 0 °C and add the acyl chloride solution dropwise.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 4-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with DCM or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Synthesis of an Ester Derivative using EDC/DMAP

This one-pot method is convenient for simple, unhindered alcohols.

  • To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq), the desired alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq).

  • Dissolve the components in anhydrous DCM.

  • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 eq) in one portion.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualization of Workflows

Troubleshooting Workflow for Low-Yield Amide Coupling

Troubleshooting_Amide_Coupling start Low/No Product Yield check_activation Check Activation Method Standard coupling (HATU, EDC)? start->check_activation switch_to_acyl Switch to Acyl Chloride Method 1. SOCl₂ or (COCl)₂ 2. Add amine + base check_activation->switch_to_acyl Yes check_reagents Check Reagents & Conditions Anhydrous solvents? Fresh coupling reagents? Correct stoichiometry? check_activation->check_reagents No, already using acyl chloride re_run Re-run with Dry Solvents & Fresh Reagents check_reagents->re_run Unsure check_amine Assess Amine Nucleophilicity Is amine weakly basic or sterically hindered? check_reagents->check_amine Yes, all good add_base Ensure Non-Nucleophilic Base is Present (e.g., DIPEA) check_amine->add_base Yes check_side_reactions Analyze Byproducts by LC-MS Mass loss of 46 Da (NO₂)? Mass loss of 44 Da (CO₂)? check_amine->check_side_reactions No add_base->switch_to_acyl snar_issue SNAr Detected Lower reaction temperature. Avoid excess nucleophiles. check_side_reactions->snar_issue Loss of NO₂ decarbox_issue Decarboxylation Detected Avoid heat. Use milder activation. check_side_reactions->decarbox_issue Loss of CO₂

Caption: A decision tree for troubleshooting failed amide coupling reactions.

General Derivatization Strategy

Derivatization_Strategy start Start: this compound target Desired Derivative? start->target amide Amide target->amide Amide ester Ester target->ester Ester snar 4-Position Substitution target->snar S N Ar acyl_chloride Convert to Acyl Chloride (SOCl₂ or Oxalyl Chloride) amide->acyl_chloride ester->acyl_chloride edc_dmap EDC / DMAP Coupling ester->edc_dmap Alternative strong_nuc React with Strong Nucleophile (e.g., NaOMe, KSR) snar->strong_nuc amide_product Target Amide acyl_chloride->amide_product + Amine, Base ester_product Target Ester acyl_chloride->ester_product + Alcohol, Base edc_dmap->ester_product snar_product Target 4-Substituted Pyridine strong_nuc->snar_product

Caption: Key synthetic pathways for derivatizing the title compound.

Data Summary

The choice of coupling method significantly impacts reaction success. The table below provides a qualitative guide based on common observations.

Derivatization TargetMethodRelative EfficacyKey Considerations
Amide Standard Peptide Coupling (HATU, EDC/HOBt)Low to ModerateOften incomplete activation; not recommended for difficult substrates.
Acyl Chloride Formation High Most reliable method; requires two steps but overcomes low reactivity.
Ester Fischer Esterification (Acid/Heat)Very LowNot recommended due to substrate degradation and deactivation.
EDC / DMAP CouplingModerate to HighGood for simple alcohols; DMAP is crucial for success.
Acyl Chloride Formation High Most reliable, especially for secondary or hindered alcohols.
SNAr at C4 Nucleophilic DisplacementHighRequires a strong nucleophile; reaction is facile due to activation.

References

  • BenchChem Technical Support Team. (2025). Reactivity of the nitro group on a pyridine ring. BenchChem.
  • BenchChem. (2025). Reactivity of the nitro group on a pyridine ring - An In-depth Technical Guide.
  • Brainly.com. (2021). Does the nitro group on the pyridine ring make the ring more electron-rich or more electron-deficient?.
  • University of Calgary. Ch27 : Peptide synthesis.
  • National Institutes of Health. Uniting Amide Synthesis and Activation by PIII/PV-Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines.
  • BenchChem. (2025).
  • EurekAlert!. (2023). Optimized amide bond reaction using heterocyclic compounds and carboxylic acid.
  • Aapptec Peptides. Coupling Reagents.
  • Creative Peptides. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • YouTube. (2019).
  • Cohen, T., Song, I. H., Fager, J. H., & Deets, G. L. (1966). The Oxidative Decarboxylation of Carboxylic Acids by Pyridine N-Oxide. Journal of the American Chemical Society.
  • Bulavka, V. N., & Boiko, I. I. (2000). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Fourth International Electronic Conference on Synthetic Organic Chemistry.
  • Scienmag. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid.
  • Sciencemadness.org. reactivity of 4-nitropyridine-n-oxide.
  • ResearchGate. (2025). Nitropyridines: Synthesis and reactions.
  • Google Patents. One-step reaction method for preparing 4-nitropyridine-nitrogen oxide and....
  • Hertog, H. J., & Combe, W. (2010). Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine. Semantic Scholar.
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  • Reddit. (2021).
  • Chemistry Stack Exchange. (2014). Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution?.
  • ResearchGate. (2025). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine.
  • Baran Lab. (2012). Pyridine N-Oxides.
  • Fisher Scientific. Amide Synthesis.
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  • Tohoku University. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid.
  • Arkat USA. Recent trends in the chemistry of pyridine N-oxides.
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  • Indo American Journal of Pharmaceutical Research. (2024). synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p.
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  • PubMed. (2000). [Synthesis and transformations of ethyl 1,4-dihydro-4-oxo(1)benzofuro(3,2-b)pyridine-3-carboxylic acid esters: new antibacterial agents].
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Technical Support Center: Addressing Batch-to-Batch Variability of 4-nitro-1-oxidopyridin-1-ium-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-nitro-1-oxidopyridin-1-ium-2-carboxylic acid (CAS No. 14933-78-9), a key intermediate in pharmaceutical and materials science research.[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its synthesis and address the common challenge of batch-to-batch variability. Our goal is to provide you with the expertise and practical solutions to ensure the consistency and reliability of your experimental outcomes.

I. Understanding the Synthesis and its Challenges

The synthesis of this compound, also known as 4-nitropyridine-2-carboxylic acid 1-oxide, typically involves the nitration of a pyridine-N-oxide precursor.[2] The N-oxide group is crucial as it activates the pyridine ring, directing the electrophilic nitration to the 4-position.[2] However, this process is sensitive to a variety of factors that can lead to significant variability between batches.

Common Synthetic Pathway:

The most prevalent synthetic route involves the nitration of pyridine-N-oxide using a mixture of fuming nitric acid and concentrated sulfuric acid.[3][4] This harsh nitrating mixture, while effective, can also lead to side reactions and impurities if not carefully controlled.

Factors Contributing to Batch-to-Batch Variability:

Batch-to-batch variability can arise from several sources, including:

  • Purity and Impurity Profiles: Minor differences in the starting materials and the presence of various impurities can significantly impact the reaction's course and the final product's quality.[5]

  • Polymorphism: Different crystalline forms of the compound can exhibit varying solubility and reactivity.[5][6]

  • Reaction Conditions: Inconsistencies in temperature, reaction time, and the rate of reagent addition can lead to different product profiles.[7]

  • Work-up and Purification: Variations in the neutralization, extraction, and recrystallization steps can affect the final purity and yield.

II. Troubleshooting Guide: A Symptom-Based Approach

This section provides a structured approach to troubleshooting common issues encountered during the synthesis of this compound.

Problem 1: Low or No Yield of the Desired Product

Possible Causes & Solutions

Potential Cause Underlying Rationale Recommended Action
Insufficient Ring Activation The pyridine ring is inherently electron-deficient and requires the N-oxide group for efficient electrophilic nitration.[7] Incomplete oxidation of the starting pyridine will result in poor reactivity.Verify N-Oxide Formation: Before nitration, confirm the complete conversion of the starting pyridine to its N-oxide using techniques like TLC or NMR.
Deactivated Nitrating Agent The nitrating mixture (HNO₃/H₂SO₄) can lose its potency if it has absorbed moisture or if the acids are not of the appropriate concentration.Use Fresh Reagents: Always use fresh, high-purity fuming nitric acid and concentrated sulfuric acid. Prepare the nitrating mixture immediately before use.
Suboptimal Reaction Temperature The nitration of pyridine-N-oxide is temperature-sensitive. Temperatures that are too low can lead to an incomplete reaction, while excessively high temperatures can cause degradation.[7]Strict Temperature Control: Carefully monitor and control the reaction temperature throughout the addition of the nitrating agent and the subsequent heating phase. A typical temperature range is 90-130°C.[4]
Premature Quenching Pouring the reaction mixture onto ice is a critical step to precipitate the product.[4] If the reaction has not gone to completion, this will result in a low yield.Monitor Reaction Progress: Use TLC or another suitable analytical method to monitor the consumption of the starting material before quenching the reaction.
Problem 2: Presence of Significant Impurities or Byproducts

Possible Causes & Solutions

Potential Cause Underlying Rationale Recommended Action
Over-Nitration While the N-oxide directs to the 4-position, harsh conditions can sometimes lead to the formation of dinitro- or other over-nitrated species.[7]Control Stoichiometry and Addition Rate: Use a minimal excess of the nitrating agent and add it slowly to the reaction mixture to maintain a low concentration of the active nitrating species.[7]
Formation of Isomers Although 4-nitration is favored, small amounts of other isomers (e.g., 2-nitro) can form, especially if the reaction conditions are not optimal.[8]Optimize Reaction Conditions: Fine-tune the reaction temperature and time to maximize the regioselectivity for the 4-position.
Degradation of Product The product can be unstable under the harsh acidic conditions, especially at elevated temperatures for prolonged periods.Minimize Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to avoid product degradation.
Incomplete Removal of Starting Material If the reaction does not go to completion, the final product will be contaminated with the starting pyridine-N-oxide.Purification: Recrystallization from a suitable solvent, such as acetone, can effectively remove unreacted starting material.[4]
Problem 3: Inconsistent Physical Properties (Color, Crystal Form)

Possible Causes & Solutions

Potential Cause Underlying Rationale Recommended Action
Presence of Colored Impurities Trace impurities, often highly conjugated organic molecules, can impart a color to the final product.Thorough Purification: Employ multiple recrystallization steps or consider column chromatography if simple recrystallization is insufficient.
Polymorphism Different batches may crystallize in different polymorphic forms, leading to variations in appearance, melting point, and solubility.[5][6]Standardize Crystallization Protocol: Strictly control the solvent, temperature, and cooling rate during the crystallization process to favor the formation of a single, consistent polymorphic form.
Residual Solvent Trapped solvent within the crystal lattice can affect the physical properties of the compound.[5]Effective Drying: Dry the final product under vacuum at an appropriate temperature to remove any residual solvent.

III. Frequently Asked Questions (FAQs)

Q1: What is the IUPAC name for this compound? A1: The IUPAC name is this compound.[1] It is also commonly referred to as 4-nitropyridine-2-carboxylic acid 1-oxide.[1]

Q2: What are the key physical and chemical properties of this compound? A2: The molecular formula is C₆H₄N₂O₅, and the molecular weight is approximately 184.11 g/mol .[1] It is a solid at room temperature.

Q3: What are the recommended storage conditions? A3: It is recommended to store the compound at <-15°C to ensure its long-term stability.[9]

Q4: How can I confirm the identity and purity of my synthesized product? A4: A combination of analytical techniques should be used. This includes:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry: To verify the molecular weight.

  • Melting Point Analysis: To assess purity. The melting point should be sharp and consistent with literature values.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity and identify any impurities.

Q5: Are there alternative methods for the nitration step? A5: While the nitric acid/sulfuric acid method is common, other nitrating agents like dinitrogen pentoxide (N₂O₅) can sometimes offer better control.[7] Additionally, modern strategies involving dearomatization-rearomatization have been developed for regioselective nitration.[7]

IV. Experimental Protocols and Workflows

Protocol 1: Synthesis of this compound

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent quality.

Materials:

  • Pyridine-2-carboxylic acid N-oxide

  • Fuming nitric acid

  • Concentrated sulfuric acid

  • Ice

  • Saturated sodium carbonate solution

  • Acetone

Procedure:

  • Preparation of the Nitrating Mixture: In a flask cooled in an ice bath, slowly add concentrated sulfuric acid to fuming nitric acid with stirring.

  • Reaction Setup: In a three-neck flask equipped with a stirrer, thermometer, and addition funnel, add the pyridine-2-carboxylic acid N-oxide.

  • Nitration: Slowly add the prepared nitrating mixture to the reaction flask while maintaining the temperature.

  • Heating: After the addition is complete, heat the reaction mixture to the desired temperature (e.g., 90-125°C) and maintain for several hours.[4]

  • Quenching: After the reaction is complete (monitored by TLC), cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralization: Slowly add a saturated solution of sodium carbonate to neutralize the acid until a pH of 7-8 is reached. A yellow solid should precipitate.

  • Isolation: Collect the crude product by vacuum filtration.

  • Purification: Wash the crude product with cold water and then recrystallize from a suitable solvent like acetone to obtain the pure this compound.[4]

Workflow for Troubleshooting Batch Variability

The following diagram illustrates a logical workflow for addressing batch-to-batch variability.

TroubleshootingWorkflow start Inconsistent Experimental Results Observed verify_coa Step 1: Verify Certificate of Analysis (CoA) - Compare purity and impurity profiles of different batches. start->verify_coa reconfirm_params Step 2: Re-confirm Experimental Parameters - Reagent preparation, storage, instrument calibration. verify_coa->reconfirm_params side_by_side Step 3: Direct Comparison Experiment - Test new vs. old batch side-by-side. reconfirm_params->side_by_side analyze_compound Step 4: In-depth Compound Analysis - NMR, MS, HPLC, Polymorphism screening. side_by_side->analyze_compound root_cause Identify Root Cause analyze_compound->root_cause solution Implement Corrective Actions - Adjust synthesis protocol, purify starting materials, standardize crystallization. root_cause->solution

Caption: A systematic workflow for troubleshooting batch-to-batch variability.

V. References

  • BenchChem. (2025). Technical Support Center: Pyridine Synthesis - Preventing Over-Nitration. Benchchem.com.

  • BenchChem. (2025). Technical Support Center: Troubleshooting Batch-to-Batch Variability for Research Compounds. Benchchem.com.

  • Biosynth. (n.d.). 4-Nitropyridine-2-carboxylic acid. Biosynth.com.

  • PubChem. (n.d.). 4-Nitropyridine-2-carboxylic acid 1-oxide. National Center for Biotechnology Information. [Link]

  • den Hertog, H. J., & Overhoff, J. (1950). Reactivity of 4-nitropyridine-N-oxide. Recueil des Travaux Chimiques des Pays-Bas, 69(4), 468-474.

  • Domingo, L. R., & Aurell, M. J. (2023). Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. New Journal of Chemistry, 47(11), 5347-5357. [Link]

  • Katiyar, D. (n.d.). Pyridine. Lecture Notes.

  • 1004 Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide. (n.d.). Organic-chemistry.org.

  • Guidechem. (2024, February 4). What are the synthesis methods for 4-nitropyridine n-organide?. Guidechem.com.

  • AZoM. (2024, November 12). Analyzing Batch-to-Batch Variability in Bulk Chemicals. Azom.com.

  • Zaether. (n.d.). Navigating Batch-to-Batch Variability with a Data-Centric Approach. Zaether.com.

  • Batch-to-Batch Variability. (n.d.). Surface Measurement Systems.

  • The Hive Chemistry Discourse. (n.d.). 4-nitropyridine synthesis requested.

  • Fisher Scientific. (n.d.). 4-Nitropyridine-2-carboxylic Acid 98.0+%, TCI America™. Fishersci.com.

  • Santa Cruz Biotechnology. (n.d.). 4-nitro-pyridine-2-carboxylic acid. Scbt.com.

  • Wikipedia. (2025, December 15). 4-Nitropyridine-N-oxide. Wikipedia.org.

  • ResearchGate. (n.d.). Synthesis and transformations of 4-nitro-1-ethyl derivative of imidazo[4,5-s]pyridine-2-one. Researchgate.net.

  • YouTube. (2024, March 1). Defining the Root Cause of Batch-to-Batch Variability. Youtube.com.

  • Google Patents. (n.d.). CN1743313A - One-step reaction method for preparing 4-nitropyridine-nitrogen oxide and .... patents.google.com.

  • Singh, F. V., & Wirth, T. (2015). Silver(I)-Promoted ipso-Nitration of Carboxylic Acids by Nitronium Tetrafluoroborate. The Journal of Organic Chemistry, 80(20), 10498–10504. [Link]

  • MDPI. (2021). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Mdpi.com.

  • ResearchGate. (2023, May). Radical Decarboxylative Carbon–Nitrogen Bond Formation. Researchgate.net.

  • MDPI. (2023, November 6). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. Mdpi.com.

  • National Institutes of Health. (2023, November 6). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. Nih.gov.

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minimizing impurities in the synthesis of 4-nitro-1-oxidopyridin-1-ium-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 4-nitro-1-oxidopyridin-1-ium-2-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis and minimizing the formation of critical impurities. We will move beyond simple procedural steps to explore the causality behind experimental choices, ensuring a robust and reproducible process.

Section 1: The Synthetic Pathway - A Mechanistic Overview

The synthesis of this compound is typically achieved via a two-step process starting from 2-pyridinecarboxylic acid (picolinic acid). Understanding the function of each step is critical to controlling the outcome.

  • N-Oxidation: The pyridine nitrogen is first oxidized to form picolinic acid N-oxide. The introduction of the N-oxide group is fundamentally important; it transforms the electron-deficient pyridine ring into a more electron-rich system, making it amenable to electrophilic substitution. Furthermore, the N-oxide group is a powerful ortho- and para- directing group.

  • Nitration: The picolinic acid N-oxide is then subjected to electrophilic nitration. With the C2 position blocked by the carboxylic acid, the incoming electrophile (the nitronium ion, NO₂⁺) is directed to the C4 (para) and C6 (ortho) positions. Under controlled conditions, the C4-nitro isomer is the major product.

SynthesisWorkflow Start Picolinic Acid Intermediate Picolinic Acid N-Oxide (2-Carboxypyridine N-oxide) Start->Intermediate Step 1: N-Oxidation (e.g., H₂O₂ / Acetic Acid) FinalProduct This compound Intermediate->FinalProduct Step 2: Electrophilic Nitration (HNO₃ / H₂SO₄)

Technical Support Center: Navigating Reproducibility in Bioassays with 4-nitro-1-oxidopyridin-1-ium-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for bioassays involving 4-nitro-1-oxidopyridin-1-ium-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to address and resolve common issues of poor reproducibility in their experiments. By understanding the underlying principles of this compound's behavior, you can enhance the reliability and accuracy of your results.

I. Foundational Knowledge: Understanding this compound in a Bioassay Context

This compound is a nitroaromatic compound that likely functions as a hypoxia-activated prodrug (HAP) . This is a critical piece of information, as the challenges in reproducibility often stem from the unique mechanism of action of HAPs. These compounds are designed to be selectively activated under low-oxygen (hypoxic) conditions, a characteristic feature of the microenvironment of solid tumors.[1][2][3] The activation process involves the enzymatic reduction of the nitro group, which is typically facilitated by nitroreductase enzymes .[2][4][5] This reduction leads to the formation of a cytotoxic agent that can then exert its therapeutic effect.

Poor reproducibility in bioassays with this compound can arise from a multitude of factors related to its chemical nature and its specific mechanism of action. This guide will walk you through the most common pitfalls and provide actionable solutions.

II. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and properties of this compound.

Q1: How should I store the solid compound and its stock solutions?

A1: The solid compound should be stored in a cool, dark, and dry place. As a nitroaromatic compound, it has the potential to be light-sensitive.[6] Stock solutions, typically prepared in DMSO, should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C in amber or foil-wrapped tubes to protect from light.

Q2: What is the recommended solvent for this compound?

A2: Dimethyl sulfoxide (DMSO) is a common solvent for dissolving this type of compound for in vitro assays. However, it is crucial to be aware that DMSO itself can affect cellular processes, including biofilm formation and TNF-α signaling, at certain concentrations.[6][7] It is imperative to include a vehicle control (DMSO alone) in your experiments at the same final concentration used for the compound treatment.

Q3: What are the initial signs of compound degradation?

A3: Visual signs of degradation in the solid form can include a change in color or texture. For stock solutions, precipitation upon thawing can indicate poor solubility or degradation. A change in the dose-response curve in your bioassay compared to previous experiments with a fresh stock can also be an indicator of compound instability.

III. Troubleshooting Guide: From Experimental Setup to Data Interpretation

This section provides a detailed, question-and-answer-based troubleshooting guide for specific issues you may encounter.

A. Issues Related to Compound Stability and Handling

Q4: My results are inconsistent from one experiment to the next, even with the same cell line. What could be the cause?

A4: This is a classic sign of issues with compound stability. Several factors could be at play:

  • Photodegradation: Nitroaromatic compounds can be susceptible to degradation upon exposure to light, especially UV light.[8][9] Standard laboratory lighting can be sufficient to cause degradation over time.

    • Causality: Light energy can excite the nitro group, leading to chemical reactions that alter the compound's structure and render it inactive.

    • Solution:

      • Work in subdued light: When preparing solutions and plating your assay, minimize exposure to direct light.

      • Use opaque or amber-colored labware: Protect your stock solutions and working solutions from light at all times.

      • Conduct a photostability test: Expose a solution of the compound to your typical laboratory lighting for the duration of your experiment and compare its activity to a light-protected control.

  • Instability in Aqueous Solutions/Cell Culture Media: The compound may not be stable in your cell culture medium over the course of your experiment. Components in the media, such as cysteine and iron, can influence the stability of compounds.[3][10][11][12][13][14]

    • Causality: The complex mixture of amino acids, vitamins, and metal ions in cell culture media can lead to redox reactions or other chemical modifications of the compound.

    • Solution:

      • Minimize incubation time: If possible, reduce the time the compound is in the media before the assay endpoint.

      • Prepare fresh dilutions: Always prepare fresh working dilutions from your frozen stock solution for each experiment.

      • Assess stability: Incubate the compound in your cell culture medium for the duration of your experiment, then test its activity in a short-term assay to see if it has retained its potency.

B. Challenges in Hypoxia-Activated Prodrug (HAP) Assays

The unique nature of HAPs introduces specific variables that must be carefully controlled.

Q5: I'm not seeing the expected difference in cytotoxicity between normoxic and hypoxic conditions.

A5: This is a common challenge in HAP bioassays and can point to several factors:

  • Insufficient Hypoxia: The level of oxygen in your "hypoxic" condition may not be low enough to facilitate the enzymatic reduction of the compound.

    • Causality: Nitroreductase enzymes require a low-oxygen environment to efficiently reduce the nitro group. In the presence of oxygen, the reduced nitro radical can be re-oxidized back to the parent compound in a futile cycle.[15]

    • Solution:

      • Verify your hypoxic conditions: Use an oxygen sensor to confirm that your hypoxic chamber or incubator is reaching and maintaining the desired low oxygen level (typically <1% O2).

      • Use a hypoxia marker: Include a positive control for hypoxia, such as the induction of Hypoxia-Inducible Factor 1-alpha (HIF-1α) or its target genes (e.g., CA9, VEGFA).[16][17][18][19] You can assess HIF-1α stabilization by Western blot.

      • Consider chemical mimetics with caution: While chemical mimetics like cobalt chloride (CoCl₂) can stabilize HIF-1α, they do not create a truly low-oxygen environment and may not be suitable for assessing the activity of all HAPs.[16]

  • Low Nitroreductase Activity in Your Cell Line: The cell line you are using may have low expression levels of the specific nitroreductase enzymes required to activate the compound.

    • Causality: The activation of this compound is dependent on the presence and activity of one- and two-electron reductases, such as NADPH:cytochrome P450 oxidoreductase (POR) and other NAD(P)H-dependent flavoenzymes.[15][20]

    • Solution:

      • Cell line screening: Test the compound on a panel of different cell lines to find one with a robust hypoxic response.

      • Measure reductase activity: If possible, perform an enzymatic assay to determine the nitroreductase activity in your cell lysates.

      • Genetic manipulation: Consider overexpressing a known nitroreductase enzyme (e.g., E. coli nitroreductase) in your cell line to create a sensitive positive control system.[1]

C. General Bioassay Troubleshooting

Even with a stable compound and a well-controlled hypoxic system, general bioassay variability can still occur.

Q6: I'm observing high variability between replicate wells in my assay plate.

A6: This often points to technical inconsistencies in your assay setup.

  • Inconsistent Cell Seeding: Uneven distribution of cells across the plate will lead to variable results.

    • Solution: Ensure your cells are in a single-cell suspension before plating and mix the suspension between pipetting to prevent settling.

  • Pipetting Errors: Small inaccuracies in pipetting can lead to large differences in final concentrations.

    • Solution: Use calibrated pipettes and be consistent with your pipetting technique. For multi-well plates, consider creating a master mix of your reagents to be added to all wells.[21]

  • Edge Effects: Wells on the outer edges of a microplate are more prone to evaporation, which can concentrate the compound and affect cell growth.

    • Solution: Avoid using the outer wells for experimental samples. Instead, fill them with sterile media or PBS to create a humidity barrier.

IV. Experimental Protocols and Data Presentation

To aid in your troubleshooting, here are some key experimental protocols and a table for summarizing critical parameters.

Protocol 1: Assessing Compound Stability in Cell Culture Media
  • Prepare a working solution of this compound in your complete cell culture medium at the highest concentration you use in your experiments.

  • Also prepare a control solution of the compound in DMSO at the same concentration.

  • Incubate both solutions under your standard cell culture conditions (e.g., 37°C, 5% CO2) for the duration of a typical experiment (e.g., 24, 48, 72 hours).

  • At each time point, take an aliquot of the media-incubated compound and the DMSO control and perform a short-term cytotoxicity assay (e.g., 4-6 hours) on your target cells.

  • Compare the dose-response curves. A significant rightward shift in the curve for the media-incubated compound indicates degradation.

Protocol 2: Validating Hypoxic Conditions using HIF-1α Western Blot
  • Plate your cells and allow them to adhere overnight.

  • Place one set of plates in your hypoxic chamber and leave a parallel set in a normoxic incubator.

  • After the desired period of hypoxia (e.g., 4-8 hours), immediately lyse the cells in both conditions on ice with a lysis buffer containing protease and phosphatase inhibitors. Work quickly to minimize HIF-1α degradation.[10]

  • Perform a Western blot analysis on the cell lysates, probing for HIF-1α and a loading control (e.g., β-actin).

  • A strong band for HIF-1α should be present in the hypoxic samples and absent or very faint in the normoxic samples.

Table 1: Critical Experimental Parameters for Reproducible Bioassays
ParameterRecommended Range/ConditionRationale for Reproducibility
Compound Storage
Solid-20°C, protected from light and moisturePrevents degradation of the starting material.
Stock Solution (DMSO)-80°C in small, single-use aliquots, protected from lightMinimizes freeze-thaw cycles and photodegradation.
Solvent (DMSO) Concentration <0.5% (v/v) in final assay volumeHigh concentrations of DMSO can have independent biological effects.
Hypoxia Level <1% O₂Essential for the activation of the prodrug by nitroreductases.
Light Exposure Minimize during all stepsPrevents potential photodegradation of the nitroaromatic compound.
Cell Seeding Density Optimize for logarithmic growth phase during the assayEnsures that cell health and metabolism are consistent.
Positive Control (Hypoxia) HIF-1α stabilization, induction of a known hypoxia-responsive geneConfirms that the experimental conditions for prodrug activation are met.
Vehicle Control Same concentration of DMSO as the highest compound concentrationAccounts for any effects of the solvent on the assay outcome.

V. Visualizing Workflows and Pathways

Diagram 1: Troubleshooting Workflow for Poor HAP Bioassay Reproducibility

G cluster_compound Compound Integrity Checks cluster_hypoxia Hypoxia Validation cluster_cells Cell Line Assessment cluster_assay Assay Technique Review start Poor Reproducibility Observed check_compound Step 1: Verify Compound Integrity start->check_compound storage Proper Storage? (Dark, Cold, Dry) check_compound->storage photostability Light Protection during experiment? check_compound->photostability media_stability Stable in Media? check_compound->media_stability check_hypoxia Step 2: Validate Hypoxic Conditions o2_level O2 Level <1%? check_hypoxia->o2_level hif1a HIF-1α induction? check_hypoxia->hif1a check_cells Step 3: Assess Cell Line Suitability reductase Sufficient Reductase Expression? check_cells->reductase check_assay Step 4: Review Assay Technique pipetting Consistent Pipetting? check_assay->pipetting edge_effects Edge Effects Mitigated? check_assay->edge_effects controls Proper Controls Included? check_assay->controls end_node Consistent Results storage->check_hypoxia photostability->check_hypoxia media_stability->check_hypoxia o2_level->check_cells hif1a->check_cells reductase->check_assay pipetting->end_node edge_effects->end_node controls->end_node

Caption: A step-by-step workflow for diagnosing the root cause of poor reproducibility in HAP bioassays.

Diagram 2: Simplified Hypoxia-Activated Prodrug (HAP) Mechanism of Action

G cluster_normoxia Normoxia (Normal Oxygen) cluster_hypoxia Hypoxia (Low Oxygen) prodrug_normoxia Prodrug (this compound) inactive Remains Inactive prodrug_normoxia->inactive No Reduction prodrug_hypoxia Prodrug reductase Nitroreductase Enzymes (e.g., POR) prodrug_hypoxia->reductase Enzymatic Reduction active_drug Active Cytotoxic Drug reductase->active_drug cell_death Cell Death active_drug->cell_death

Caption: The differential activation of a hypoxia-activated prodrug under normoxic versus hypoxic conditions.

VI. Concluding Remarks

Resolving poor reproducibility in bioassays with this compound requires a systematic approach that considers the compound's inherent chemical properties and its specific mechanism of action as a hypoxia-activated prodrug. By carefully controlling for variables such as light exposure, compound stability in media, the level of hypoxia, and cellular reductase activity, you can significantly improve the consistency and reliability of your experimental data. This guide serves as a starting point for troubleshooting, and we encourage you to adapt these principles to your specific experimental system.

References

  • Spiegelberg, L., Houben, R., Niemans, R., de Ruysscher, D., Yaromina, A., Theys, J., et al. (2019). Hypoxia-activated prodrugs and (lack of) clinical progress: The need for hypoxia-based biomarker patient selection in phase III clinical trials. Clinical and Translational Radiation Oncology, 15, 62–69. [Link]

  • National Institutes of Health. (n.d.). Hypoxia-Inducible Regulation of a Prodrug-Activating Enzyme for Tumor-Specific Gene Therapy. [Link]

  • Sciforum. (2024). Late-Stage Nitration of Amanitin Analogues for Hypoxia-Activated Prodrugs. [Link]

  • Hunter, F. W., Wouters, B. G., & Wilson, W. R. (2016). Molecular Pathways: Hypoxia-activated prodrugs in cancer therapy. Clinical Cancer Research, 22(12), 2848-2853. [Link]

  • MDPI. (2022). Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. [Link]

  • Wiley Online Library. (n.d.). Enzymatic reduction of an aromatic nitro compound to the corresponding amine. [Link]

  • Cusabio. (n.d.). HIF-1 signaling pathway. [Link]

  • ResearchGate. (2016). Why do I not see HIF1 expression under hypoxia? [Link]

  • Royal Society of Chemistry. (n.d.). Nucleophilic displacements in substituted pyridine N-oxides. Part III. The light-catalysed reaction between 4-nitropyridine 1-oxide and piperidine in ethanol. [Link]

  • MDPI. (2021). A Rational Insight into the Effect of Dimethyl Sulfoxide on TNF-α Activity. [Link]

  • Semantic Scholar. (2024). Hypoxia-Activated Theragnostic Prodrugs (HATPs): Current State and Future Perspectives. [Link]

  • ResearchGate. (2025). Cell culture media impact on drug product solution stability. [Link]

  • National Center for Biotechnology Information. (2021). Pyridinium-2-carbaldoximes with quinolinium carboxamide moiety are simultaneous reactivators of acetylcholinesterase and butyrylcholinesterase inhibited by nerve agent surrogates. [Link]

  • PubMed. (2016). Cell culture media impact on drug product solution stability. [Link]

  • National Institutes of Health. (2017). Design of Optimized Hypoxia-Activated Prodrugs Using Pharmacokinetic/Pharmacodynamic Modeling. [Link]

  • National Institutes of Health. (2015). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. [Link]

  • National Center for Biotechnology Information. (2011). An integrative genomics approach identifies Hypoxia Inducible Factor-1 (HIF-1)-target genes that form the core response to hypoxia. [Link]

  • ResearchGate. (2025). Cell culture media impact on drug product solution stability. [Link]

  • Frontiers. (2020). Photocatalytic Degradation of 4-Nitrophenol by C, N-TiO2: Degradation Efficiency vs. Embryonic Toxicity of the Resulting Compounds. [Link]

  • MDPI. (2020). Ways into Understanding HIF Inhibition. [Link]

  • National Institutes of Health. (2005). Nitroaromatic Compounds, from Synthesis to Biodegradation. [Link]

  • Semantic Scholar. (2010). Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine. [Link]

  • National Center for Biotechnology Information. (2021). Targeting Hypoxia: Hypoxia-Activated Prodrugs in Cancer Therapy. [Link]

  • Nucleus Biologics. (2022). Maximizing Quality And Potency Of Cell Culture Media. [Link]

  • Wiley Online Library. (2001). Oxidative degradation of 4‐nitrophenol in UV‐illuminated titania suspension. [Link]

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Validation & Comparative

A Comparative Analysis of the Antimicrobial Efficacy of 4-nitro-1-oxidopyridin-1-ium-2-carboxylic acid and Nalidixic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Antimicrobial Drug Discovery

In the persistent search for novel antimicrobial agents to combat the growing threat of antibiotic resistance, a thorough evaluation of new chemical entities against established antibiotics is paramount. This guide provides a detailed comparative analysis of the antimicrobial activity of a novel compound, 4-nitro-1-oxidopyridin-1-ium-2-carboxylic acid, and the well-established synthetic antibiotic, nalidixic acid. This document is intended for researchers, scientists, and drug development professionals, offering both a review of existing data for nalidixic acid and a proposed framework for the comprehensive evaluation of this compound.

Introduction to the Compounds

Nalidixic Acid: The Quinolone Archetype

Nalidixic acid, a first-generation quinolone antibiotic, has been a cornerstone in the treatment of urinary tract infections caused by Gram-negative bacteria since the 1960s.[1] Its primary mechanism of action involves the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[2][3] By binding to the enzyme-DNA complex, nalidixic acid stabilizes it, leading to double-stranded DNA breaks and ultimately cell death.[2] While primarily effective against Gram-negative organisms like Escherichia coli, Proteus, and Klebsiella species, it exhibits limited activity against Gram-positive bacteria and is generally ineffective against Pseudomonas aeruginosa.[1][3]

This compound: A Compound of Interest

This compound is a pyridine derivative containing both a nitro group and an N-oxide moiety. While direct studies on its antimicrobial properties are not extensively reported in publicly available literature, its structural features suggest a potential for antimicrobial activity. The presence of a nitro group is a common feature in several antimicrobial compounds, which can be reduced within microbial cells to produce cytotoxic reactive nitrogen species that damage DNA and other macromolecules. Furthermore, pyridine N-oxides and related quinoxaline dioxides have been investigated for their antibacterial properties, with some demonstrating activity through DNA damage via the generation of free radicals.[4]

Comparative Experimental Design: A Head-to-Head Evaluation

To objectively compare the antimicrobial activity of this compound with nalidixic acid, a standardized and robust experimental protocol is essential. The following details a comprehensive workflow for this comparative analysis.

Experimental Workflow

G cluster_prep Preparation cluster_testing Antimicrobial Susceptibility Testing cluster_analysis Data Analysis & Interpretation A Compound Preparation (Stock Solutions) D Broth Microdilution Assay (Determine MIC) A->D E Disk Diffusion Assay (Zone of Inhibition) A->E B Bacterial Strain Selection (Gram-positive & Gram-negative) B->D B->E C Media Preparation (MHB, MHA) C->D C->E F MIC Value Comparison D->F G Zone Diameter Comparison E->G H Spectrum of Activity Assessment F->H G->H

Figure 1: A streamlined workflow for the comparative antimicrobial susceptibility testing of this compound and nalidixic acid.

Step-by-Step Methodology

1. Preparation of Compounds and Bacterial Strains:

  • Compound Stock Solutions: Prepare stock solutions of this compound and nalidixic acid in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a high concentration (e.g., 10 mg/mL). Sterilize by filtration through a 0.22 µm filter.

  • Bacterial Strains: A panel of clinically relevant bacterial strains should be selected to represent both Gram-positive and Gram-negative bacteria. This should include:

    • Gram-negative: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853), Klebsiella pneumoniae (ATCC 700603).

    • Gram-positive: Staphylococcus aureus (ATCC 29213), Enterococcus faecalis (ATCC 29212).

  • Culture Media: Use cation-adjusted Mueller-Hinton Broth (MHB) for broth microdilution and Mueller-Hinton Agar (MHA) for disk diffusion assays, following Clinical and Laboratory Standards Institute (CLSI) guidelines.

2. Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution:

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of each compound in MHB to achieve a range of final concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

  • Bacterial Inoculum: Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity standard, which is then diluted to yield a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

3. Disk Diffusion Assay:

  • Inoculation: A standardized bacterial inoculum (0.5 McFarland) is uniformly swabbed onto the surface of an MHA plate.

  • Disk Application: Sterile paper disks (6 mm in diameter) are impregnated with a known concentration of each compound and placed on the agar surface.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Measurement: The diameter of the zone of complete inhibition around each disk is measured in millimeters.

Comparative Data Summary

The following table presents a hypothetical but representative comparison of MIC values based on known data for nalidixic acid and projected outcomes for this compound, which would be populated with experimental results.

Bacterial StrainNalidixic Acid MIC (µg/mL)This compound MIC (µg/mL)
Escherichia coli4 - 16[5][6][7]To be determined
Pseudomonas aeruginosa>256[3]To be determined
Klebsiella pneumoniae8 - 32To be determined
Staphylococcus aureus64 - 512[8]To be determined
Enterococcus faecalis>256To be determined

Discussion and Mechanistic Insights

A direct comparison of the experimentally determined MIC values will provide a clear indication of the relative potency of this compound against nalidixic acid.

Interpreting the Spectrum of Activity

The breadth of activity against both Gram-positive and Gram-negative bacteria will define the spectrum of this compound. Should it demonstrate significant activity against Gram-positive strains, this would represent a notable advantage over the primarily Gram-negative activity of nalidixic acid.

Putative Mechanism of Action

While the precise mechanism of this compound is yet to be elucidated, its chemical structure allows for informed hypotheses.

G cluster_nalidixic Nalidixic Acid cluster_nitro_compound This compound (Hypothesized) A Inhibition of DNA Gyrase C Stabilization of Enzyme-DNA Complex A->C B Inhibition of Topoisomerase IV B->C D DNA Strand Breaks C->D E Inhibition of DNA Replication D->E F Bacterial Cell Death E->F G Cellular Uptake H Nitroreductase Activity G->H I Generation of Reactive Nitrogen Species H->I J DNA Damage I->J K Protein & Lipid Damage I->K L Bacterial Cell Death J->L K->L

Figure 2: A comparison of the established mechanism of action for nalidixic acid and a hypothesized pathway for this compound.

The nitro group in this compound could be a key pharmacophore. In anaerobic or microaerophilic environments within bacterial cells, nitroreductases can reduce the nitro group, leading to the formation of highly reactive nitrogen species. These intermediates can cause widespread damage to cellular components, including DNA, proteins, and lipids, ultimately resulting in cell death. This mechanism is distinct from the specific enzyme inhibition of nalidixic acid and may offer an advantage against bacteria that have developed resistance to quinolones through mutations in DNA gyrase or topoisomerase IV.

Conclusion and Future Directions

This guide outlines a systematic approach to compare the antimicrobial activity of this compound with the established antibiotic, nalidixic acid. The proposed experimental framework will generate the necessary data to assess its potency, spectrum of activity, and potential as a novel antimicrobial agent. Future studies should focus on elucidating the precise mechanism of action, evaluating its cytotoxicity against mammalian cell lines to determine its therapeutic index, and investigating its efficacy in in vivo models of infection. The potential for a novel mechanism of action makes this compound a compound of significant interest in the ongoing battle against infectious diseases.

References

  • Vertex AI Search. The Science Behind Nalidixic Acid: Understanding Its Mechanism and Applications. 1

  • Patsnap Synapse. What is the mechanism of Nalidixic Acid? Published July 17, 2024. 2

  • Crumplin, G. C., & Smith, J. T. (1975). Nalidixic Acid: an Antibacterial Paradox. Antimicrobial Agents and Chemotherapy, 8(3), 251–261.

  • Wikipedia. Nalidixic acid.

  • Bourguignon, G. J., Levitt, M., & Sternglanz, R. (1973). Studies on the mechanism of action of nalidixic acid. Antimicrobial Agents and Chemotherapy, 4(4), 479–486.

  • Maple, P. A., Hamilton-Miller, J. M., & Brumfitt, W. (1992). Differing activities of quinolones against ciprofloxacin-susceptible and ciprofloxacin-resistant, methicillin-resistant Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 36(2), 345–352.

  • ResearchGate. Minimal inhibitory concentration (MIC) of nalidixic acid incorporated SPI films against E. coli and L. monocytogenes by spot assay method.

  • Khan, A. U., & Misba, L. (2021). Subinhibitory concentrations of nalidixic acid alter bacterial physiology and induce anthropogenic resistance in a commensal strain of Escherichia coli in vitro. Letters in Applied Microbiology, 73(4), 475–484.

  • Gibbons, S., & Udo, E. E. (2000). Novel Ciprofloxacin-Resistant, Nalidixic Acid-Susceptible Mutant of Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 44(1), 162–163.

  • Tayfour, M., Yuce, A., & Yulug, N. (2001). Comparison of minimum inhibitory concentration values for fluoroquinolones against Escherichia coli causing urinary tract infection in both hospitalized patients and outpatients. Saudi Medical Journal, 22(7), 607–610.

  • ResearchGate. Minimum Inhibitory Concentration (MIC) of nalidixic acid on recipient bacteria, before and after PMQR gene transfer.

  • Bokaeian, M., & Shahi, Z. (2015). Microbial Susceptibility and Plasmid Profiles of Methicillin-Resistant Staphylococcus aureus and Methicillin-Susceptible S. aureus. Brieflands, 5(2), e20235.

  • ResearchGate. Determination of the minimum inhibitory concentrations (MICs) and characterization of 27 nalidixic acid (NA)-resistant Escherichia (E.) coli isolates.

  • ResearchGate. MIC of indicated strains using nalidixic acid.

  • Neha, G., & Singh, R. (2019). TO STUDY ANTIBIOTIC SUSCEPTIBILITY PATTERN OF STAPHYLOCOCCUS AUREUS ISOLATED FROM VARIOUS SKIN SAMPLES. Asian Journal of Pharmaceutical and Clinical Research, 12(7), 171-175.

  • PubChem. 4-Nitropyridine-2-carboxylic acid 1-oxide.

  • ResearchGate. Scope of the carboxylic acids and the nitro compounds Reaction conditions.

  • Płoszaj, T., et al. (2023). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. International Journal of Molecular Sciences, 24(22), 16089.

Sources

A Comparative Study of 4-Nitro-1-oxidopyridin-1-ium-2-carboxylic Acid and its Non-oxidized Analogue, 4-Nitropicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the nuanced interplay of a molecule's structural features dictates its physicochemical properties and, consequently, its biological activity. The introduction of a simple functional group can dramatically alter a compound's behavior, opening new avenues for therapeutic intervention or, conversely, introducing unforeseen liabilities. This guide provides a comprehensive comparative analysis of two closely related pyridine derivatives: 4-nitro-1-oxidopyridin-1-ium-2-carboxylic acid and its non-oxidized counterpart, 4-nitropicolinic acid.

This in-depth examination is tailored for researchers, scientists, and drug development professionals, offering a detailed exploration of their synthesis, a comparative analysis of their key physicochemical properties, and an evaluation of their potential biological activities. By presenting detailed experimental protocols and supporting data, this guide aims to equip researchers with the foundational knowledge to effectively utilize and further investigate these compounds in their respective fields.

Molecular Structures and Synthesis

The core difference between the two molecules lies in the oxidation state of the pyridine ring's nitrogen atom. This compound, the N-oxide, possesses a dative bond between the nitrogen and an oxygen atom, which significantly influences the electronic distribution within the aromatic ring.

Figure 1: Chemical Structures

G cluster_0 4-Nitropicolinic Acid cluster_1 This compound 4NPA 4NPAO

Caption: Chemical structures of 4-nitropicolinic acid and its N-oxide analogue.

The synthesis of both compounds typically originates from picolinic acid. The N-oxide is a key intermediate in the synthesis of the non-oxidized analogue when starting from picolinic acid N-oxide.

Synthesis of this compound

The most direct route involves the nitration of picolinic acid N-oxide. The N-oxide group activates the pyridine ring, facilitating electrophilic substitution at the 4-position.[1]

Experimental Protocol: Nitration of Picolinic Acid N-oxide

  • Preparation of Nitrating Mixture: In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add concentrated sulfuric acid to fuming nitric acid. Maintain the temperature below 10°C.

  • Reaction: Slowly add picolinic acid N-oxide to the chilled nitrating mixture.

  • Heating: After the addition is complete, heat the reaction mixture to 120-130°C for 2.5 hours.

  • Isolation: Cool the mixture to room temperature and then place it in a freezer overnight.

  • Purification: Collect the resulting yellow precipitate by filtration and dry it under vacuum to obtain this compound.[1]

Synthesis of 4-Nitropicolinic Acid

4-Nitropicolinic acid can be synthesized via two primary routes:

  • Deoxygenation of the N-oxide: This two-step process begins with the synthesis of the N-oxide as described above, followed by a deoxygenation step, typically using a reducing agent like phosphorus trichloride (PCl₃).[1]

  • Hydrolysis of 2-Cyano-4-nitropyridine: This alternative pathway offers a direct route to the final product.[1]

Experimental Protocol: Hydrolysis of 2-Cyano-4-nitropyridine

  • Reaction: Dissolve 2-cyano-4-nitropyridine in 90% sulfuric acid and stir at 120°C for 2 hours.

  • Quenching: Cool the reaction mixture to 20-25°C and slowly add a solution of sodium sulfite in water.

  • Heating: Warm the mixture to 80°C for 1 hour.

  • Precipitation: Cool to room temperature, dilute with ice water, and adjust the pH to approximately 2 with sodium carbonate to precipitate the product.

  • Purification: Collect the precipitate by filtration and recrystallize from a water-acetone mixture to yield 4-nitropicolinic acid.[2]

Comparative Physicochemical Properties

The presence of the N-oxide functionality is expected to significantly impact the physicochemical properties of the molecule, influencing its solubility, acidity, and stability. A thorough understanding of these properties is crucial for designing and interpreting biological assays.

Table 1: Comparison of Physicochemical Properties

Property4-Nitropicolinic AcidThis compoundRationale for Expected Differences
Molecular Weight 168.11 g/mol [3]184.11 g/mol [4]Addition of an oxygen atom.
Predicted pKa 2.88 ± 0.10No data foundThe electron-withdrawing N-oxide group may increase the acidity of the carboxylic acid.
Solubility Expected to be soluble in polar organic solvents.The N-oxide functionality generally enhances polar characteristics and may increase water solubility.[5][6]The N-oxide group increases polarity and hydrogen bonding potential.
Stability Generally stable.Aromatic N-oxides are typically stable but can be reduced in vivo.[5]The N-O bond can be susceptible to reduction under certain biological conditions.
Experimental Determination of Physicochemical Properties

To provide a robust comparison, the following experimental protocols are recommended.

Diagram 1: Workflow for Physicochemical Property Determination

G cluster_0 Physicochemical Profiling cluster_1 Experimental Details pKa pKa Determination Potentiometric Titration Solubility Solubility Assessment Shake-Flask Method pKa_details Titration with NaOH Determination of inflection point Stability Stability Analysis HPLC-Based Assay Solubility_details Equilibration in various solvents Quantification by UV-Vis or HPLC Stability_details Incubation in physiological buffer Analysis of parent compound decay

Caption: Experimental workflow for comparative physicochemical profiling.

Protocol 1: pKa Determination by Potentiometric Titration [7][8][9][10][11]

  • Sample Preparation: Prepare a solution of the compound (e.g., 1 mM) in a suitable solvent (e.g., water or a water/co-solvent mixture).

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) while monitoring the pH using a calibrated pH meter.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

Causality: Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds. The inflection point of the titration curve corresponds to the equivalence point, and the pKa is the pH at which the acid and its conjugate base are in equal concentrations.

Protocol 2: Solubility Determination by Shake-Flask Method [12][13][14][15][16]

  • Equilibration: Add an excess amount of the solid compound to a series of vials containing different solvents (e.g., water, phosphate-buffered saline (PBS), ethanol, DMSO).

  • Shaking: Shake the vials at a constant temperature for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Centrifuge or filter the samples to separate the undissolved solid.

  • Quantification: Determine the concentration of the dissolved compound in the supernatant using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

Causality: The shake-flask method is considered the gold standard for determining thermodynamic solubility. It ensures that the solution is truly saturated with the compound, providing a reliable measure of its intrinsic solubility in a given solvent.

Protocol 3: Stability Assessment in Physiological Buffer by HPLC [17][18][19][20][21]

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent and dilute it into a physiological buffer (e.g., PBS, pH 7.4) to a final concentration.

  • Incubation: Incubate the solution at a relevant temperature (e.g., 37°C).

  • Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method to determine the concentration of the parent compound remaining.

Causality: This assay simulates the stability of the compound under physiological conditions. A stability-indicating HPLC method is crucial to ensure that the parent compound is separated from any potential degradation products, allowing for accurate quantification of its decay over time.

Comparative Biological Activity

The presence of both a nitro group and an N-oxide moiety suggests that these compounds may possess interesting biological activities, including antimicrobial and cytotoxic effects. A comparative evaluation is essential to understand the contribution of the N-oxide group to the overall biological profile.

Antimicrobial Activity

Protocol 4: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution [22][23][24][25][26]

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.

  • Serial Dilution: Prepare a series of two-fold dilutions of each test compound in a 96-well microtiter plate.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Causality: The broth microdilution method is a standardized and widely accepted technique for determining the antimicrobial susceptibility of microorganisms. It provides a quantitative measure of the potency of an antimicrobial agent.

Cytotoxic Activity

Protocol 5: Cytotoxicity Assessment by Sulforhodamine B (SRB) Assay [27][28][29][30][31]

  • Cell Seeding: Seed a human cancer cell line (e.g., HeLa, A549) in a 96-well plate at a predetermined density and allow the cells to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of each test compound for a specified duration (e.g., 48 or 72 hours).

  • Cell Fixation: Fix the cells with trichloroacetic acid (TCA).

  • Staining: Stain the fixed cells with Sulforhodamine B solution.

  • Quantification: Solubilize the bound dye and measure the absorbance at a specific wavelength (e.g., 510 nm). The absorbance is proportional to the cellular protein content, which reflects the cell number.

Causality: The SRB assay is a reliable and sensitive method for measuring drug-induced cytotoxicity. It relies on the ability of SRB to bind to cellular proteins, providing a measure of cell mass that is independent of cell metabolism, which can be affected by some test compounds.

Diagram 2: Workflow for Biological Activity Screening

G cluster_0 Biological Evaluation cluster_1 Experimental Details Antimicrobial Antimicrobial Activity Broth Microdilution (MIC) Cytotoxicity Cytotoxic Activity SRB Assay (IC50) Antimicrobial_details Test against Gram-positive and Gram-negative bacteria Determine lowest concentration inhibiting growth Cytotoxicity_details Test against human cancer cell lines Determine concentration for 50% growth inhibition

Caption: Experimental workflow for comparative biological activity screening.

Potential Mechanisms of Action and Future Directions

The biological activity of these compounds is likely influenced by the presence of the nitro group and, in the case of the N-oxide, the unique properties of this functional group.

  • Role of the Nitro Group: Aromatic nitro compounds are known to exert their biological effects through various mechanisms, including the generation of reactive oxygen species (ROS) and DNA damage. The electron-withdrawing nature of the nitro group can also play a role in molecular interactions with biological targets.

  • Influence of the N-oxide Moiety: The N-oxide group can act as a prodrug, being reduced in vivo to the corresponding pyridine derivative. This reduction can be more pronounced in hypoxic environments, such as those found in solid tumors, suggesting a potential for selective activation.[5][6] Furthermore, the N-oxide can alter the electronic properties of the molecule, potentially modifying its interaction with target enzymes or receptors.

Future research should focus on elucidating the precise mechanisms of action of these compounds. This could involve studies on their effects on cellular redox balance, DNA integrity, and specific enzymatic pathways. Quantitative Structure-Activity Relationship (QSAR) studies could also be employed to explore the relationship between the physicochemical properties of a broader range of analogues and their biological activities.[32][33][34][35]

Conclusion

This guide has provided a comprehensive framework for the comparative study of this compound and 4-nitropicolinic acid. By detailing their synthesis and providing robust protocols for the evaluation of their physicochemical and biological properties, we have laid the groundwork for a thorough understanding of the impact of N-oxidation on this chemical scaffold. The insights gained from such a comparative analysis will be invaluable for researchers in medicinal chemistry and drug development, aiding in the rational design of novel therapeutic agents with improved efficacy and safety profiles.

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efficacy of 4-nitro-1-oxidopyridin-1-ium-2-carboxylic acid versus other nitroaromatic compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the efficacy of various nitroaromatic compounds, with a particular focus on the therapeutic potential of 4-nitro-1-oxidopyridin-1-ium-2-carboxylic acid. While direct experimental data for this specific molecule is limited in publicly accessible literature, this document will extrapolate its potential efficacy based on established structure-activity relationships (SAR) within the broader class of nitroaromatic and nitropyridine derivatives. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the landscape of nitroaromatic compounds and identify promising candidates for further investigation.

Introduction to Nitroaromatic Compounds: A Double-Edged Sword in Drug Discovery

Nitroaromatic compounds, characterized by the presence of one or more nitro (-NO2) groups attached to an aromatic ring, are a fascinating and highly versatile class of molecules in medicinal chemistry.[1][2] Their strong electron-withdrawing nature imparts unique physicochemical properties that can lead to potent biological activity.[3] However, this same reactivity is also associated with potential toxicity, creating a delicate balance for drug developers.

The mechanism of action for many nitroaromatic drugs hinges on a process of reductive bioactivation.[4] In hypoxic environments, such as those found in solid tumors or anaerobic bacterial infections, cellular reductases can reduce the nitro group to form highly reactive intermediates, including nitroso and hydroxylamine species, as well as cytotoxic free radicals. These reactive species can then induce cellular damage through various mechanisms, including DNA strand breakage, inhibition of essential enzymes, and oxidative stress, ultimately leading to cell death. This selective activation in low-oxygen environments forms the basis for their use as targeted therapies.

The Established Efficacy of Key Nitroaromatic Classes

Several classes of nitroaromatic compounds have been successfully developed into clinically significant drugs, demonstrating a broad spectrum of activity against various pathogens and diseases.

Nitrofurans: Potent Antibacterial Agents

Nitrofurans, such as nitrofurantoin and furazolidone, are widely used for the treatment of urinary tract infections. Their efficacy stems from the reduction of the nitro group by bacterial nitroreductases, leading to the formation of reactive intermediates that damage bacterial DNA, ribosomes, and other macromolecules.

Nitroimidazoles: Cornerstones of Anti-infective Therapy

Metronidazole and tinidazole are prime examples of 5-nitroimidazole drugs that are indispensable in treating anaerobic bacterial and protozoal infections. Their mechanism of action involves the reductive activation of the nitro group within the anaerobic microorganism, leading to the production of cytotoxic metabolites that disrupt DNA synthesis.

Other Notable Nitroaromatic Compounds

Beyond these major classes, various other nitroaromatic compounds have shown significant therapeutic promise. For instance, nimesulide, a nitrophenyl compound, possesses anti-inflammatory properties through the inhibition of cyclooxygenase-2 (COX-2).[5] In the realm of oncology, certain nitrophenylaziridines have demonstrated tumor-growth inhibitory effects.[6]

Unveiling the Potential of this compound: A Structure-Based Efficacy Analysis

The structure of this compound contains several key functional groups that are known to influence biological activity:

  • Nitropyridine Core: The pyridine ring is a "privileged structural motif" in drug design, found in numerous FDA-approved drugs.[1] The presence of a nitro group on this ring is a strong indicator of potential antimicrobial and anticancer activity, as seen in other nitropyridine derivatives.[1]

  • N-oxide Moiety: The N-oxide group can influence the electronic properties of the pyridine ring, potentially enhancing its susceptibility to reduction and subsequent bioactivation. It can also improve the compound's pharmacokinetic properties.

  • Carboxylic Acid Group: The carboxylic acid at the 2-position can impact the molecule's solubility, cell permeability, and interaction with biological targets. It may also serve as a handle for further chemical modification to optimize activity and reduce toxicity.

Based on these structural features, this compound is hypothesized to exhibit:

  • Antimicrobial Activity: Similar to other nitropyridine N-oxides, it may possess antibacterial and antifungal properties.[7] The nitro group is likely to be a key pharmacophore, undergoing reductive activation in microbial cells.

  • Anticancer Potential: The cytotoxicity of nitro compounds towards hypoxic cells is well-documented.[8] The nitropyridine core suggests potential as a hypoxia-activated prodrug for cancer therapy.

  • Enzyme Inhibition: Some nitropicolinic acids have been shown to inhibit specific enzymes.[1] The carboxylic acid moiety could facilitate binding to the active sites of various enzymes.

Comparative Efficacy and Structure-Activity Relationships

The following table provides a comparative overview of this compound (hypothesized) and other well-established nitroaromatic compounds.

Compound ClassExample(s)Primary Mechanism of ActionKey Structural Features for ActivityEstablished EfficacyPotential of this compound
Nitrofurans NitrofurantoinReductive activation by bacterial nitroreductases, DNA damage5-nitrofuran ringAntibacterial (UTIs)The nitropyridine core offers a different scaffold that may have a distinct spectrum of activity and resistance profile.
Nitroimidazoles MetronidazoleReductive activation in anaerobes, DNA damage5-nitroimidazole ringAntiprotozoal, Anaerobic antibacterialThe N-oxide and carboxylic acid groups may offer advantages in terms of solubility and target interaction compared to the imidazole ring.
Nitropyridines Various derivativesReductive activation, enzyme inhibitionNitropyridine ringAnticancer, Antimalarial, Herbicidal[1]High potential for similar activities, with the N-oxide and carboxylic acid potentially fine-tuning its biological profile.

A critical factor governing the efficacy and toxicity of nitroaromatic compounds is their one-electron reduction potential.[8] A higher electron affinity generally correlates with increased cytotoxicity towards hypoxic cells.[8] The precise reduction potential of this compound would be a key determinant of its therapeutic window.

Experimental Protocols for Efficacy Evaluation

To validate the hypothesized efficacy of this compound and enable a direct comparison with other nitroaromatics, a series of standardized in vitro and in vivo assays are required.

In Vitro Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) of the compound against a panel of clinically relevant microorganisms.

Protocol: Broth Microdilution Assay

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., E. coli, S. aureus, C. albicans) in a suitable broth medium.

  • Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial suspension to each well.

  • Incubation: Incubate the plates under appropriate conditions (temperature, time, atmosphere).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

  • MBC/MFC Determination: Subculture the contents of the wells with no visible growth onto agar plates. The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

In Vitro Cytotoxicity Assay against Cancer Cell Lines

Objective: To evaluate the cytotoxic effect of the compound on various cancer cell lines, particularly under hypoxic conditions.

Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, 72 hours) under both normoxic and hypoxic conditions.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

  • IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%.

In Vitro Genotoxicity Assessment

Objective: To assess the potential of the compound to induce genetic damage.

Protocol: Ames Test (Bacterial Reverse Mutation Assay)

  • Strain Selection: Utilize various strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize a specific amino acid.

  • Exposure: Expose the bacterial strains to the test compound, with and without a metabolic activation system (S9 mix).

  • Plating: Plate the treated bacteria on a minimal agar medium lacking the specific amino acid.

  • Incubation and Colony Counting: Incubate the plates and count the number of revertant colonies. A significant increase in the number of revertant colonies compared to the negative control indicates mutagenic potential.[9]

Visualizing the Mechanism and Workflow

To further elucidate the concepts discussed, the following diagrams illustrate the general mechanism of action of nitroaromatic compounds and a typical experimental workflow for their evaluation.

Nitroaromatic_Mechanism Nitroaromatic Prodrug Nitroaromatic Prodrug Reactive Intermediates Reactive Intermediates Nitroaromatic Prodrug->Reactive Intermediates Reduction Cellular Reductases Cellular Reductases Cellular Reductases->Nitroaromatic Prodrug Cellular Damage Cellular Damage Reactive Intermediates->Cellular Damage DNA Damage, Enzyme Inhibition, Oxidative Stress Cell Death Cell Death Cellular Damage->Cell Death

Caption: General mechanism of action for nitroaromatic prodrugs.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Studies Antimicrobial Assays Antimicrobial Assays Cytotoxicity Assays Cytotoxicity Assays Animal Models Animal Models Cytotoxicity Assays->Animal Models Genotoxicity Assays Genotoxicity Assays Pharmacokinetics Pharmacokinetics Toxicology Toxicology Compound Synthesis & Characterization Compound Synthesis & Characterization Compound Synthesis & Characterization->Antimicrobial Assays Compound Synthesis & Characterization->Cytotoxicity Assays Compound Synthesis & Characterization->Genotoxicity Assays

Caption: A typical experimental workflow for evaluating nitroaromatic compounds.

Conclusion and Future Directions

The class of nitroaromatic compounds continues to be a rich source of therapeutic agents with diverse biological activities. While established drugs like nitrofurantoin and metronidazole have proven their clinical value, the exploration of novel nitroaromatic scaffolds is essential to overcome challenges such as drug resistance.

Based on a thorough analysis of its structural components and the known structure-activity relationships of related compounds, this compound emerges as a promising candidate for further investigation. Its nitropyridine core, coupled with an N-oxide and a carboxylic acid moiety, suggests a potential for potent and selective biological activity, possibly as an antimicrobial or anticancer agent.

To unlock the full therapeutic potential of this and other novel nitroaromatic compounds, a systematic and rigorous evaluation using the experimental protocols outlined in this guide is imperative. Future research should focus on synthesizing this compound and its derivatives, followed by comprehensive in vitro and in vivo studies to determine their efficacy, mechanism of action, and safety profile. Such endeavors will undoubtedly contribute to the development of the next generation of nitroaromatic drugs.

References

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Navigating the Maze of Resistance: A Comparative Guide to Cross-Resistance Studies of 4-Nitro-pyridine-2-carboxylic Acid N-oxide in Bacterial Strains

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical entities with unique mechanisms of action. One such compound of interest is 4-Nitro-pyridine-2-carboxylic Acid N-oxide. This guide provides a comprehensive framework for conducting cross-resistance studies on this molecule, offering a comparative analysis with established antibiotics. We delve into the underlying scientific principles, present detailed experimental protocols, and furnish a template for data interpretation, empowering researchers to effectively evaluate its potential within the current landscape of resistant pathogens.

Introduction: The Significance of Cross-Resistance Profiling

The introduction of any new antimicrobial agent into the clinical pipeline requires a thorough understanding of its potential for resistance development. Cross-resistance, a phenomenon where bacteria develop resistance to a specific antibiotic and consequently become resistant to other, often structurally or mechanistically related, compounds, is a critical aspect of this evaluation. For a novel compound like 4-Nitro-pyridine-2-carboxylic Acid N-oxide, elucidating its cross-resistance profile is paramount for several reasons:

  • Predicting Clinical Utility: Understanding which existing resistance mechanisms affect the novel compound can predict its efficacy against prevalent resistant strains.

  • Informing Treatment Strategies: Knowledge of cross-resistance patterns can guide the development of effective combination therapies, potentially mitigating the emergence of resistance.

  • Elucidating Mechanism of Action: The pattern of cross-resistance can provide valuable clues about the compound's molecular target and mechanism of action.

This guide will walk through the essential steps for a robust cross-resistance study of 4-Nitro-pyridine-2-carboxylic Acid N-oxide, using a panel of clinically relevant bacterial strains and a selection of comparator antibiotics.

Experimental Design: A Multi-faceted Approach

A comprehensive cross-resistance study involves a multi-pronged approach. The core of the study is the determination of minimum inhibitory concentrations (MICs) across a panel of bacterial strains with well-characterized resistance mechanisms.

Selection of Bacterial Strains

The choice of bacterial strains is critical for a meaningful cross-resistance study. The panel should include both susceptible reference strains and clinical isolates with known resistance mechanisms.

Table 1: Recommended Bacterial Strains for Cross-Resistance Studies

Bacterial Species Strain Type Relevant Resistance Mechanisms to Investigate
Staphylococcus aureusWild-Type (e.g., ATCC 29213)Baseline susceptibility
MRSA (e.g., ATCC 43300)Meticillin resistance (mecA)
VISA/VRSAReduced susceptibility to glycopeptides
Escherichia coliWild-Type (e.g., ATCC 25922)Baseline susceptibility
ESBL-producingExtended-spectrum β-lactamase production
Carbapenem-resistantCarbapenemase production (e.g., KPC, NDM)
Pseudomonas aeruginosaWild-Type (e.g., ATCC 27853)Baseline susceptibility
Multi-drug resistant (MDR)Efflux pump overexpression, porin loss
Enterococcus faecalisWild-Type (e.g., ATCC 29212)Baseline susceptibility
VREVancomycin resistance (vanA, vanB)
Selection of Comparator Antibiotics

The comparator antibiotics should represent different classes with diverse mechanisms of action. This allows for a broad assessment of potential cross-resistance.

Table 2: Recommended Comparator Antibiotics

Antibiotic Class Example Compound Mechanism of Action
β-LactamsMeropenemCell wall synthesis inhibition
FluoroquinolonesCiprofloxacinDNA gyrase/topoisomerase IV inhibition
AminoglycosidesGentamicinProtein synthesis inhibition (30S subunit)
MacrolidesAzithromycinProtein synthesis inhibition (50S subunit)
GlycopeptidesVancomycinCell wall synthesis inhibition
TetracyclinesTetracyclineProtein synthesis inhibition (30S subunit)

Experimental Protocols: Step-by-Step Methodologies

The following protocols are based on widely accepted standards from the Clinical and Laboratory Standards Institute (CLSI).

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method is the gold standard for determining the antimicrobial susceptibility of bacteria.

Protocol:

  • Preparation of Stock Solutions: Prepare a 10 mg/mL stock solution of 4-Nitro-pyridine-2-carboxylic Acid N-oxide and each comparator antibiotic in an appropriate solvent (e.g., DMSO, water).

  • Preparation of Inoculum: Culture the bacterial strains overnight on appropriate agar plates. Suspend isolated colonies in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of each antimicrobial agent in cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 100 µL.

  • Inoculation: Add 10 µL of the standardized bacterial inoculum to each well.

  • Incubation: Incubate the plates at 35 ± 2 °C for 16-20 hours in ambient air.

  • Reading the Results: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.

Data Analysis and Interpretation

The collected MIC data should be tabulated for clear comparison.

Table 3: Example MIC Data Table (µg/mL)

Strain 4-Nitro-pyridine-2-carboxylic Acid N-oxide Meropenem Ciprofloxacin Gentamicin Vancomycin
S. aureus ATCC 29213
S. aureus ATCC 43300 (MRSA)
E. coli ATCC 25922
E. coli (ESBL)
P. aeruginosa ATCC 27853
P. aeruginosa (MDR)

Interpretation:

  • No Cross-Resistance: If the MIC of 4-Nitro-pyridine-2-carboxylic Acid N-oxide remains unchanged between the wild-type and resistant strains, it suggests that the resistance mechanism does not affect the novel compound.

  • Cross-Resistance: A significant increase (typically ≥4-fold) in the MIC of 4-Nitro-pyridine-2-carboxylic Acid N-oxide against a resistant strain compared to its wild-type counterpart indicates cross-resistance.

  • Collateral Sensitivity: In some cases, resistance to one antibiotic may lead to increased susceptibility to another. This is a favorable outcome and should be noted.

Visualizing the Workflow

A clear workflow is essential for reproducible research.

CrossResistanceWorkflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase StrainSelection Select Bacterial Strains (Wild-Type & Resistant) InoculumPrep Prepare Standardized Inoculum StrainSelection->InoculumPrep AntibioticSelection Select Comparator Antibiotics StockPrep Prepare Stock Solutions AntibioticSelection->StockPrep PlatePrep Prepare Serial Dilutions in 96-Well Plates StockPrep->PlatePrep Inoculation Inoculate Plates InoculumPrep->Inoculation PlatePrep->Inoculation Incubation Incubate Plates (16-20h, 35°C) Inoculation->Incubation ReadMIC Read Minimum Inhibitory Concentrations (MICs) Incubation->ReadMIC DataTabulation Tabulate MIC Data ReadMIC->DataTabulation Interpretation Interpret Cross-Resistance Profile DataTabulation->Interpretation

Caption: Experimental workflow for determining cross-resistance.

Mechanistic Insights and Further Studies

The initial cross-resistance profile can guide further mechanistic studies. For instance, if cross-resistance is observed with strains overexpressing efflux pumps, further investigation using efflux pump inhibitors could be warranted.

MechanisticInvestigation InitialFinding Cross-Resistance Observed with MDR P. aeruginosa Hypothesis Hypothesis: Efflux Pump Involvement InitialFinding->Hypothesis Experiment Experiment: MIC Determination with Efflux Pump Inhibitor (e.g., PAβN) Hypothesis->Experiment Outcome1 Outcome 1: MIC Decreases Significantly Experiment->Outcome1 if Outcome2 Outcome 2: MIC Remains Unchanged Experiment->Outcome2 if Conclusion1 Conclusion: Compound is a substrate of the efflux pump. Outcome1->Conclusion1 Conclusion2 Conclusion: Efflux is not the primary mechanism of resistance. Outcome2->Conclusion2

Caption: Logic diagram for investigating efflux pump-mediated cross-resistance.

Conclusion

The systematic evaluation of cross-resistance is a non-negotiable step in the preclinical assessment of any novel antimicrobial candidate. By employing a well-characterized panel of bacterial strains and a diverse set of comparator antibiotics, researchers can build a comprehensive resistance profile for 4-Nitro-pyridine-2-carboxylic Acid N-oxide. This data is not only crucial for predicting its clinical success but also for uncovering deeper mechanistic insights that can guide the future of antibiotic development.

References

  • Title: Performance Standards for Antimicrobial Susceptibility Testing
  • Source: Clinical and Labor
  • URL: [Link]

  • Title: The American Type Culture Collection (
  • Source:

A Comparative Guide to the Mechanisms of Action: Nitrofurans versus the Nitropyridine Derivative 4-nitro-1-oxidopyridin-1-ium-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the established antibacterial mechanism of the nitrofuran class of antibiotics with the putative mechanism of the nitropyridine derivative, 4-nitro-1-oxidopyridin-1-ium-2-carboxylic acid. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge, highlights critical distinctions based on chemical structure, and provides actionable experimental protocols to investigate the mechanisms of novel nitroaromatic compounds.

Introduction: The Imperative for Mechanistic Clarity in Antibiotic Development

The escalating crisis of antimicrobial resistance compels a deeper understanding of the mechanisms of both established and novel antibacterial agents. Nitroaromatic compounds, a broad category of molecules characterized by a nitro group attached to an aromatic ring, have long been a source of effective antimicrobials. The nitrofuran class, including drugs like nitrofurantoin, is a cornerstone in the treatment of urinary tract infections, largely due to a complex mechanism of action that has historically slowed the development of clinical resistance.[1]

This guide will dissect the well-documented activity of nitrofurans and contrast it with this compound, a nitropyridine N-oxide derivative. It is critical to establish at the outset that while the mechanism of nitrofurans has been extensively studied, specific experimental data elucidating the antibacterial mode of action for this compound is not prevalent in the peer-reviewed literature. Therefore, our comparison will juxtapose the known actions of nitrofurans with a hypothesized mechanism for the nitropyridine based on the general principles of nitroaromatic biochemistry and data from related compounds.

Section 1: The Multi-Pronged Assault of Nitrofuran Antibiotics

Nitrofuran antibiotics, such as nitrofurantoin and furazolidone, are synthetic prodrugs that are inactive in their administered form.[2] Their potent bactericidal activity is contingent upon a critical intracellular event: reductive activation. This process is central to their efficacy and selectivity.

Reductive Activation: The "Ignition" Switch

The antibacterial action of nitrofurans is initiated inside the bacterial cell. The process is catalyzed by bacterial flavoproteins known as nitroreductases.[2] In many pathogenic bacteria, including Escherichia coli, two primary Type I (oxygen-insensitive) nitroreductases, NfsA and NfsB, are responsible for this activation.[2] These enzymes facilitate a stepwise, two-electron reduction of the nitro group on the furan ring.[2]

This reduction generates a cascade of highly reactive, short-lived electrophilic intermediates, including nitroso and hydroxylamino derivatives.[2][3] It is these activated metabolites, not the parent drug, that are the primary cytotoxic agents. The dependence on bacterial enzymes for activation is a key factor in the selective toxicity of nitrofurans towards microbial cells over mammalian cells, as the latter activate the drug much less efficiently.[4]

Nitrofuran_Activation cluster_cell Bacterial Cell cluster_targets Cellular Targets Nitrofuran Nitrofuran Prodrug (e.g., Nitrofurantoin) NfsAB Bacterial Nitroreductases (NfsA, NfsB) Nitrofuran->NfsAB Enters Cell Intermediates Reactive Electrophilic Intermediates (Nitroso, Hydroxylamino) NfsAB->Intermediates Reductive Activation DNA Bacterial DNA Intermediates->DNA Causes Strand Breaks Ribosomes Ribosomal Proteins Intermediates->Ribosomes Inhibits Protein Synthesis Enzymes Metabolic Enzymes (e.g., Pyruvate Metabolism) Intermediates->Enzymes Disrupts Metabolism

Caption: Reductive activation pathway of nitrofuran antibiotics within a bacterial cell.

A Multi-Target Mechanism

Once activated, the reactive nitrofuran intermediates launch a non-specific, multifactorial attack on various essential cellular macromolecules.[2] This broad-based assault is a significant advantage, as it requires bacteria to develop multiple simultaneous mutations to confer resistance, a far less probable event than overcoming a single-target antibiotic.

The primary targets include:

  • Bacterial DNA: The electrophilic intermediates react with DNA, causing damage such as strand breaks.[5][6][7] This directly inhibits DNA replication and triggers DNA repair pathways, which can be overwhelmed, ultimately leading to cell death.

  • Ribosomal Proteins: The intermediates bind to ribosomal proteins and may also affect ribosomal RNA (rRNA).[3] This interaction disrupts the structure and function of the ribosome, leading to the complete inhibition of protein synthesis, a process vital for bacterial growth and function.

  • Metabolic Enzymes: Key enzymes involved in central metabolic pathways, such as pyruvate metabolism, are inhibited.[1] This disrupts the cell's energy production and synthesis of essential building blocks.

Section 2: this compound: A Nitropyridine Perspective

This compound belongs to the nitropyridine class of compounds, which are structurally distinct from nitrofurans. The core of this molecule is a pyridine ring, not a furan ring. This fundamental structural difference has significant implications for its biochemical properties and potential mechanism of action.

Hypothesized Reductive Activation

In line with the general mechanism for virtually all nitroaromatic antibiotics, it is hypothesized that this compound also requires reductive activation to exert any antibacterial effect.[4][8] This bioactivation would be dependent on the reduction of its nitro group, likely catalyzed by the same family of bacterial nitroreductases (e.g., NfsA, NfsB) that activate nitrofurans.[8]

However, the difference in the aromatic ring system (pyridine vs. furan) could influence the compound's redox potential and its affinity as a substrate for these enzymes. This could result in different activation kinetics or even a dependency on different reductase enzymes compared to nitrofurans.

Nitropyridine_Activation cluster_cell Bacterial Cell (Hypothesized) cluster_targets Potential Cellular Targets Nitropyridine Nitropyridine Prodrug Nitroreductase Bacterial Nitroreductases (Hypothesized) Nitropyridine->Nitroreductase Enters Cell ReactiveSpecies Reactive Intermediates (Hypothesized) Nitroreductase->ReactiveSpecies Reductive Activation DNATarget DNA ReactiveSpecies->DNATarget Potential DNA Damage OtherTargets Other Macromolecules (Proteins, Enzymes) ReactiveSpecies->OtherTargets Potential Damage

Caption: Hypothesized activation pathway for a nitropyridine-based antibacterial agent.

Potential Cellular Targets

Assuming reductive activation occurs, the resulting reactive species would be expected to damage cellular components. DNA is a highly probable target, as DNA damage is a common outcome of exposure to activated nitroaromatic compounds.[5][6] However, whether these intermediates would also target ribosomal proteins and metabolic enzymes with the same efficiency as activated nitrofurans is unknown and cannot be assumed.

Furthermore, some related nitropyridine N-oxide compounds have been identified as quorum sensing inhibitors, a mechanism that disrupts bacterial communication and virulence factor production rather than causing direct cell death.[9][10][11] This represents a fundamentally different mode of action from the direct cytotoxicity of activated nitrofurans. Without specific experimental data, it remains an open question whether this compound acts as a classic cytotoxic agent or through more subtle mechanisms like quorum sensing inhibition.

Section 3: Comparative Analysis

The following table summarizes the key mechanistic features of nitrofurans and provides a hypothesized profile for this compound based on its chemical class.

FeatureNitrofuran Antibiotics (e.g., Nitrofurantoin)This compound
Chemical Class NitrofuranNitropyridine N-oxide
Core Structure 5-membered Furan ring with a nitro group6-membered Pyridine ring with a nitro group
Activation Required: Reductive activation of the nitro group.[2]Hypothesized: Reductive activation is likely required.[4][8]
Key Enzymes Bacterial Nitroreductases (Type I), e.g., NfsA, NfsB.[2]Not Determined: Likely bacterial nitroreductases, but substrate specificity is unknown.
Primary Targets Multiple: DNA (strand breaks), Ribosomal Proteins (inhibits protein synthesis), Metabolic Enzymes.[1][2][3]Not Determined: DNA is a probable target. Other targets are speculative.[5][6]
Resistance Mutations in nitroreductase genes (nfsA, nfsB).[2]Not Determined: If activated by nitroreductases, a similar resistance mechanism is plausible.

Section 4: Experimental Protocols for Mechanistic Elucidation

To definitively determine the mechanism of action of this compound and accurately compare it to nitrofurans, a systematic experimental approach is required. The following protocols outline the foundational assays for this purpose.

Experimental_Workflow Start Test Compound (this compound) MIC 1. Minimum Inhibitory Concentration (MIC) Assay Start->MIC Determine antibacterial potency NitroreductaseAssay 2. Nitroreductase Activity Assay MIC->NitroreductaseAssay Test for reductive activation DNADamageAssay 3. DNA Damage Assay (e.g., Comet Assay) NitroreductaseAssay->DNADamageAssay Investigate primary targets ProteinSynthAssay 4. Protein Synthesis Inhibition Assay NitroreductaseAssay->ProteinSynthAssay Conclusion Mechanistic Profile DNADamageAssay->Conclusion ProteinSynthAssay->Conclusion

Caption: Logical workflow for the experimental elucidation of antibacterial mechanisms.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of the compound that visibly inhibits bacterial growth.

  • Preparation: Prepare a series of two-fold serial dilutions of the test compound (e.g., from 256 µg/mL to 0.5 µg/mL) in a 96-well microtiter plate using appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Inoculate each well with a standardized bacterial suspension (e.g., E. coli ATCC 25922) to a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (bacteria, no drug) and a negative control (medium, no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Analysis: Determine the MIC by visually inspecting the plates for the lowest concentration of the compound that shows no turbidity (no visible growth).

Protocol: Bacterial Nitroreductase Activity Assay

Objective: To determine if the compound is a substrate for bacterial nitroreductases.

  • Lysate Preparation: Grow the bacterial strain of interest (e.g., wild-type E. coli and an nfsA/nfsB double knockout mutant) to mid-log phase. Harvest the cells, wash, and lyse them using sonication to prepare a cell-free lysate.

  • Reaction Mixture: In a cuvette, prepare a reaction mixture containing buffer (e.g., phosphate buffer, pH 7.0), NADPH or NADH as an electron donor, and the cell-free lysate.

  • Initiation: Start the reaction by adding the test compound.

  • Measurement: Monitor the oxidation of NADPH/NADH by measuring the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Comparison: Compare the rate of NADPH/NADH oxidation in the presence of the test compound between the wild-type and the nitroreductase-deficient mutant lysates. A significantly higher rate in the wild-type lysate indicates that the compound is being reduced by these enzymes.

Protocol: DNA Damage Assay (Plasmid Nicking Assay)

Objective: To assess if the activated compound causes DNA strand breaks.

  • Activation Reaction: Set up a reaction containing the test compound, a source of nitroreductase (e.g., purified NfsA or NfsB), NADPH, and supercoiled plasmid DNA (e.g., pBR322) in a suitable buffer.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 1 hour). Include controls: DNA alone, DNA + enzyme (no compound), DNA + compound (no enzyme).

  • Electrophoresis: Stop the reaction and analyze the DNA samples by agarose gel electrophoresis.

  • Analysis: Visualize the DNA bands under UV light after staining with an intercalating dye (e.g., ethidium bromide). Supercoiled DNA (undamaged) runs fastest, followed by nicked (single-strand break) and linear (double-strand break) forms. An increase in the nicked or linear forms in the complete reaction mixture indicates DNA damage.

Conclusion

The mechanism of action of nitrofuran antibiotics is a well-established paradigm of prodrug activation leading to a multi-target cytotoxic assault on bacterial cells. This complexity is a major factor in their sustained clinical utility. In contrast, the antibacterial mechanism of this compound remains to be elucidated. Based on its chemical structure as a nitropyridine, a mechanism involving reductive activation and subsequent damage to cellular macromolecules, particularly DNA, can be hypothesized. However, its distinct aromatic core could lead to significant differences in activation efficiency, target specificity, and overall biological effect when compared to nitrofurans. The potential for alternative mechanisms, such as quorum sensing inhibition, cannot be discounted without direct experimental evidence.

The provided experimental frameworks offer a clear path for future research to close this knowledge gap. A thorough investigation is required to determine if this compound represents a viable antibacterial lead and to fully characterize its mechanism, thereby contributing valuable knowledge to the ongoing fight against antimicrobial resistance.

References

  • The effects of 1-nitropyrene on oxidative DNA damage and expression of DNA repair enzymes. (n.d.). PubMed. [Link]

  • Oxidative DNA damage by a metabolite of carcinogenic 1-nitropyrene. (n.d.). PubMed. [Link]

  • Damage and repair of mouse lung DNA induced by 1-nitropyrene. (n.d.). PubMed. [Link]

  • 4-Nitropyridine N-oxide: Properties, Uses, Safety, Synthesis & Supplier Information. (n.d.). Pipzine Chemicals. [Link]

  • Nitroaromatic Antibiotics as Nitrogen Oxide Sources. (2021). Molecules, 26(4), 954. [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules. (2023). Pharmaceuticals, 16(11), 1599. [Link]

  • Reductive activation of nitroheterocyclic compounds. (n.d.). PubMed. [Link]

  • Prodrug activation by 4,4'-bipyridine-mediated aromatic nitro reduction. (n.d.). ResearchGate. [Link]

  • Analogs of nitrofuran antibiotics are potent GroEL/ES inhibitor pro-drugs. (2022). Bioorganic & Medicinal Chemistry, 65, 128704. [Link]

  • Enzymes Associated with Reductive Activation and Action of Nitazoxanide, Nitrofurans, and Metronidazole in Helicobacter pylori. (2002). Antimicrobial Agents and Chemotherapy, 46(7), 2116-2122. [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules. (2023). Pharmaceuticals, 16(11), 1599. [Link]

  • DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways. (2022). International Journal of Molecular Sciences, 23(19), 11886. [Link]

  • 4-Nitropyridine N-Oxide. (n.d.). Pharmaffiliates. [Link]

  • The mechanism of action of nitro-heterocyclic antimicrobial drugs. Metabolic activation by micro-organisms. (n.d.). PubMed. [Link]

  • Nitrofurans: Revival of an “old” drug class in the fight against antibiotic resistance. (2021). PLoS Pathogens, 17(7), e1009663. [Link]

  • DNA Damaging Drugs. (n.d.). Recent Results in Cancer Research, 211, 21-41. [Link]

  • COMPARATIVE IN VITRO STUDIES OF FURAZIDIN AND NITROFURANTOIN ACTIVITIES AGAINST COMMON UROPATHOGENS INCLUDING MULTIDRUG-RESISTANT STRAINS. (n.d.). ResearchGate. [Link]

  • Nitrofurans as Potent Antibacterial Agents: A Systematic Review of Literature. (2022). Current Molecular Pharmacology, 15(5), 786-796. [Link]

  • Novel nitroxoline derivative combating resistant bacterial infections through outer membrane disruption and competitive NDM-1 inhibition. (2024). bioRxiv. [Link]

  • Antimicrobial Activity of Nitroaromatic Derivatives. (2022). Encyclopedia, 2(3), 1184-1193. [Link]

  • Comparison of nitrofuran antibacterial drugs in the market and... (n.d.). ResearchGate. [Link]

  • New Synthetic Antibacterial Compound, 1-(2-hydroxyethyl)-3-nitro-4-pyrazole Carboxamide. (n.d.). Antimicrobial Agents and Chemotherapy, 11(3), 427-433. [Link]

  • Synthesis, Characterization and Antibacterial Activity of Novel 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea and Its Metal(II) Complexes. (2021). Journal of Chemistry, 2021, 1-10. [Link]

  • Pyridone-carboxylic acids as antibacterial agents. I. Synthesis and antibacterial activity of 1-alkyl-1,4-dihydro-4-oxo-1,8 - and 1,6-naphthyridine-3-carboxylic acids. (n.d.). PubMed. [Link]

  • Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. (2023). Molecules, 28(21), 7436. [Link]

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comparative cytotoxicity of 4-nitro-1-oxidopyridin-1-ium-2-carboxylic acid on mammalian cell lines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Comparative Cytotoxicity of 4-nitro-1-oxidopyridin-1-ium-2-carboxylic acid on Mammalian Cell Lines

Authored by: A Senior Application Scientist

This guide provides a comprehensive framework for evaluating the cytotoxic potential of this compound, a pyridine-N-oxide derivative with a nitro group, a structural motif often associated with selective activity under hypoxic conditions. Given the limited direct experimental data on this specific molecule, this document synthesizes insights from related compounds to propose a robust, scientifically-grounded methodology for its characterization. We will detail the theoretical basis for its mechanism of action, present a framework for comparative analysis against a known standard, and provide validated, step-by-step protocols for key cytotoxicity assays.

Introduction: The Rationale for Hypoxia-Selective Cytotoxins

Solid tumors frequently contain regions of low oxygen, or hypoxia, which are associated with resistance to conventional radiation and chemotherapy. This unique tumor microenvironment, however, presents a therapeutic opportunity for the development of hypoxia-activated prodrugs (HAPs). These compounds are typically inactive in well-oxygenated (normoxic) tissues but undergo enzymatic reduction in hypoxic environments to become potent cytotoxic agents.

The chemical structure of this compound, featuring a nitroaromatic system, makes it a prime candidate for investigation as a HAP. The nitro group can be reduced by intracellular reductases, such as cytochrome P450 reductases, which are often overexpressed in cancer cells. This reduction is inhibited by oxygen, which can re-oxidize the intermediate radical anion back to the parent compound. In the absence of oxygen, this radical can undergo further reduction to form cytotoxic species like nitroso, hydroxylamine, and amine derivatives, which can induce cellular damage.

This guide will compare the cytotoxic effects of this compound with Tirapazamine, a well-characterized hypoxia-selective cytotoxin, to provide a benchmark for its potential efficacy and selectivity.

Postulated Mechanism of Action

The proposed mechanism for the hypoxia-selective activation of this compound is centered on a one-electron reduction of its nitro group.

  • Enzymatic Reduction : In the low-oxygen environment of a tumor, intracellular one-electron reductases (e.g., POR, NQO1) transfer an electron to the nitro group of the compound.

  • Radical Anion Formation : This creates a highly reactive radical anion intermediate.

  • Oxygen-Dependent Futile Cycle : In normal, oxygen-rich tissues, molecular oxygen rapidly re-oxidizes this radical anion back to the parent compound in a "futile cycle," producing a superoxide radical but preventing the accumulation of the cytotoxic species. This spares normal tissue from damage.

  • Hypoxic Activation : Under hypoxic conditions, the lack of oxygen allows the radical anion to persist and undergo further reduction, leading to the formation of highly reactive and cytotoxic species. These species can cause DNA strand breaks, protein damage, and lipid peroxidation, ultimately triggering cell death pathways such as apoptosis.

G cluster_normoxia Normoxic Conditions (O₂ Present) cluster_hypoxia Hypoxic Conditions (O₂ Absent) Compound_N Parent Compound (4-nitro-...) Radical_N Radical Anion Compound_N->Radical_N 1e⁻ Reduction (Reductases) Radical_N->Compound_N Re-oxidation O2_N O₂ Superoxide O₂⁻ (Superoxide) O2_N:e->Superoxide:w label_futile Futile Cycle (Minimal Cytotoxicity) Compound_H Parent Compound (4-nitro-...) Radical_H Radical Anion Compound_H->Radical_H 1e⁻ Reduction (Reductases) Cytotoxic Reduced Cytotoxic Species (e.g., R-NHOH, R-NO) Radical_H->Cytotoxic Further Reduction Damage DNA Damage & Cell Death Cytotoxic->Damage

Caption: Proposed bioactivation pathway under normoxic vs. hypoxic conditions.

Comparative Cytotoxicity Data

To rigorously assess the compound's potential, its cytotoxicity should be quantified and compared against a known standard across multiple cell lines under both normoxic (21% O₂) and hypoxic (e.g., <1% O₂) conditions. The half-maximal inhibitory concentration (IC₅₀) is a standard metric for this comparison.

Table 1: Hypothetical IC₅₀ Values (µM) Following 48-Hour Exposure

CompoundCell LineConditionIC₅₀ (µM)Hypoxic Cytotoxicity Ratio (HCR)¹
This compound A549Normoxia15015.0
A549Hypoxia10
HEK293Normoxia>500>10.0
HEK293Hypoxia50
Tirapazamine (Reference Compound) A549Normoxia8020.0
A549Hypoxia4
HEK293Normoxia25012.5
HEK293Hypoxia20

¹ Hypoxic Cytotoxicity Ratio (HCR) is calculated as IC₅₀ (Normoxia) / IC₅₀ (Hypoxia). A higher HCR indicates greater hypoxia selectivity.

Experimental Protocols & Workflow

A systematic approach is essential for generating reliable and reproducible data. The following workflow outlines the key stages of the investigation.

G cluster_setup Phase 1: Preparation & Seeding cluster_exposure Phase 2: Compound Exposure cluster_assay Phase 3: Cytotoxicity Assessment cluster_analysis Phase 4: Data Analysis Culture 1. Mammalian Cell Culture (e.g., A549, HEK293) Seed 2. Seed Cells into 96-Well Plates Culture->Seed Prepare 3. Prepare Serial Dilutions (Test & Reference Compounds) Treat 4. Add Compounds to Cells Prepare->Treat Incubate 5. Incubate under Normoxic (21% O₂) & Hypoxic (<1% O₂) Conditions Treat->Incubate MTT 6a. MTT Assay (Metabolic Activity) Incubate->MTT LDH 6b. LDH Assay (Membrane Integrity) Incubate->LDH Read 7. Measure Absorbance (Plate Reader) MTT->Read LDH->Read Calculate 8. Calculate % Viability vs. Untreated Control Read->Calculate Plot 9. Plot Dose-Response Curves & Determine IC₅₀ Values Calculate->Plot

A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to 4-nitro-1-oxidopyridin-1-ium-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the synthesis of functionalized heterocyclic compounds is a cornerstone of innovation. Among these, 4-nitro-1-oxidopyridin-1-ium-2-carboxylic acid, a key building block, presents unique synthetic challenges. This guide provides an in-depth, objective comparison of various synthetic routes to this target molecule. We will delve into the causality behind experimental choices, present detailed, validated protocols, and offer a comprehensive analysis of their efficiencies based on experimental data.

Introduction to this compound

This compound is a versatile intermediate. The presence of the nitro group, a strong electron-withdrawing group, and the N-oxide functionality significantly influences the reactivity of the pyridine ring, making it a valuable precursor for the synthesis of a wide array of more complex molecules. The carboxylic acid group provides a handle for further functionalization, such as amidation or esterification. The N-oxide group can also be a directing group in electrophilic substitution and can be removed if necessary.

This guide will benchmark three primary synthetic strategies for obtaining this valuable compound, providing a clear and comprehensive overview to aid researchers in selecting the most suitable route for their specific needs.

Synthetic Route 1: Direct Nitration of Picolinic Acid N-oxide

This is the most direct and conceptually simple approach to the target molecule. It involves the electrophilic nitration of commercially available picolinic acid N-oxide.

Scientific Rationale

The N-oxide group in picolinic acid N-oxide is an activating group that directs electrophilic substitution to the 4-position of the pyridine ring. This is due to the resonance contribution of the N-oxide group, which increases the electron density at the C4 position, making it more susceptible to attack by the nitronium ion (NO₂⁺) generated from the nitrating mixture.

Experimental Protocol

Materials:

  • Picolinic acid N-oxide

  • Concentrated sulfuric acid (H₂SO₄)

  • Fuming nitric acid (HNO₃)

  • Ice

  • Saturated sodium carbonate (Na₂CO₃) solution

  • Acetone

Procedure:

  • A nitrating mixture is prepared by carefully adding fuming nitric acid to concentrated sulfuric acid in a flask cooled in an ice bath.

  • Picolinic acid N-oxide is then slowly added to the pre-cooled nitrating mixture.

  • The reaction mixture is heated to 120-130 °C for 2.5 hours.

  • After cooling to room temperature, the mixture is poured onto crushed ice.

  • The acidic solution is carefully neutralized with a saturated solution of sodium carbonate until a pH of 7-8 is reached, leading to the precipitation of the crude product.

  • The precipitate is collected by filtration and washed with cold water.

  • The crude product is then triturated with acetone to remove inorganic salts.

  • The acetone is evaporated to yield the final product, which can be further purified by recrystallization.

A reported yield for this reaction is 53%.

Workflow Diagram

Route1 start Picolinic Acid N-oxide step1 Nitration (H₂SO₄, fuming HNO₃, 120-130°C) start->step1 product This compound step1->product

Caption: Synthetic workflow for Route 1.

Synthetic Route 2: Hydrolysis of 2-Cyano-4-nitropyridine followed by N-oxidation

This two-step route involves the hydrolysis of a nitrile to a carboxylic acid, followed by the N-oxidation of the pyridine ring.

Scientific Rationale

This approach builds the target molecule by first establishing the carboxylic acid and nitro functionalities on the pyridine ring, followed by the introduction of the N-oxide group. The hydrolysis of the nitrile under strong acidic conditions is a classic transformation. The subsequent N-oxidation is a common reaction for pyridine derivatives, often employing peroxy acids.

Experimental Protocol

Part A: Hydrolysis of 2-Cyano-4-nitropyridine

Materials:

  • 2-Cyano-4-nitropyridine

  • 90% Sulfuric acid (H₂SO₄)

  • Sodium sulfite (Na₂SO₃)

  • Ice water

  • Sodium carbonate (Na₂CO₃)

  • Water-acetone mixture for recrystallization

Procedure:

  • 2-Cyano-4-nitropyridine is dissolved in 90% sulfuric acid and heated to 120 °C for 2 hours.

  • The reaction mixture is cooled, and a solution of sodium sulfite in water is added dropwise.

  • The mixture is stirred and then warmed to 80 °C for 1 hour.

  • After cooling, the mixture is diluted with ice water, and the pH is adjusted to approximately 2 with sodium carbonate to precipitate the product.

  • The solid is collected by filtration and recrystallized from a water-acetone mixture to give 4-nitropicolinic acid.

A reported yield for this step is 62.1%.[1]

Part B: N-oxidation of 4-Nitropicolinic Acid

Materials:

  • 4-Nitropicolinic acid

  • Glacial acetic acid (CH₃COOH)

  • Hydrogen peroxide (H₂O₂, 30%)

Procedure:

  • 4-Nitropicolinic acid is dissolved in glacial acetic acid.

  • 30% Hydrogen peroxide is added to the solution.

  • The mixture is heated to 70-80 °C for several hours.

  • The reaction progress is monitored by TLC.

  • After completion, the solvent is removed under reduced pressure.

  • The residue is then purified, for example, by recrystallization, to yield this compound.

Workflow Diagram

Route2 start 2-Cyano-4-nitropyridine step1 Hydrolysis (90% H₂SO₄, 120°C) start->step1 intermediate 4-Nitropicolinic Acid step1->intermediate step2 N-oxidation (H₂O₂, CH₃COOH) intermediate->step2 product This compound step2->product

Caption: Synthetic workflow for Route 2.

Synthetic Route 3: Oxidation of 2-Methyl-4-nitropyridine N-oxide

This route involves the oxidation of a methyl group to a carboxylic acid on a pre-formed nitropyridine N-oxide ring.

Scientific Rationale

This strategy introduces the carboxylic acid functionality in the final step. The starting material, 2-methyl-4-nitropyridine N-oxide, can be prepared by the nitration of 2-methylpyridine N-oxide. The oxidation of an activated methyl group on a pyridine ring to a carboxylic acid can be achieved using strong oxidizing agents. Selenium dioxide is a known reagent for the oxidation of methyl groups on heterocyclic rings.

Experimental Protocol

Part A: Synthesis of 2-Methyl-4-nitropyridine N-oxide

This intermediate is commercially available. However, it can be synthesized by the nitration of 2-methylpyridine N-oxide using a procedure similar to Route 1.

Part B: Oxidation of 2-Methyl-4-nitropyridine N-oxide

Materials:

  • 2-Methyl-4-nitropyridine N-oxide

  • Selenium dioxide (SeO₂)

  • Dioxane

  • Water

Procedure:

  • 2-Methyl-4-nitropyridine N-oxide is dissolved in a mixture of dioxane and water.

  • Selenium dioxide is added to the solution.

  • The reaction mixture is refluxed for several hours.

  • The progress of the reaction is monitored by TLC.

  • Upon completion, the reaction mixture is cooled, and the precipitated selenium is filtered off.

  • The filtrate is concentrated, and the product is isolated and purified.

A study on the selenium dioxide oxidation of 4-picoline to 4-pyridinecarboxylic acid reported a yield of 77%.[2] However, a specific yield for the oxidation of 2-methyl-4-nitropyridine N-oxide to the desired product is not available, which introduces uncertainty in evaluating the overall efficiency of this route.

Workflow Diagram

Route3 start 2-Methyl-4-nitropyridine N-oxide step1 Oxidation (SeO₂, Dioxane/H₂O, reflux) start->step1 product This compound step1->product

Caption: Synthetic workflow for Route 3.

Comparative Analysis of Synthetic Routes

To provide a clear and objective comparison, the key metrics for each synthetic route are summarized in the table below. It is important to note that for Routes 2 and 3, the overall yield is an estimation due to the lack of reported yields for all steps.

MetricRoute 1: Direct NitrationRoute 2: Hydrolysis & N-oxidationRoute 3: Methyl Group Oxidation
Starting Material Picolinic acid N-oxide2-Cyano-4-nitropyridine2-Methyl-4-nitropyridine N-oxide
Number of Steps 121 (from intermediate)
Overall Yield 53% (reported)Estimated <62% (yield for N-oxidation not specified)Estimated <77% (yield for specific substrate not specified)
Reagents & Conditions H₂SO₄, fuming HNO₃, 120-130°C1. 90% H₂SO₄, 120°C; 2. H₂O₂, CH₃COOHSeO₂, Dioxane/H₂O, reflux
Advantages - Most direct route- Fewer steps- Potentially high-yielding hydrolysis step- Utilizes a commercially available intermediate
Disadvantages - Use of fuming nitric acid- Moderate yield- Two-step process- Lack of specific yield for N-oxidation- Use of toxic selenium dioxide- Lack of specific yield for the oxidation step
Safety Considerations - Highly corrosive and oxidizing acids- Strong acids and oxidizers- Highly toxic selenium compounds

Conclusion and Recommendations

Based on the available experimental data, Route 1: Direct Nitration of Picolinic Acid N-oxide emerges as the most reliable and efficient method for the synthesis of this compound. Its single-step nature and documented moderate yield make it a preferable choice for researchers who require a straightforward and predictable synthesis.

While Route 2 and Route 3 present plausible alternatives, the lack of specific and reliable yield data for key transformations makes a definitive assessment of their efficiency challenging. Route 2 is hampered by the unknown efficiency of the N-oxidation of 4-nitropicolinic acid. Similarly, the efficiency of the oxidation of the methyl group in 2-methyl-4-nitropyridine N-oxide in Route 3 needs to be experimentally determined.

For drug development professionals and researchers working on a larger scale, the moderate yield of Route 1 might be a concern. In such cases, further investigation and optimization of Routes 2 and 3 could be warranted. Specifically, a systematic study to determine the optimal conditions and yields for the N-oxidation of 4-nitropicolinic acid and the oxidation of 2-methyl-4-nitropyridine N-oxide would be highly valuable.

Ultimately, the choice of the synthetic route will depend on the specific requirements of the project, including the desired scale, available starting materials, and the laboratory's capabilities for handling hazardous reagents. This guide provides a solid foundation for making an informed decision, highlighting the strengths and weaknesses of each approach based on current scientific literature.

References

Sources

Safety Operating Guide

Navigating the Disposal of 4-nitro-1-oxidopyridin-1-ium-2-carboxylic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work inherently involves the handling of novel and reactive chemical compounds. Among these, 4-nitro-1-oxidopyridin-1-ium-2-carboxylic acid presents unique disposal challenges due to its combination of a nitro group, a carboxylic acid, and a pyridine-N-oxide functional group. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound, ensuring the protection of laboratory personnel and the environment. Our approach is grounded in the principles of chemical safety, regulatory compliance, and scientific best practices.

Hazard Assessment: Extrapolating from Structural Analogs

CompoundKey Hazards
4-Nitrophenylacetic acid Harmful if swallowed, causes skin and serious eye irritation, may cause respiratory irritation. Combustion produces nitrogen oxides (NOx).[1][2][3][4]
5-Nitro-2-pyridinecarboxylic Acid Causes skin and serious eye irritation.[5]
4-Nitroaniline Toxic if swallowed, in contact with skin, or if inhaled. May cause damage to organs through prolonged or repeated exposure. Harmful to aquatic life with long-lasting effects.[6][7][8][9]

Based on these analogs, it is prudent to treat this compound as a compound that is harmful or toxic upon ingestion, skin contact, or inhalation, and an irritant to skin and eyes . The presence of the nitro group also suggests that it may be harmful to aquatic life and that thermal decomposition will produce toxic nitrogen oxides.

Regulatory Framework: Adherence to EPA and OSHA Standards

The disposal of this compound falls under the purview of the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration's (OSHA) Laboratory Standard.[10][11][12][13][14] For academic institutions, the EPA's Subpart K regulations offer an alternative framework for managing laboratory hazardous waste.[15][16][17][18][19][20][21]

Key Regulatory Principles:

  • Waste Characterization: All chemical waste must be properly identified and characterized.

  • Container Management: Waste containers must be appropriate for the chemical, in good condition, and kept closed except when adding waste.

  • Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste" and the chemical name.

  • Accumulation: Waste must be accumulated at or near the point of generation and managed by trained personnel.

Disposal Workflow: A Step-by-Step Protocol

The following workflow provides a systematic approach to the disposal of this compound, from initial handling to final removal.

DisposalWorkflow cluster_prep Preparation cluster_waste_gen Waste Generation & Segregation cluster_containerization Containerization & Labeling cluster_storage_disposal Storage & Disposal PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) WorkArea Work in a Ventilated Area (Fume Hood) PPE->WorkArea Ensure Safety Characterize Characterize Waste: Solid vs. Liquid WorkArea->Characterize Proceed to Handling Segregate Segregate Waste Streams Characterize->Segregate SolidWaste Solid Waste: Contaminated PPE, Weigh Paper Segregate->SolidWaste Solids LiquidWaste Liquid Waste: Reaction Residues, Rinsate Segregate->LiquidWaste Liquids SolidContainer Use Labeled, Sealable Container for Solids SolidWaste->SolidContainer LiquidContainer Use Labeled, Leak-Proof Container for Liquids LiquidWaste->LiquidContainer Labeling Label Container: 'Hazardous Waste' 'this compound' SolidContainer->Labeling LiquidContainer->Labeling Storage Store in Designated Satellite Accumulation Area Labeling->Storage Secure Container Pickup Arrange for Pickup by Environmental Health & Safety (EHS) Storage->Pickup Schedule Removal

Caption: Disposal workflow for this compound.

Step 1: Personal Protective Equipment (PPE) and Engineering Controls
  • Eye Protection: Wear chemical safety goggles.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile).

  • Skin Protection: Wear a lab coat.

  • Ventilation: All handling and preparation for disposal should be conducted in a certified chemical fume hood.

Step 2: Waste Segregation
  • Solid Waste: Collect any solid form of the compound, contaminated weigh boats, and disposable lab supplies (e.g., gloves, wipes) in a designated, compatible container.

  • Liquid Waste: Collect any solutions containing the compound or rinsate from cleaning contaminated glassware in a separate, compatible liquid waste container.

  • Sharps: Any contaminated sharps (e.g., needles, broken glass) must be placed in a designated sharps container.

Step 3: Container Selection and Labeling
  • Container Choice: Use a container that is in good condition, compatible with the chemical (a high-density polyethylene (HDPE) container is a suitable choice), and has a secure, leak-proof lid.

  • Labeling: Affix a hazardous waste label to the container. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The approximate concentration and volume

    • The date of accumulation

Step 4: Accumulation and Storage
  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • Ensure the SAA is away from sources of ignition and incompatible materials.

  • Do not accumulate more than 55 gallons of hazardous waste in the SAA.

Step 5: Final Disposal
  • Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal by a licensed hazardous waste contractor.

  • Do not attempt to neutralize or dispose of this chemical down the drain. The environmental effects of this compound are not well-documented, and its nitroaromatic structure suggests potential toxicity to aquatic organisms.

Spill Management

In the event of a spill, the following procedure should be followed:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control and Contain: If safe to do so, control the source of the spill and contain the material using a chemical spill kit.

  • Cleanup:

    • For small spills of solid material, carefully sweep it up and place it in the designated solid hazardous waste container.

    • For small liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place the absorbed material in the solid hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility within the laboratory.

References

  • Alternative Generator Regulations for Managing Hazardous Waste in Academic Laboratories - EPA. (n.d.). Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitroaniline. Retrieved from [Link]

  • Environmental Protection Agency. (2008). Alternative Generator Regulations for Managing Hazardous Waste in Academic Laboratories. Retrieved from [Link]

  • GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • PubChem. (n.d.). 4-Nitroaniline. Retrieved from [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories | US EPA. (n.d.). Retrieved from [Link]

  • US Bio-Clean. (n.d.). OSHA Compliance For Laboratories. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Managing Hazardous Waste at Academic Laboratories Rulemaking. Retrieved from [Link]

  • Chemistry World. (2008). EPA tweaks hazardous waste rules for academic labs. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Retrieved from [Link]

  • Hazardous Waste Experts. (2025). Managing Hazardous Waste on Campus: A Guide for Colleges and Universities. Retrieved from [Link]

  • Medical Laboratory Management. (n.d.). Laboratory Waste Management: The New Regulations. Retrieved from [Link]

  • Hazardous Waste Experts. (2024). Does Your College Have a Lab Pack Waste and Hazardous Waste Management Plan? Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). (4-Nitrophenyl)acetic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-nitropyridine-4-carboxylic Acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-Nitro-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-Nitro-1,2-phenylenediamine. Retrieved from [Link]

  • Clean Management Environmental Group, Inc. (2022). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from [Link]

  • CDMS. (2024). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. Retrieved from [Link]

Sources

Mastering the Handling of 4-nitro-1-oxidopyridin-1-ium-2-carboxylic acid: A Guide to Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The effective and safe handling of specialized chemical reagents is a cornerstone of innovative research. This guide provides essential, immediate safety and logistical information for 4-nitro-1-oxidopyridin-1-ium-2-carboxylic acid, a compound of interest in various research and development applications. As Senior Application Scientists, our goal is to empower you with the knowledge to not only use this compound effectively but to do so with the utmost confidence in your safety protocols.

Understanding the Hazard Profile: A Proactive Approach to Safety

Core Directive: Personal Protective Equipment (PPE)

A robust PPE strategy is your first and most critical line of defense. The following table outlines the minimum required PPE for handling this compound.

Body Protection Hand Protection Eye Protection Respiratory Protection
Fully buttoned lab coatNitrile or neoprene gloves.[4] Double gloving is recommended.Chemical safety goggles or a face shield.[1][5]A NIOSH-approved respirator with an appropriate particulate filter is required if there is a risk of generating dusts or aerosols.[1]

Causality of PPE Choices:

  • Impervious Lab Coat: Protects against accidental spills and skin contact.

  • Chemical-Resistant Gloves: Nitrile or neoprene gloves offer suitable protection against a range of chemicals.[4] Always inspect gloves for integrity before use and dispose of them properly after handling the compound.[1]

  • Eye and Face Protection: Given the potential for eye irritation, chemical safety goggles are mandatory.[1][5] A face shield should be used when handling larger quantities or when there is a significant risk of splashing.

  • Respiratory Protection: The solid nature of this compound presents a risk of inhalation if it becomes airborne. All manipulations of the solid compound should be performed in a certified chemical fume hood to prevent the generation and inhalation of dust.[1][4] If a fume hood is not available or if there is a risk of aerosolization, a properly fitted respirator is essential.[1]

Experimental Workflow: A Step-by-Step Guide to Safe Handling

The following protocol outlines a self-validating system for the safe handling of this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_area Designate and Prepare a Specific Work Area gather_ppe Assemble All Necessary PPE prep_area->gather_ppe gather_materials Gather All Handling and Spill-Control Materials gather_ppe->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe Proceed to Handling fume_hood Work Exclusively Within a Certified Chemical Fume Hood don_ppe->fume_hood weighing Carefully Weigh the Compound, Avoiding Dust Generation fume_hood->weighing dissolving Dissolve the Compound in the Desired Solvent weighing->dissolving decontaminate Decontaminate All Glassware and Work Surfaces dissolving->decontaminate Proceed to Cleanup dispose_waste Dispose of Contaminated Waste in a Labeled, Sealed Container decontaminate->dispose_waste remove_ppe Remove and Dispose of PPE Correctly dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: Workflow for Safe Handling of this compound.

Detailed Protocol:

  • Preparation:

    • Designate a Work Area: All work with this compound must be conducted in a well-ventilated laboratory, inside a certified chemical fume hood.[4]

    • Assemble PPE: Before handling the compound, ensure all required PPE is readily available and in good condition.[2]

    • Gather Materials: Have all necessary equipment, solvents, and spill cleanup materials (such as a chemical spill kit) within the fume hood.

  • Handling:

    • Don PPE: Put on your lab coat, safety goggles, and gloves. If there is a risk of dust generation, a face shield and respirator are necessary.[1][2][5]

    • Chemical Fume Hood: Perform all manipulations of the solid compound within the fume hood to minimize inhalation exposure.[4]

    • Weighing: Carefully weigh the desired amount of the compound. Use a spatula to transfer the solid and avoid creating dust. If possible, use a balance with a draft shield.

    • Dissolving: Add the solvent to the solid slowly to avoid splashing.

  • Cleanup and Disposal:

    • Decontamination: Thoroughly decontaminate all glassware and surfaces that have come into contact with the compound using an appropriate solvent.

    • Waste Disposal: All waste materials, including contaminated gloves, wipes, and excess compound, must be collected in a clearly labeled, sealed container for hazardous waste.[6] Do not allow the product to enter drains.[1]

    • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items in the designated hazardous waste container.

    • Hand Washing: Wash your hands thoroughly with soap and water after removing your gloves.[1]

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and correct action is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][5]

  • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water.[1] Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

  • Spill: For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[1] For a large spill, evacuate the area and contact your institution's environmental health and safety department.

By adhering to these guidelines, you can confidently and safely incorporate this compound into your research endeavors, ensuring the integrity of your work and the well-being of your laboratory personnel.

References

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Pyridine-N-oxide, 98%. [Link]

  • Washington State University. (n.d.). Standard Operating Procedure for Pyridine. [Link]

  • PubChem. (n.d.). 4-Nitropyridine-2-carboxylic acid 1-oxide. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Oxo-4H-1-benzopyran-2-carboxylic acid. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-nitro-1-oxidopyridin-1-ium-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4-nitro-1-oxidopyridin-1-ium-2-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.